molecular formula C10H7N3 B1332685 6-Aminoquinoline-5-carbonitrile CAS No. 54398-51-5

6-Aminoquinoline-5-carbonitrile

Cat. No.: B1332685
CAS No.: 54398-51-5
M. Wt: 169.18 g/mol
InChI Key: PYCIBXGKTGBHHF-UHFFFAOYSA-N
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Description

6-Aminoquinoline-5-carbonitrile (CAS 54398-51-5) is a versatile quinoline derivative that serves as a valuable chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 7 N 3 , with a molecular weight of 169.18 g/mol . Quinoline derivatives bearing carbonitrile functional groups are of significant research interest due to their potential biological activities. Compounds with this core structure are frequently explored in the development of kinase inhibitors . For instance, quinoline-based carbonitrile derivatives have been designed as potent and selective inhibitors of CDK8/19 Mediator kinases, which are promising targets for cancer therapy due to their role in transcriptional reprogramming . These inhibitors have demonstrated therapeutic potential in in vivo models, showing good oral bioavailability and efficacy in inhibiting leukemia growth . Furthermore, similar quinoline-carbonitrile hybrids have been investigated for their antiplasmodial properties, displaying significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . The structural features of this compound, particularly the combination of the quinoline scaffold with the carbonitrile group, make it a versatile precursor for synthesizing compounds with potential antiproliferative applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCIBXGKTGBHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C#N)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363650
Record name 6-aminoquinoline-5-carbonitrile
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54398-51-5
Record name 6-aminoquinoline-5-carbonitrile
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Record name 6-aminoquinoline-5-carbonitrile
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Foundational & Exploratory

6-Aminoquinoline-5-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered interest within the scientific community. Its structure, which integrates a quinoline core with reactive amino and nitrile functional groups, makes it a valuable intermediate and building block in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for chemical modification and the development of novel derivatives. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. An amino group (-NH₂) is attached at the 6-position and a nitrile group (-C≡N) at the 5-position of this quinoline core. This arrangement of an electron-donating amino group and an electron-withdrawing nitrile group on the benzenoid part of the quinoline ring significantly influences the molecule's electronic properties and reactivity.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 54398-51-5[1][2][3][4]
Molecular Formula C₁₀H₇N₃[1][5][6]
Molecular Weight 169.187 g/mol [1]
2D Structure

SMILES C1=CC2=C(C=CC(=C2C#N)N)N=C1[1][2][5]
InChIKey PYCIBXGKTGBHHF-UHFFFAOYSA-N[1][2][5]
Predicted XlogP 1.8[5]
Appearance Solid, crystalline powder[7]
Solubility Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water.[8][9][10]

Spectroscopic Analysis

The structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The carbon NMR spectrum would reveal the chemical shifts for the ten carbon atoms, including the characteristic signal for the nitrile carbon.[11][12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.[5]

Synthesis and Reactivity

The synthesis of 6-aminoquinoline derivatives can be approached through various synthetic strategies, often involving the construction of the quinoline ring as a key step. A common method for quinoline synthesis is the Skraup reaction. A plausible synthetic pathway for this compound could involve the synthesis of a substituted nitroquinoline, followed by the reduction of the nitro group to an amino group.[13][14]

Below is a generalized workflow for the synthesis of a 6-aminoquinoline derivative.

G cluster_0 Step 1: Quinoline Ring Formation cluster_1 Step 2: Functional Group Modification A Substituted Aniline E Substituted 6-Nitroquinoline A->E Skraup Reaction B Glycerol B->E Skraup Reaction C Oxidizing Agent (e.g., p-chloroaniline) C->E Skraup Reaction D Acid Catalyst (e.g., H₂SO₄) D->E Skraup Reaction G 6-Aminoquinoline Derivative E->G F Reducing Agent (e.g., SnCl₂ or Pd/C, H₂) F->G caption Generalized Synthetic Workflow for 6-Aminoquinolines.

Caption: Generalized Synthetic Workflow for 6-Aminoquinolines.

The reactivity of this compound is dictated by its three main components: the amino group, the nitrile group, and the quinoline ring. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization. The quinoline ring itself can participate in electrophilic substitution reactions.

Applications in Research and Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Derivatives of 6-aminoquinoline have been investigated for various biological activities, including potential use as antimalarial and antibacterial agents.[13][15][16] The presence of the amino and nitrile groups in this compound makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.

The potential applications stem from its role as a molecular building block, as illustrated below.

G cluster_0 Potential Applications A 6-Aminoquinoline- 5-carbonitrile B Pharmaceuticals (e.g., Kinase Inhibitors, Antiproliferative Agents) A->B Derivatization C Fluorescent Probes & Bioimaging Agents A->C Functionalization D Functional Materials (e.g., Organic Electronics) A->D Polymerization/ Material Synthesis caption Role as a Versatile Building Block.

Caption: Role as a Versatile Building Block.

  • Drug Discovery : The molecule can serve as a scaffold for developing inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.[17] The amino group provides a handle for attaching different pharmacophores to explore structure-activity relationships.

  • Materials Science : Quinoline derivatives are often fluorescent, making them candidates for the development of optical materials, sensors, and bioimaging agents.[10][18][19][20] The nitrile group can also influence the electronic properties of materials.

  • Chemical Synthesis : It serves as a key intermediate for creating more complex heterocyclic systems.[10][18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, related aminoquinolines are classified as harmful if swallowed and can cause skin and eye irritation.[21][22][23][24]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It may be sensitive to air and should be stored under an inert atmosphere.[8]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its structure combines the biologically relevant quinoline scaffold with synthetically tractable amino and nitrile functional groups. This makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in drug discovery, particularly in the development of novel therapeutic agents, as well as in the field of materials science for creating new functional materials. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential in their scientific endeavors.

References

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An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoquinoline-5-carbonitrile, registered under CAS number 54398-51-5, is a heterocyclic aromatic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a special focus on its role in the development of next-generation kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol .[1][2] Its structure consists of a quinoline ring system with an amino group at the 6-position and a nitrile group at the 5-position.

PropertyValueSource(s)
CAS Number 54398-51-5[1][2]
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
IUPAC Name This compound[3]
SMILES N#Cc1c(N)ccc2cnccc12[1]
InChI Key PYCIBXGKTGBHHF-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various classic methodologies, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group, is a particularly relevant approach for constructing the quinoline core of this compound.

A plausible synthetic route to this compound involves the reaction of a suitably substituted 2-aminobenzaldehyde with a reagent that can provide the remaining atoms of the pyridine ring and the nitrile group.

Illustrative Synthetic Workflow (Friedländer Annulation)

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-4-cyanobenzaldehyde C Base or Acid Catalyst (e.g., NaOH or p-TsOH) Solvent (e.g., Ethanol) Heat A->C B Acetaldehyde B->C D This compound C->D

Caption: A conceptual workflow for the synthesis of this compound via the Friedländer annulation.

Step-by-Step Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-amino-4-cyanobenzaldehyde (1.0 eq) in ethanol, add acetaldehyde (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The Friedländer synthesis is a robust method for quinoline formation. The use of a catalyst (acid or base) is crucial to promote the initial condensation between the amino group of the benzaldehyde and the carbonyl of the acetaldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons provide valuable information about their electronic environment and spatial relationships. The protons on the pyridine ring (H2, H3, H4) and the benzene ring (H7, H8) will exhibit characteristic splitting patterns. The amino protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The chemical shift of the nitrile carbon will be a key diagnostic peak, typically appearing in the downfield region (around 115-125 ppm). The carbons of the quinoline ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, characteristic of a conjugated nitrile.

  • C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region due to the aromatic quinoline ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 g/mol ). Fragmentation patterns can provide further structural information, with potential losses of HCN (from the nitrile group) and other small neutral molecules.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in numerous approved drugs.[4] The specific substitution pattern of this compound has recently gained significant attention for its role in the development of potent and selective kinase inhibitors.

Case Study: Senexin C - A CDK8/19 Inhibitor

A pivotal study published in the Journal of Medicinal Chemistry identified the quinoline-6-carbonitrile scaffold as a key component in a novel, orally bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), named Senexin C.[1][2][5]

CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

The development of Senexin C involved a structure-guided design approach, where the quinoline-6-carbonitrile core was found to be optimal for binding to the active site of CDK8.[1] This scaffold replaced the quinazoline core of earlier inhibitors, leading to improved potency and metabolic stability.[1]

G cluster_workflow Drug Discovery Workflow for Senexin C A Initial Hit (Quinazoline Scaffold) B Structure-Activity Relationship (SAR) Studies A->B C Scaffold Hopping B->C D Identification of Quinoline-6-carbonitrile Core C->D E Lead Optimization D->E F Senexin C (CDK8/19 Inhibitor) E->F

Caption: A simplified workflow illustrating the role of the quinoline-6-carbonitrile scaffold in the development of Senexin C.

The amino group at the 6-position and the nitrile group at the 5-position of the quinoline ring are critical for the inhibitor's activity. The amino group can act as a hydrogen bond donor, while the nitrile group can participate in various non-covalent interactions within the kinase's active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[6] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis, combined with its unique electronic and structural properties, makes it an attractive scaffold for the design of novel therapeutics. The successful development of the CDK8/19 inhibitor Senexin C highlights the significant potential of the this compound core in the discovery of next-generation targeted therapies. As research in this area continues, it is likely that this privileged scaffold will find even broader applications in the development of new and effective treatments for a range of diseases.

References

  • Zhang L, et al. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. 2022;65(4):3420-3433. [Link]

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Discovery and history of quinoline carbonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline Carbonitrile Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a simple fusion of benzene and pyridine, represents one of the most prolific and enduring scaffolds in the landscape of medicinal chemistry and materials science.[1][2][3][4] First isolated from coal tar in 1834, its journey from a byproduct of industrial processes to a cornerstone of modern drug design is a testament to over a century of chemical innovation.[5] This guide delves into a specific, yet profoundly impactful, subclass: the quinoline carbonitriles. The introduction of the carbonitrile moiety, a potent electron-withdrawing group and versatile synthetic handle, marked a pivotal moment in the evolution of quinoline chemistry, unlocking new frontiers in biological activity, particularly in the realm of oncology.[6][7] This document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview, tracing the path from foundational synthetic principles to the targeted therapies of the 21st century.

Part 1: The Genesis - Foundational Syntheses of the Quinoline Core

The story of quinoline carbonitriles begins with the fundamental methods developed to construct the parent quinoline ring. The late 19th century was a golden age for heterocyclic chemistry, yielding a portfolio of named reactions that remain staples in the synthetic chemist's toolkit.[5][8] These classical methods, while often requiring harsh conditions, laid the essential groundwork for all subsequent derivatization and functionalization, including the introduction of the nitrile group.

The primary challenge in quinoline synthesis is the strategic formation of the pyridine ring fused to an existing aniline or aniline precursor. The classical approaches solved this by condensing anilines with three-carbon units, typically derived from dicarbonyl compounds or their equivalents.

Reaction NameYear DiscoveredKey ReactantsGeneral Product
Skraup Synthesis 1880Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentUnsubstituted or Substituted Quinolines
Doebner-von Miller Reaction 1881Aniline, α,β-Unsaturated Carbonyl CompoundSubstituted Quinolines
Friedländer Synthesis 18822-Aminoaryl Aldehyde or Ketone, Methylene KetoneSubstituted Quinolines
Combes Synthesis 1888Aniline, β-Diketone2,4-Disubstituted Quinolines
Pfitzinger Reaction 1886Isatin, Carbonyl Compound with α-Methylene GroupQuinoline-4-carboxylic Acids
Gould-Jacobs Reaction 1939Aniline, Alkoxymethylenemalonic Ester4-Hydroxyquinolines

These foundational reactions provided the initial access to the quinoline scaffold. The Pfitzinger reaction, for instance, proved particularly valuable as it furnished quinoline-4-carboxylic acids, which are versatile intermediates for further functionalization.[9][10][11][12] The logic behind this method involves the base-catalyzed ring-opening of isatin to an isatinate, which then condenses with an enolizable ketone to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.[9][11]

Visualizing a Classical Pathway: The Pfitzinger Reaction Mechanism

The following diagram illustrates the logical flow of the Pfitzinger reaction. The causality is clear: a strong base is required to initiate the reaction by opening the stable isatin lactam ring, thereby exposing the aniline and keto-acid functionalities necessary for the subsequent condensation and cyclization steps.

Pfitzinger_Mechanism cluster_start Step 1: Base-Catalyzed Ring Opening cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Aromatization Isatin Isatin Isatinate Keto-acid Intermediate (Isatinate) Isatin->Isatinate + Base Strong Base (e.g., KOH) Base->Isatinate Carbonyl α-Methylene Carbonyl Compound SchiffBase Imine / Enamine Tautomers Isatinate->SchiffBase Carbonyl->SchiffBase + QuinolineAcid Quinoline-4-Carboxylic Acid SchiffBase->QuinolineAcid Intramolecular Condensation & Dehydration

Caption: Logical workflow of the Pfitzinger reaction.

Part 2: The Rise of the Nitrile - Synthesis and Strategic Importance

While classical methods provided the quinoline backbone, the direct and efficient synthesis of quinoline carbonitriles required new strategies. The carbonitrile group (-C≡N) is a valuable pharmacophore; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor make it a desirable feature in drug candidates.[13] Furthermore, it serves as a key synthetic intermediate, readily convertible to amines, carboxylic acids, and tetrazoles.

Early approaches often involved multi-step sequences, such as the Sandmeyer reaction on an aminoquinoline precursor. However, the development of one-pot, multi-component reactions (MCRs) in the modern era revolutionized access to these compounds. MCRs allow for the construction of complex molecules like quinoline carbonitriles from simple starting materials in a single, efficient operation, often aligning with the principles of green chemistry.[3]

A prominent example is the four-component synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, an aniline, and a suitable catalyst.[14] The causality of this reaction lies in the sequential formation of a Knoevenagel condensation product (from the aldehyde and malononitrile) and a Schiff base, which then undergo a Michael addition and subsequent cyclization/aromatization cascade to furnish the highly functionalized quinoline product.

Modern Synthetic Evolution: From Classical to Targeted

The evolution from harsh, multi-step classical syntheses to efficient, modern catalytic methods represents a significant leap in chemical technology. This progression enabled the rapid generation of diverse libraries of quinoline carbonitriles for biological screening.

Synthesis_Evolution cluster_classical 19th-20th Century cluster_modern Late 20th-21st Century cluster_targeted 21st Century Application Classical Classical Synthesis (e.g., Skraup, Friedländer) Modern Modern Multi-Component Synthesis Classical->Modern Improved Efficiency, Greener Conditions Targeted Targeted Drug Design (e.g., Kinase Inhibitors) Modern->Targeted Enables Rapid Library Synthesis & SAR Studies Classical_Details • Harsh Conditions (Strong Acid, High Temp) • Limited Scope • Often Low Yields Modern_Details • Catalytic (Metals, Nanoparticles) • One-Pot, High Atom Economy • Mild Conditions Targeted_Details • Structure-Based Design • Focus on Specific Bio-targets • High Potency & Selectivity

Caption: Evolution of quinoline carbonitrile synthesis.

Part 3: From Scaffold to Drug - Quinoline Carbonitriles in Oncology

The true significance of the quinoline carbonitrile core became evident with its application in anticancer drug discovery.[4][6][15] A key breakthrough was the development of 4-anilinoquinoline-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases.[6]

The design of these inhibitors was a masterful example of scaffold hopping and structure-based drug design. Researchers took inspiration from the approved 4-anilinoquinazoline EGFR inhibitors, such as Gefitinib and Erlotinib.[6] By replacing the quinazoline core with a quinoline-3-carbonitrile scaffold, they retained the crucial hinge-binding interactions in the ATP-binding pocket of the kinase while exploring new chemical space. The nitrile group at the 3-position was found to be critical for enhancing potency, likely through additional interactions within the active site.

Bioisosteric Inspiration: The Quinazoline to Quinoline Leap

The relationship between the established quinazoline inhibitors and the emergent quinoline carbonitrile series highlights a key strategy in modern drug development: leveraging known pharmacophores to create novel intellectual property with potentially improved properties.

Drug_Development_Logic cluster_props Key Features Quinazoline Lead Compound Class 4-Anilinoquinazolines (e.g., Gefitinib) Quinoline New Scaffold 4-Anilinoquinoline- 3-carbonitriles Quinazoline->Quinoline Scaffold Hopping & Bioisosteric Replacement Target Biological Target EGFR Kinase Quinazoline->Target Binds to ATP Pocket Quinoline->Target Binds to ATP Pocket Features • Retained 4-Anilino Pharmacophore • Introduced Cyano Group for Potency • Explored New Chemical Space

Caption: Logic of developing quinoline carbonitrile inhibitors.

This strategic evolution has led to the discovery of numerous potent antiproliferative agents, with some compounds demonstrating inhibitory activity against multiple kinases, including EGFR, HER-2, and BRAFV600E.[13] The versatility and "druggability" of the quinoline carbonitrile scaffold ensure its continued prominence in the pipeline of next-generation targeted cancer therapies.[6][16]

Part 4: Experimental Protocols

To provide a practical context, this section details representative protocols for both a classical and a modern synthesis relevant to the quinoline carbonitrile field.

Protocol 1: Classical Synthesis of a Quinoline Precursor via Pfitzinger Reaction

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid, a common quinoline derivative that can serve as a precursor for further elaboration. The methodology is self-validating through in-process monitoring and standard purification techniques.

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials:

  • Isatin (5.0 g)

  • Acetophenone (approx. 4.1 mL)

  • Potassium Hydroxide (KOH) pellets (10 g)

  • 95% Ethanol

  • Acetic Acid (for neutralization)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Standard reflux apparatus, magnetic stirrer, heating mantle, Büchner funnel, vacuum filtration setup

  • TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Causality: The strong ethanolic KOH solution is required to effectively catalyze the initial ring-opening of the isatin amide bond.[9]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes. The mixture's color will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[9]

  • Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. Causality: The elevated temperature is necessary to drive the condensation, cyclization, and dehydration steps to completion.

  • Reaction Monitoring (Self-Validation): Periodically (e.g., every 2-3 hours), take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate to monitor the disappearance of the starting materials and the appearance of the product spot.

  • Workup and Isolation: After the reaction is complete (as determined by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation of the potassium salt of the product.

  • Distill off most of the ethanol solvent. Add deionized water to the residue to dissolve the salt.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted acetophenone or neutral impurities.

  • Collect the aqueous layer and acidify it carefully with acetic acid until the pH is neutral. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Protocol 2: Conceptual Modern Synthesis of a Quinoline Carbonitrile via MCR

This protocol outlines a conceptual workflow for a nanocatalyst-mediated, one-pot, four-component synthesis of a 2-amino-4-phenylquinoline-3-carbonitrile derivative.

Objective: To synthesize a functionalized quinoline carbonitrile in a single step using a green, catalytic method.

Materials:

  • Aniline derivative (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Magnetic Nanoparticle Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 10 mg)[14]

  • Ethanol (solvent)

  • Ultrasonic bath or microwave reactor

  • Standard reaction vessel, magnetic stirrer

Step-by-Step Methodology:

  • Vessel Charging: In a reaction vessel, combine the aniline derivative (1.0 mmol), benzaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), and the nanocatalyst (10 mg) in ethanol (5 mL). Causality: Ammonium acetate serves as a source of ammonia for the cyclization cascade. The solid acid nanocatalyst provides a high surface area for the reaction, enhancing efficiency and allowing for easy recovery.[14]

  • Reaction Conditions: Place the sealed vessel in an ultrasonic bath or a microwave reactor and irradiate at a specified temperature (e.g., 80 °C) for a short duration (e.g., 30 minutes).[14] Causality: Ultrasonic or microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times compared to conventional reflux.

  • Monitoring: Follow the reaction's progress via TLC analysis.

  • Catalyst Recovery: Upon completion, cool the reaction mixture. Place a strong magnet on the outside of the vessel to immobilize the magnetic nanocatalyst. Decant the supernatant solution. Wash the catalyst with ethanol for reuse.

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure. The resulting crude solid is the desired quinoline carbonitrile derivative.

  • Purification (Self-Validation): Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the analytically pure compound. Characterize the final product using NMR and mass spectrometry to confirm its structure.

Conclusion

The journey of quinoline carbonitrile compounds from their conceptual roots in classical 19th-century synthesis to their current status as highly sought-after scaffolds in targeted drug discovery is a powerful narrative of scientific progress. The initial development of robust methods to build the core quinoline ring, though often arduous, provided the essential foundation. The subsequent advent of modern, catalytic, and multi-component reactions dramatically improved accessibility, enabling the rapid exploration of chemical diversity. This, in turn, facilitated the discovery of their profound biological activities, most notably as potent kinase inhibitors in oncology. For researchers today, the quinoline carbonitrile core remains a privileged structure, rich with possibilities and poised for the development of the next generation of precision medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92. [Source not directly available with URL, historical chemical bulletin]
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Mishra, P., & Singh, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20853–20881. [Link]

  • Szychowski, K. A., & Lesyk, R. B. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Wikipedia contributors. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Wikipedia contributors. (n.d.). Pfitzinger reaction. Wikipedia. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • Al-Ostoot, F. H., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(19), 6667. [Link]

  • El-Gamal, M. I., et al. (2018). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Medicinal Chemistry. [Link]

  • Al-dujaili, L. J. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 12(1), 17855. [Link]

  • Sharma, A., et al. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 13(2), 398. [Link]

  • Sharma, A., et al. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.). Advanced Organic Materials. [Link]

  • Patel, S., & Toliwal, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

Sources

An In-Depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-aminoquinoline-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular properties, spectroscopic profile, synthesis, chemical reactivity, and its emerging role as a valuable building block in the creation of novel therapeutic agents.

Core Molecular and Physicochemical Properties

This compound is a substituted quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The presence of both an amino (-NH₂) group at the 6-position and a nitrile (-C≡N) group at the 5-position imparts unique electronic properties and reactivity to the molecule, making it a versatile scaffold in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₇N₃[1][2][3]
Molecular Weight 169.18 g/mol [1][2][3]
CAS Number 54398-51-5[1][2][3]
IUPAC Name This compound[3]
Appearance Not explicitly stated in the provided search results, but related aminoquinolines are often crystalline solids.
Melting Point 181 °C (Solvent: chloroform)

Spectroscopic Characterization: A Validating Fingerprint

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A known spectrum for this compound has been reported in the literature, serving as a critical reference for identity confirmation.[4] The spectrum, typically run in a solvent like DMSO-d₆, would show distinct signals for the ten carbon atoms of the quinoline ring system and the nitrile carbon.[4]

  • ¹H NMR: The proton NMR spectrum reveals the number and electronic environment of the hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the protons on the quinoline core. The integration of these signals would correspond to the number of protons, and their splitting patterns (e.g., doublets, triplets) would provide information about adjacent protons. The protons of the amino group (-NH₂) would likely appear as a broader signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands:

  • N-H Stretching: The amino group (-NH₂) will typically show one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹. Primary amines often show two bands in this region.

  • C≡N Stretching: The nitrile group (-C≡N) has a very characteristic, sharp absorption band in the region of 2210-2260 cm⁻¹. This is often a clean region of the spectrum, making this peak highly diagnostic.

  • C=C and C=N Stretching: The aromatic quinoline ring will show multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

  • Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound, approximately 169.18.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Potential fragmentation pathways could involve the loss of small neutral molecules such as HCN (from the nitrile and a ring proton) or NH₂. The stability of the quinoline ring system would likely result in a prominent molecular ion peak.

Synthesis of the this compound Scaffold

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic system. While a specific, detailed protocol for this compound was not found in the provided search results, its synthesis can be logically approached through established methodologies for constructing the quinoline core, followed by or incorporating the introduction of the amino and nitrile functionalities.

Conceptual Synthetic Workflow

A plausible synthetic strategy would involve the construction of a suitably substituted aniline precursor, which can then be cyclized to form the quinoline ring. The choice of reaction (e.g., Skraup, Doebner-von Miller, Friedländer, or Combes synthesis) would depend on the desired substitution pattern and the availability of starting materials.

For instance, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful method for quinoline synthesis. A conceptual workflow for the synthesis of this compound could be as follows:

G cluster_0 Precursor Synthesis cluster_1 Quinoline Ring Formation cluster_2 Product A Substituted Aniline C Condensation & Cyclization (e.g., Friedländer Synthesis) A->C B α-Methylene Nitrile B->C D This compound C->D

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (General Friedländer Synthesis)

The following is a generalized, illustrative protocol for a Friedländer-type synthesis of a quinoline derivative. Note: This is a representative example and would require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ortho-aminoaryl aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Methylene Compound: To the stirred solution, add the α-methylene nitrile compound (e.g., malononitrile, 1.1 equivalents).

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid), depending on the specific substrates and desired reaction conditions.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline derivative.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic/transformable nitrile group, makes it a highly attractive building block in medicinal chemistry.

Reactivity of the Amino Group

The 6-amino group is a key handle for derivatization. It can undergo a variety of reactions common to anilines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups, though selectivity can be a challenge.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities, providing access to a diverse range of derivatives:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

  • Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.

  • Nucleophilic Addition: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The electron-withdrawing nature of the nitrile group also influences the electronic properties of the quinoline ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Role in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The 6-aminoquinoline substructure, in particular, has been a focus of research. While specific drug development programs centered on this compound are not detailed in the provided search results, derivatives of quinoline-carbonitriles have been investigated for their potential as cytotoxic agents. For example, some novel quinoline derivatives bearing a trimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity.[5]

The strategic placement of the amino and nitrile groups in this compound allows for the systematic exploration of chemical space around the quinoline core, enabling the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.

Safety and Handling

Based on the GHS classification for this compound, the following hazards are identified:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust and contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, call a poison center or doctor.[1]

Conclusion

This compound is a synthetically versatile molecule with a rich chemical functionality that makes it a valuable intermediate for the synthesis of complex molecular architectures. Its confirmed molecular formula and weight, coupled with a growing understanding of its spectroscopic properties and reactivity, position it as a key building block for researchers in organic synthesis and medicinal chemistry. The quinoline core, decorated with strategically placed amino and nitrile groups, offers multiple avenues for derivatization, making it an attractive scaffold for the development of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. 2009;19(24):6939-42.
  • SpectraBase. This compound. Wiley-VCH. [Link]

  • PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic data for 6-Aminoquinoline-5-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Aminoquinoline-5-carbonitrile

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it possesses a structural scaffold known for a wide range of biological activities. The presence of the amino and cyano functionalities at positions 6 and 5, respectively, offers unique electronic properties and potential for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, complete with detailed, field-proven experimental protocols and expert interpretation. While a complete set of publicly available experimental spectra is not consistently found, this guide synthesizes data from analogous structures and spectral databases to provide a robust predictive framework for researchers.

A literature reference for the characterization of this compound is available, and researchers are encouraged to consult it for primary experimental data.[1]

G cluster_protons Proton Environments H2 H2 H3 H3 H2->H3 J ≈ 4.2 Hz H4 H4 H2->H4 J ≈ 1.7 Hz H3->H4 J ≈ 8.5 Hz H7 H7 H8 H8 H7->H8 J ≈ 9.0 Hz NH2 NH₂

Caption: Expected ¹H-¹H spin-spin couplings for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 155
C3122 - 126
C4135 - 140
C4a128 - 132
C595 - 100
C6155 - 160
C7125 - 130
C8115 - 120
C8a145 - 150
C≡N117 - 120

Interpretation of the Predicted Spectrum

  • Quaternary Carbons: C4a, C5, C6, and C8a are quaternary carbons and will likely show weaker signals. C5 and C6 will be significantly affected by the substituents. The carbonitrile group will cause an upfield shift for C5, while the amino group will cause a downfield shift for C6.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in the 117-120 ppm range. [2]* Aromatic Carbons: The remaining carbons of the quinoline ring will appear in the typical aromatic region of 115-160 ppm. The specific shifts are influenced by the nitrogen atom and the substituents. [3] Experimental Protocol for ¹³C NMR

  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR. Weigh approximately 20-30 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H spectrometer):

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. A relaxation delay of 2 seconds is standard. [4]

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300Medium, Sharp (doublet)N-H (Amino)Asymmetric & Symmetric Stretch
3100 - 3000Medium to WeakC-H (Aromatic)Stretch
2230 - 2210Strong, SharpC≡N (Nitrile)Stretch
1620 - 1580StrongC=C, C=N (Quinoline ring)Stretch
1500 - 1400MediumC=C (Aromatic)Stretch
1350 - 1250StrongC-N (Aromatic Amine)Stretch
900 - 675StrongC-H (Aromatic)Out-of-plane bend

Interpretation of the Predicted Spectrum

  • N-H Stretching: The primary amino group should exhibit two distinct sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [5]* C≡N Stretching: The most characteristic peak will be a strong and sharp absorption in the 2230-2210 cm⁻¹ range, which is indicative of the nitrile functional group. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber compared to aliphatic nitriles. [6]* Aromatic Region: The C=C and C=N stretching vibrations of the quinoline ring will appear as a series of bands in the 1620-1400 cm⁻¹ region. [7]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N stretching and C-H bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a standard FTIR spectrometer.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityComments
169[M]⁺Molecular Ion
142[M - HCN]⁺Loss of hydrogen cyanide
115[C₈H₅N]⁺Further fragmentation

Interpretation of the Predicted Spectrum

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at m/z = 169, corresponding to the molecular weight of C₁₀H₇N₃. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight. [8]* Fragmentation: Under electron ionization (EI), the stable aromatic quinoline core is expected to result in a relatively intense molecular ion peak. [9]Common fragmentation pathways for aromatic nitriles include the loss of HCN (27 Da), which would lead to a fragment ion at m/z 142. [10]Further fragmentation of the quinoline ring system can also occur.

Experimental Protocol for Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Instrumentation (LC-MS with ESI source):

    • An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source is a standard setup for this type of molecule. [11] * A C18 reversed-phase column is typically used.

    • The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Data Acquisition:

    • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 170.

    • Acquire a full scan mass spectrum over a range of, for example, m/z 50-500.

    • For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

G M [M]⁺˙ m/z = 169 M_HCN [M - HCN]⁺˙ m/z = 142 M->M_HCN - HCN M_2HCN [M - 2HCN]⁺˙ m/z = 115 M_HCN->M_2HCN - HCN

Sources

6-Aminoquinoline-5-carbonitrile as a synthetic intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Aminoquinoline-5-carbonitrile: A Strategic Intermediate in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, certain molecular frameworks serve as exceptionally versatile starting points. This compound is a prominent member of this class of "privileged scaffolds." Its strategic importance stems from the unique arrangement of a nucleophilic amino group positioned ortho to an electrophilic nitrile group on the rigid, aromatic quinoline backbone. This arrangement provides a reactive handle for a variety of chemical transformations, most notably for the construction of fused heterocyclic systems. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and practical application of this pivotal intermediate, focusing on the causality behind experimental choices and its role in constructing high-value molecules.

Physicochemical Properties and Spectroscopic Fingerprint

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. All experimental work should begin with a review of its characteristics and safety protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54398-51-5[1]
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Appearance Crystalline Solid
Storage Temp. Inert atmosphere, Room Temperature[1]
Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The expected spectroscopic data provides a "fingerprint" for the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring system, as well as a broad singlet corresponding to the -NH₂ protons. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.

    • ¹³C NMR will display distinct peaks for the nine aromatic carbons and a key signal for the nitrile carbon (-C≡N) in the characteristic range of 115-125 ppm.

  • Infrared (IR) Spectroscopy: A definitive technique for this molecule, the IR spectrum will prominently feature:

    • A strong, sharp absorption band around 2205-2225 cm⁻¹ , characteristic of the nitrile (C≡N) stretch.

    • Two distinct bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 169). Analysis of the fragmentation pattern provides further structural confirmation.

Synthesis of the Intermediate

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective approach involves the reduction of a nitro precursor, which is often synthesized via a Skraup-type reaction or a variation thereof. The Skraup reaction is a classic method for synthesizing quinolines.[2][3][4]

G A 4-Nitroaniline C 6-Nitroquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidant E 6-Nitroquinoline-5-carbonitrile C->E Nucleophilic Aromatic Substitution (SNAr) D Cyanation Reagent (e.g., KCN, TMSCN) G This compound E->G Nitro Group Reduction F Reducing Agent (e.g., SnCl₂, H₂/Pd-C)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Nitroquinoline-5-carbonitrile

This protocol describes the critical final step: the reduction of the nitro group. The choice of stannous chloride (SnCl₂) is deliberate; it is a mild and effective chemoselective reducing agent for aromatic nitro groups that typically does not affect the nitrile functionality.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitroquinoline-5-carbonitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. This step neutralizes the acidic reaction medium and precipitates tin salts.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is based on its ability to dissolve the product while having minimal miscibility with water.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Core Utility: Annulation to Pyrido[2,3-d]pyrimidines

The primary value of this compound lies in its ability to undergo annulation reactions to form fused heterocyclic systems. The ortho-amino-nitrile motif is a classic precursor for constructing a pyrimidine ring, leading to the formation of the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a cornerstone in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6][7]

The underlying principle is an intramolecular cyclization cascade. The amino group acts as a nucleophile, and the nitrile group, often after activation, serves as the electrophile.

G cluster_0 Reagents A 6-Aminoquinoline- 5-carbonitrile C Initial Adduct Formation A->C B One-Carbon Source (e.g., Formamide, Guanidine) B->C D Intramolecular Cyclization C->D Tautomerization & Ring Closure E Pyrido[2,3-d]pyrimidine Core D->E Aromatization

Caption: Reaction pathway from the intermediate to the fused pyrimidine core.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol outlines a common method using formamide, which serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.

  • Setup: Place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add an excess of formamide. Heat the mixture to a high temperature (typically 180-210 °C) for several hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration.

  • Purification: Wash the collected solid with water and then a cold solvent like ethanol or diethyl ether to remove residual formamide and impurities. If necessary, the product can be further purified by recrystallization.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The pyrido[2,3-d]pyrimidine core synthesized from this compound is a well-established "hinge-binding" motif in kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is a hallmark of diseases like cancer. Quinoline-based structures have been specifically explored as inhibitors of c-Met, EGFR, and CDK kinases.[8][9][10] For instance, derivatives of this core have been developed as potent and selective inhibitors of CDK8/19.[8][9]

The synthesis of these inhibitors often involves further functionalization of the newly formed pyrimidine ring.

G A 6-Aminoquinoline- 5-carbonitrile B Pyrido[2,3-d]pyrimidine Scaffold A->B Annulation D Functionalized Scaffold B->D C Functionalization (e.g., Halogenation) G Final Kinase Inhibitor D->G E Coupling Partner (e.g., Arylboronic Acid) F Cross-Coupling Reaction (e.g., Suzuki Coupling) F->G

Caption: Advanced workflow from intermediate to a final drug-like molecule.

This strategic approach allows chemists to build molecular complexity rapidly. The quinoline portion can occupy one pocket of the enzyme's active site, while the functionalized pyrimidine ring forms critical hydrogen bonds with the "hinge region" of the kinase, and further substituents can be installed to achieve potency and selectivity. The development of quinoline-6-carbonitrile-based inhibitors of CDK8/19, such as Senexin C, exemplifies this powerful strategy in modern medicinal chemistry.[8][9]

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Hazardous Combustion Products: In case of fire, hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is rooted in the predictable and high-yielding reactivity of its ortho-amino-nitrile functionality, which provides a direct and efficient route to the medicinally significant pyrido[2,3-d]pyrimidine scaffold. By understanding the principles behind its synthesis and reactivity, researchers can leverage this intermediate to accelerate the design and development of novel therapeutics and advanced materials, solidifying its position as a cornerstone of modern synthetic chemistry.

References

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  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Aminoquinoline.
  • Abdel-Aziz, A. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC, NIH.
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  • In, Y., et al. (2001). Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents.
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  • Chen, L., et al. (n.d.). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PubMed Central, NIH.
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  • Klutchko, S., et al. (2002). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Iannelli, P., et al. (n.d.).
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  • Ghozlan, S. A. S., et al. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
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Solubility of 6-Aminoquinoline-5-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Aminoquinoline-5-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document outlines the fundamental principles governing the solubility of this molecule and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for accurately assessing and predicting the solubility of this compound in a range of common laboratory solvents.

Introduction: The Scientific Imperative for Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For a molecule like this compound, which possesses a unique combination of a rigid aromatic quinoline core, a basic amino group, and a polar nitrile moiety, understanding its solubility is paramount for applications ranging from reaction optimization and purification to formulation development and bioavailability assessment.

This guide moves beyond a simple listing of solvents. It provides a deeper understanding of the molecular interplay between this compound and various solvent classes, enabling researchers to make informed decisions in their experimental designs. The principle of "like dissolves like" serves as a foundational concept, where the polarity of the solute and solvent are key determinants of solubility.[1][2]

Molecular Structure and Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular architecture. The key structural features include:

  • Quinoline Core: A bicyclic aromatic system that is largely non-polar and hydrophobic.

  • Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor, contributing to polarity and providing a site for protonation in acidic conditions.

  • Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.[3]

The interplay of these functional groups results in a molecule with a complex polarity profile. While the quinoline backbone imparts a degree of hydrophobicity, the amino and nitrile groups introduce significant polar character and the capacity for specific solvent interactions.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₁₀H₇N₃-
Molecular Weight 169.18 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Melting Point Expected to be a solid at room temperature. 6-Aminoquinoline has a melting point of 115-119 °C.[5][6][8][9]A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent interactions for dissolution to occur.
pKa The amino group is expected to be basic. The pKa of 6-aminoquinoline is approximately 5.63.[6]The basicity of the amino group will lead to significantly increased solubility in acidic aqueous solutions due to the formation of a charged salt.
Hydrogen Bonding Capable of acting as a hydrogen bond donor (amino group) and acceptor (amino and nitrile groups, and the quinoline nitrogen).The ability to form hydrogen bonds is a key factor in its solubility in protic solvents like water and alcohols.[3][10]

Theoretical Framework for Solubility

The dissolution of a solid in a liquid solvent is a thermodynamically driven process. For this compound, the following solvent properties are critical in determining its solubility:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents have a significant dipole moment and can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds). The general rule "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1][2]

  • Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can engage in hydrogen bonding with the amino and nitrile groups of this compound, which is a powerful solubilizing interaction. Aprotic polar solvents, like DMSO and DMF, can also be effective due to their large dipole moments.

  • Acid-Base Properties: The basic amino group on the quinoline ring means that the solubility of this compound will be highly pH-dependent in aqueous solutions. In acidic conditions (pH < pKa), the amino group will be protonated, forming a water-soluble salt.[11][12]

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide both qualitative and quantitative assessments of solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents and is crucial for selecting appropriate solvents for reactions, chromatography, and crystallization.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

  • If the compound appears insoluble, gently heat the mixture to determine if solubility increases with temperature.

Logical Flow for Qualitative Solubility Testing:

G start Start with this compound Sample water Add Water (Polar Protic) start->water soluble_water Soluble? (Likely low) water->soluble_water hcl Add 5% HCl (Acidic Aqueous) soluble_hcl Soluble? (Likely yes) hcl->soluble_hcl naoh Add 5% NaOH (Basic Aqueous) soluble_naoh Soluble? (Likely no) naoh->soluble_naoh ether Add Diethyl Ether (Non-polar) soluble_ether Soluble? (Likely low) ether->soluble_ether dmso Add DMSO (Polar Aprotic) soluble_dmso Soluble? (Likely yes) dmso->soluble_dmso soluble_water->hcl No soluble_hcl->naoh No end_hcl Basic Compound (Class B) soluble_hcl->end_hcl Yes soluble_naoh->ether No soluble_ether->dmso No end_dmso High Polarity Compound soluble_dmso->end_dmso Yes end_insoluble Insoluble in tested solvents. Consider other polar aprotics. soluble_dmso->end_insoluble No

Caption: A flowchart for the systematic qualitative solubility testing of this compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle, or centrifuge to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Quantify the concentration of this compound in the diluted sample.

  • Calculate the original solubility, accounting for the dilution factor.

Experimental Workflow for Quantitative Solubility:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 prep3 Separate solid and liquid phases (centrifuge) prep2->prep3 analysis1 Withdraw known volume of supernatant prep3->analysis1 analysis2 Dilute sample for analysis analysis1->analysis2 analysis3 Quantify concentration (UV-Vis or HPLC) analysis2->analysis3 calc1 Calculate original concentration using dilution factor analysis3->calc1 calc2 Report solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the functional groups present in the molecule, the following solubility profile is predicted. These predictions should be confirmed experimentally.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterLowThe non-polar quinoline backbone limits solubility, although the polar groups provide some affinity.
Methanol, EthanolModerate to HighThe alkyl portion of the alcohols can interact with the quinoline ring, while the hydroxyl group forms hydrogen bonds with the amino and nitrile groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can effectively solvate the polar functional groups of the molecule.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF.
Non-polar Hexane, TolueneVery LowThe overall polarity of this compound is too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can interact with the aromatic system.
Aqueous Acid 5% Hydrochloric AcidHighThe basic amino group will be protonated to form a highly water-soluble hydrochloride salt.[11][12]
Aqueous Base 5% Sodium HydroxideLowThe molecule lacks an acidic proton that can be removed by a base to form a salt, so solubility is not expected to increase.

Conclusion and Recommendations

This technical guide establishes a framework for understanding and determining the solubility of this compound. The molecule's amphiphilic character, with both non-polar and polar regions, results in a nuanced solubility profile.

Key Recommendations for Laboratory Practice:

  • For reactions and purification, polar aprotic solvents such as DMSO and DMF are likely to be effective.

  • For purification by crystallization, a mixed solvent system, such as ethanol/water or DCM/hexane, may be required.

  • For biological assays, initial stock solutions should be prepared in a highly effective solvent like DMSO, followed by serial dilution in the aqueous assay buffer.

  • The pH-dependent solubility should be leveraged for extraction and purification protocols. The compound can be extracted into an acidic aqueous phase from an organic solvent and then recovered by basifying the aqueous layer.

The protocols and theoretical insights provided herein are designed to empower researchers to confidently and accurately handle this compound in their future work.

References

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An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 6-Aminoquinoline-5-carbonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold." Its rigid, bicyclic aromatic structure is a common feature in a vast array of pharmacologically active compounds. Within this family, this compound has emerged as a particularly valuable building block.[1] Its unique arrangement of a nucleophilic amino group and an electrophilic cyano group on the quinoline core allows for diverse and targeted functionalization, making it an indispensable intermediate in the synthesis of complex molecular architectures for pharmaceuticals, advanced materials, and specialized chemical probes.[1] This guide provides a detailed exploration of the critical intermediates and synthetic strategies employed to construct this versatile molecule, offering field-proven insights into the causality behind key experimental choices.

Part 1: Primary Synthetic Strategy via Friedländer Annulation

The most direct and widely adopted method for constructing the polysubstituted quinoline core of this compound is the Friedländer Annulation.[2][3] This powerful reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5]

Key Intermediate: 2-Amino-4-substituted-benzonitrile Derivatives

The cornerstone of this synthetic approach is an appropriately substituted ortho-aminobenzonitrile. A common and commercially available starting point is 2-Amino-4-chlorobenzonitrile .[6] This molecule contains the essential ortho-amino and cyano groups required for the subsequent cyclization. The chlorine atom serves as a placeholder or can be involved in further modifications, though for the direct synthesis of the target molecule, a precursor without the chloro substituent is ideal.

The synthesis of such precursors often starts from a more readily available substituted nitrobenzene. For instance, 2-chloro-4-nitrobenzonitrile can be reduced to 2-chloro-4-aminobenzonitrile using hydrazine monohydrate, a reaction that proceeds in high yield.[7]

Experimental Protocol: Synthesis of 2-Chloro-4-aminobenzonitrile [7]

  • To a reaction vessel, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) and hydrazine monohydrate (110 ml).

  • Gently heat the mixture until an exothermic reaction begins, evidenced by the evolution of nitrogen gas.

  • Once the initial reaction subsides, add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in portions, controlling the rate of addition to maintain a steady reaction.

  • After the addition is complete and gas evolution has ceased, reflux the mixture for approximately 30 minutes to ensure the reaction goes to completion.

  • Pour the hot reaction mixture into a beaker of stirred ice water to precipitate the product.

  • Filter the resulting solid, wash with water until the filtrate is neutral, and dry.

  • The crude product can be recrystallized from water to yield pure 2-chloro-4-aminobenzonitrile.

The Crucial Cyclization Step: Formation of the Quinoline Core

With the 2-aminobenzonitrile precursor in hand, the next step is the Friedländer reaction itself. The reaction partner must be a carbonyl compound with an α-methylene group that can be converted into the C2 and C3 atoms of the quinoline ring. For the synthesis of this compound, a key reactant is a protected form of aminoacetaldehyde, such as N,N-dimethyl-2-(1,3-dioxolan-2-yl)ethanamine . The dioxolane group serves as a masked aldehyde.

The reaction proceeds through one of two plausible mechanistic pathways, both culminating in the formation of the quinoline ring.[4][5]

  • Mechanism A (Aldol First): The reaction initiates with an aldol-type condensation between the 2-aminobenzonitrile and the carbonyl compound, followed by dehydration to form an unsaturated carbonyl intermediate. This is followed by intramolecular imine formation to close the ring.

  • Mechanism B (Schiff Base First): The amino group of the benzonitrile first reacts with the carbonyl to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final aromatic quinoline.[4]

The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency. Lewis acids and p-toluenesulfonic acid are commonly used acid catalysts.[3][4]

Diagram: Friedländer Annulation Mechanistic Pathways

Friedlander_Mechanism cluster_0 Mechanism A cluster_1 Mechanism B Reactants 2-Aminobenzonitrile + Carbonyl Compound Aldol_Adduct Aldol Adduct (Intermediate) Reactants->Aldol_Adduct Aldol Reaction Schiff_Base Schiff Base (Intermediate) Reactants->Schiff_Base Schiff Base Formation -H2O Unsat_Carbonyl Unsaturated Carbonyl Intermediate Aldol_Adduct->Unsat_Carbonyl -H2O Product Substituted Quinoline Unsat_Carbonyl->Product Imine Formation -H2O Cyclized_Intermediate Cyclized Aldol Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Product -H2O

Caption: Plausible mechanisms for the Friedländer quinoline synthesis.

Part 2: Alternative Strategy via Skraup Reaction and Functional Group Interconversion

An alternative, though often harsher, route to the 6-aminoquinoline core is the Skraup synthesis, followed by necessary functional group manipulations.[8][9] This method constructs the quinoline ring from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.

Key Intermediate: 6-Nitroquinoline

To arrive at this compound, a logical precursor in this route is 6-Nitroquinoline . This intermediate is synthesized via the Skraup reaction using 4-nitroaniline as the starting material. The nitro group is strategically positioned to become the target amino group in the final step.

Causality in the Skraup Reaction:

  • Glycerol: Dehydrates in the presence of hot, concentrated sulfuric acid to form acrolein (prop-2-enal), the α,β-unsaturated aldehyde that participates in the cyclization.

  • 4-Nitroaniline: The aniline derivative that provides the benzene portion of the quinoline ring.

  • Oxidizing Agent: Traditionally, the reaction uses the nitro group of the starting aniline as the oxidant. However, milder and more efficient oxidants like iodine or p-chloroaniline can be used to improve yields and safety.[8][9]

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

Experimental Protocol: Synthesis of 6-Nitroquinoline [8]

  • In a three-neck flask, carefully add concentrated sulfuric acid (79 ml) to glycerol (65 ml) while cooling to keep the temperature below 70°C.

  • Add 4-nitroaniline (40 g) in portions to the mixture, allowing the temperature to rise to 85°C for 40 minutes.

  • Prepare a solution of potassium iodide (2.76 g) and iodine (3.2 g) in 15 ml of water. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Slowly heat the reaction to 135°C and maintain for 4 hours, monitoring the disappearance of starting material by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into ice water.

  • Adjust the pH to 3-4 with a saturated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under vacuum to yield 6-nitroquinoline.

Introduction of the Nitrile and Final Reduction

Once 6-nitroquinoline is obtained, the subsequent steps would involve introducing the carbonitrile at the C5 position, a challenging electrophilic substitution on a deactivated ring, followed by the reduction of the nitro group. A more strategically sound approach involves starting with a precursor that already contains the cyano group or a group that can be easily converted to it.

Assuming the synthesis of 6-Nitroquinoline-5-carbonitrile is achieved, the final and critical step is the selective reduction of the nitro group to an amine.

Key Intermediate: 6-Nitroquinoline-5-carbonitrile -> Final Product

Causality in Nitro Group Reduction: The choice of reducing agent is critical to avoid the over-reduction of the quinoline ring or the nitrile group.

  • Catalytic Hydrogenation (Pd/C): A common and clean method, using palladium on carbon as a catalyst under a hydrogen atmosphere.[8]

  • Stannous Chloride (SnCl₂): An effective chemoselective reducing agent for aromatic nitro groups, particularly useful when other reducible functional groups are present.[9] It is known to be effective with halo-substituted quinolines without causing dehalogenation.[9]

Experimental Protocol: Reduction of 6-Nitroquinoline to 6-Aminoquinoline [8]

  • To a flask, add 6-nitroquinoline (30 g), 10% Palladium on carbon (3 g), 80% hydrazine hydrate (19.2 g), and ethanol (250 ml).

  • Heat the stirred mixture in an oil bath for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline, which can be purified by column chromatography.

Diagram: Overall Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Friedländer Annulation cluster_1 Route 2: Skraup Synthesis & Reduction A1 2-Amino-benzonitrile Derivative A3 [Friedländer Annulation] Acid or Base Catalyst A1->A3 A2 Protected Aminoacetaldehyde (e.g., dioxolane) A2->A3 FP This compound A3->FP B1 4-Nitroaniline Derivative B2 [Skraup Reaction] Glycerol, H2SO4, Oxidant B1->B2 B3 Key Intermediate: 6-Nitroquinoline-5-carbonitrile B2->B3 B4 [Selective Reduction] Pd/C or SnCl2 B3->B4 B4->FP

Caption: Key synthetic routes to this compound.

Part 3: Data Summary and Comparison

The choice of synthetic route often depends on starting material availability, scalability, and reaction conditions. Below is a comparative summary.

StepReaction TypeKey ReactantsCatalyst/ReagentsTypical YieldKey Considerations
Route 1 Friedländer Annulation2-Aminobenzonitrile, Carbonyl with α-methylenep-TsOH, Lewis Acids, or BaseModerate to ExcellentConvergent, often milder conditions.[2][3]
Route 2a Skraup Reaction4-Nitroaniline, GlycerolH₂SO₄, I₂/KI~75% (for 6-nitroquinoline)[8]Harsh conditions (high temp, strong acid).
Route 2b Nitro Reduction6-Nitroquinoline derivativePd/C, H₂ or SnCl₂~71-80%[8][9]Requires chemoselective reduction.

Conclusion

The synthesis of this compound relies on a series of well-established organic transformations, with the Friedländer annulation and the Skraup reaction representing two primary strategies. The key intermediates—substituted 2-aminobenzonitriles for the former and 6-nitroquinoline derivatives for the latter—are pivotal to the success of each route. Understanding the formation and reactivity of these intermediates, along with the causal principles behind the choice of reagents and reaction conditions, is paramount for researchers and drug development professionals. The Friedländer approach generally offers a more direct and modular route, while the Skraup synthesis provides a classic alternative for building the fundamental quinoline core from simple aniline precursors. Both pathways underscore the versatility of fundamental organic chemistry in constructing complex, high-value molecules for scientific advancement.

References

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
  • Friedländer synthesis. Wikipedia.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • 2-Amino-4-chlorobenzonitrile. SLS - Lab Supplies.
  • 2-Amino-4-chlorobenzonitrile 99 38487-86-4. Sigma-Aldrich.
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An In-depth Technical Guide to the Role of the Carbonitrile Group in Quinoline Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure provides an ideal framework for orienting functional groups to interact with biological targets. When this scaffold is decorated with a carbonitrile (cyano, -C≡N) group, a unique and powerful synergy emerges. The nitrile is far more than a simple substituent; its distinct electronic properties and versatile interaction capabilities profoundly modulate the physicochemical and pharmacological profiles of the parent quinoline molecule.[4][5]

This guide provides an in-depth exploration of the multifaceted roles of the carbonitrile group in shaping the biological activity of quinoline derivatives. We will move beyond a mere catalog of active compounds to dissect the underlying chemical principles and strategic considerations that make the cyano-quinoline combination a cornerstone of modern drug discovery. For researchers in this field, understanding the causality behind the nitrile's influence is paramount for the rational design of next-generation therapeutics.

Physicochemical Impact of the Carbonitrile Group

The introduction of a nitrile group onto a quinoline ring instigates significant changes in the molecule's fundamental properties. These changes are the primary drivers of its altered biological activity.

Electronic Effects and Molecular Geometry

The nitrile group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This is due to the sp-hybridized carbon atom and the electronegativity of the nitrogen atom, creating a strong dipole moment.[6] Its linear geometry and compact size allow it to be incorporated with minimal steric hindrance.[7]

  • Inductive and Resonance Effects: When attached to the quinoline ring, the nitrile group withdraws electron density via both the inductive effect (through the sigma bond) and the resonance effect (if conjugated with the pi-system). This electronic perturbation can:

    • Modulate the pKa of nearby basic nitrogen atoms within the quinoline scaffold or other substituents.

    • Influence the molecule's overall electrostatic potential, creating regions that are favorable for specific polar interactions with a protein target.

    • Enhance the acidity of adjacent C-H bonds, which can be a factor in metabolic pathways or specific covalent interactions.

Role in Pharmacokinetics (ADME Properties)

The nitrile group can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8]

  • Solubility and Polarity: While being lipophilic, the nitrile's strong dipole allows it to act as a hydrogen bond acceptor, which can improve aqueous solubility compared to other lipophilic groups like a halogen.[9] For instance, in one study, a nitrile-substituted compound was found to be nearly 10-fold more soluble than its bromo analog.[9]

  • Metabolic Stability: The carbonitrile group is generally robust and metabolically stable.[8] When attached to an aromatic ring like quinoline, it is resistant to hydrolysis and oxidative metabolism, preventing the release of cyanide.[9] This is a critical safety feature. Introducing a nitrile can also block metabolically labile sites on the molecule, increasing its overall half-life.[5] While rare, enzymatic hydrolysis of nitriles can occur, as seen in some cyanopyrrolidine inhibitors, but this is not a common pathway for aromatic nitriles.[10]

The Carbonitrile Group as a Key Pharmacophore in Target Binding

The true power of the cyano group lies in its ability to form specific, affinity-enhancing interactions within a protein's binding pocket.

Hydrogen Bond Acceptor

The nitrogen atom of the nitrile group, with its lone pair of electrons, is an excellent hydrogen bond acceptor.[9] This allows it to form strong, direct hydrogen bonds with amino acid residues like serine, threonine, or arginine in a protein's active site.[9] This interaction is often a critical anchor point that defines the binding orientation and contributes significantly to the overall binding affinity.

Bioisosteric Replacement: A Strategy for Optimization

A bioisostere is a functional group that can replace another while retaining similar biological activity, often with improved properties.[11] The nitrile group is a highly effective bioisostere for several common functionalities.[9][12]

  • Azomethine-Water Bioisostere: In many kinase inhibitors, a key interaction involves a water molecule bridging the azomethine nitrogen of a quinazoline ring and a threonine residue in the hinge region of the kinase. Replacing this entire water-bridged complex with a single cyano group on a quinoline ring can be a highly effective strategy.[9] This replacement achieves a direct hydrogen bond, displaces a water molecule from the binding site (which is entropically favorable), and can lead to a significant increase in potency.[9]

  • Carbonyl and Hydroxyl Surrogate: The small, polar nature of the nitrile allows it to mimic the polar interactions of carbonyl or hydroxyl groups. The nitrile nitrogen can occupy the same space as a carbonyl oxygen, engaging in similar polar or hydrogen-bonding interactions.[9]

  • Halogen Bioisostere: The nitrile group can mimic the polarization and size of halogen atoms, particularly chlorine, making it an excellent replacement to fine-tune binding interactions or improve metabolic stability.[5][9]

Covalent Inhibition

While most interactions are non-covalent, the nitrile group can also act as an electrophilic "warhead" for covalent inhibition.[8] It can react with nucleophilic residues (like cysteine or serine) in an enzyme's active site to form a stable covalent bond. This irreversible or slowly reversible binding can lead to prolonged and potent inhibition.

Applications in Drug Discovery: Cyano-Quinolines in Action

The principles described above are best illustrated through successful examples of cyano-substituted quinolines targeting various diseases, particularly cancer.

Kinase Inhibition in Oncology

Many FDA-approved anticancer drugs are quinoline-based kinase inhibitors.[2][13] The cyano group has been instrumental in the development of potent inhibitors for several key kinases.

  • MEK (MAPKK) Inhibitors: A series of 3-cyano-4-(phenoxyanilino)quinolines have been developed as potent inhibitors of MEK, a key enzyme in the MAPK signaling pathway. The cyano group is crucial for their activity, with lead compounds showing low nanomolar IC50 values.[14]

  • Src and Dual-Target Inhibitors: 4-Heteroarylamino-3-cyanoquinolines have been designed as dual inhibitors of c-Src kinase and inducible nitric oxide synthase (iNOS), both of which are important in tumorigenesis.[15] The cyano group plays a key role in binding to the kinase domain. Tricyclic 4-anilino-3-cyanobenzo[g]quinolines have also shown potent activity against Src kinase.[16]

  • EGFR Inhibitors: The quinoline scaffold is central to many EGFR inhibitors. The strategic placement of a cyano group can enhance binding affinity and selectivity.[13]

The diagram below illustrates the central role of the MAPK/ERK pathway in cell signaling and proliferation, a common target for cyano-quinoline kinase inhibitors.

MEK_Pathway cluster_outside Cell Exterior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 3-Cyano-4-anilinoquinoline Inhibitor Inhibitor->MEK

Caption: MAPK signaling pathway targeted by cyano-quinoline MEK inhibitors.

Other Anticancer Mechanisms

Beyond kinase inhibition, cyano-quinolines exhibit diverse anticancer activities.

  • Tubulin Polymerization Inhibition: Certain cyano-substituted pyrrolo[1,2-a]quinoline derivatives have shown broad-spectrum antiproliferative activity by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition.[17]

  • DNA Interacting Agents: Quinoline-based compounds can also function as DNA intercalating agents and inhibit enzymes like DNA methyltransferases, leading to epigenetic modifications and cell death.[18][19]

The following table summarizes the activity of representative cyano-quinoline compounds against various cancer cell lines and enzyme targets.

Compound ClassTarget(s)Example IC50 ValuesCell LinesReference
3-Cyano-4-(phenoxyanilino)quinolinesMEK (MAPKK)Low nanomolarTumor cells[14]
Pyrrolo[1,2-a]quinolinesTubulinGI50 < 10 µM60 human cancer cell lines[17]
4-Heteroarylamino-3-cyanoquinolinesc-Src, iNOSc-Src: 0.048 µMHT-29, HepG2[15]
4-Anilino-3-cyanobenzo[g]quinolinesSrc, MEKPotent growth inhibitionTumor cells[16]
Cyano-8-hydroxyquinolinesGeneral Cytotoxicity6.7 - 25.6 µg/mLC6, HeLa, HT29[20]

Experimental Protocols and Workflows

This section provides validated, step-by-step methodologies for the synthesis and evaluation of novel cyano-quinoline derivatives.

General Synthetic Workflow

The development of a novel cyano-quinoline agent typically follows a structured workflow from synthesis to biological validation.

Caption: General workflow for cyano-quinoline drug discovery.

Protocol: Synthesis via [3+2] Cycloaddition

This protocol is adapted from methodologies used to create cyano-substituted pyrrolo[1,2-a]quinolines.[17] It involves the in situ generation of a quinolinium ylide followed by cycloaddition to an alkene bearing cyano groups.

Objective: To synthesize a dicyano-substituted pyrrolo[1,2-a]quinoline derivative.

Materials:

  • Quinoline

  • 2-Bromoacetophenone derivative

  • Fumaronitrile

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Alkylation to form Quinolinium Salt:

    • In a round-bottom flask, dissolve quinoline (1.0 eq) in anhydrous DCM.

    • Add the desired 2-bromoacetophenone (1.1 eq).

    • Stir the mixture at room temperature for 24 hours.

    • The resulting precipitate (quinolinium salt) is filtered, washed with cold DCM, and dried under vacuum.

  • [3+2] Huisgen Cycloaddition:

    • Suspend the synthesized quinolinium salt (1.0 eq) and fumaronitrile (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add triethylamine (TEA) (1.5 eq) dropwise to the suspension over 10 minutes. The TEA acts as a base to generate the quinolinium ylide in situ.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure cyano-substituted pyrrolo[1,2-a]quinoline.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[21][22]

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a synthesized cyano-quinoline compound against a target kinase (e.g., MEK, Src).

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized cyano-quinoline inhibitor dissolved in DMSO

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar detection system)

  • 384-well white microplates

  • Multichannel pipette and plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the cyano-quinoline inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted compound solutions to each well. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 10 µL of a solution containing the kinase enzyme and its peptide substrate (pre-mixed in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific enzyme.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well. This reagent generates a luminescent signal inversely proportional to the kinase activity.

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The carbonitrile group is a powerful and versatile tool in the design of biologically active quinoline molecules. Its ability to act as a potent hydrogen bond acceptor, a bioisosteric replacement for less favorable moieties, and a modulator of physicochemical properties provides medicinal chemists with a reliable strategy for enhancing potency, selectivity, and pharmacokinetic profiles. From potent kinase inhibitors in oncology to novel agents targeting a range of diseases, the strategic incorporation of the cyano group onto the privileged quinoline scaffold continues to be a highly productive avenue for drug discovery. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of this unique chemical combination in their pursuit of innovative therapeutics.

References

  • Zhang, N., et al. (2000). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghiu, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Available at: [Link]

  • He, L., et al. (2009). [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS]. Yao Xue Xue Bao. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Ökten, S., et al. (2021). Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Fallacara, A. L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Palanimuthu, A., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. Available at: [Link]

  • Ismail, M. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of the Iranian Chemical Society. Available at: [Link]

  • Zhang, N., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ke, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition. Available at: [Link]

  • Mamedov, V. A., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • do Vale, L. H., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, I. P., et al. (2018). Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. Bioorganic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Cyanocobalamin. Wikipedia. Available at: [Link]

  • Yang, Z., et al. (2019). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Available at: [Link]

  • Wiese, M., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Frontiers in Chemistry. Available at: [Link]

  • Vasanthi, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Al-Issa, S. A. (2012). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Molecules. Available at: [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Available at: [Link]

  • Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Huang, B., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, D., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

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  • Lee, H. J., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry. Available at: [Link]

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Procurement and Quality Assessment of 6-Aminoquinoline-5-carbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

6-Aminoquinoline-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is a key component in the synthesis of targeted therapeutics, including kinase inhibitors and other novel agents. The integrity of research outcomes is directly contingent on the purity and quality of this starting material. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines critical considerations for its procurement, and details a protocol for in-house quality verification, ensuring the reliability and reproducibility of experimental data.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No. 54398-51-5) is a specialized quinoline derivative featuring both an amino and a nitrile functional group.[1][2] This unique arrangement makes it a versatile precursor for constructing more complex molecular architectures. Its derivatives are actively investigated for various therapeutic applications, including the development of novel antiproliferative agents targeting kinases like EGFR and HER-2.[3] The purity of this compound is paramount, as trace impurities can lead to unwanted side reactions, altered biological activity, and difficulty in the interpretation of research results.

Key Chemical Properties:

  • Molecular Formula: C₁₀H₇N₃[2]

  • Molecular Weight: 169.18 g/mol [2]

  • Appearance: Typically a solid powder.

  • Primary Applications: Serves as a critical intermediate in the synthesis of pharmacologically active compounds, particularly in oncology and infectious disease research.[4][5]

Commercial Supplier Landscape

Sourcing high-quality this compound requires careful evaluation of potential vendors. The following table summarizes a selection of commercial suppliers. It is important to note that availability and product specifications can change, and researchers should always obtain the latest information directly from the supplier.

SupplierPurity SpecificationsAvailable QuantitiesCertificate of Analysis (CoA)Notes
Pharmalego High-purity for R&D[2]Gram-scale quantities listed[2]Available upon requestSpecializes in quinoline intermediates for drug R&D.[2]
ChemicalBook Varies by listed supplierVaries by listed supplierAvailable from end supplierA directory listing multiple potential suppliers; diligence is required to vet the actual manufacturer.[1]
LookChem 85.0-99.8% listed[6]Kilogram-scale listed[6]Available upon requestLists various purity ranges and pack sizes, indicating multiple sources may be available.[6]
Parchem Specialty chemical supplierInquire for detailsAvailable upon requestA supplier of specialty chemicals, including this compound.[7]
Thermo Scientific 95% grade was listed[8]Product has been discontinued[8]N/APreviously offered under the Alfa Aesar brand, but this specific product is no longer available.[8]

Critical Considerations for Procurement: A Scientist's Checklist

The process of procuring a critical research chemical extends beyond simply placing an order. It involves a systematic evaluation to ensure the material meets the stringent requirements of the intended application.

Procurement_Workflow cluster_selection Supplier Selection cluster_procurement Procurement & Verification cluster_usage Experimental Use ID_Suppliers Identify Potential Suppliers Request_Docs Request CoA & SDS ID_Suppliers->Request_Docs Compare_Specs Compare Purity, Price & Availability Request_Docs->Compare_Specs Place_Order Place Order with Selected Supplier Compare_Specs->Place_Order Receive_Chem Receive Chemical & Documentation Place_Order->Receive_Chem In_House_QC Perform In-House Quality Verification Receive_Chem->In_House_QC Compare with Supplier CoA In_House_QC->Request_Docs If Failed Release_Lot Release Lot for Research Use In_House_QC->Release_Lot If Passed

Caption: Procurement workflow for research-grade chemicals.
Purity and Analytical Validation

The stated purity on a supplier's website or catalog is the first checkpoint. For drug discovery applications, a purity of >98% is often required. The method of purity assessment is as important as the value itself. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are industry standards.[9][10]

  • Quantitative NMR (qNMR): This is a powerful method for determining absolute purity without a specific reference standard for the compound itself, by using an internal standard of known purity.[10] It provides structural confirmation and can identify and quantify impurities, including residual solvents.[10]

  • HPLC: This technique is excellent for detecting non-volatile impurities. A high-purity result should specify the detection wavelength and show a clean chromatogram with minimal secondary peaks.

Decoding Supplier Documentation

Certificate of Analysis (CoA): This is the most critical document accompanying your chemical. It provides lot-specific data on the purity and physical properties of the compound. A comprehensive CoA is a hallmark of a trustworthy supplier.

CoA_Analysis CoA Certificate of Analysis (CoA) Lot Number: XXX-123 Chemical Identity Purity & Assays Physical Properties Date & Signature Identity_Details CAS Number Molecular Formula Structure CoA:f2->Identity_Details Verify Structure Purity_Details Purity_Details CoA:f3->Purity_Details Check Methods & Results Physical_Details Appearance: White Solid Melting Point: 115-119 °C CoA:f4->Physical_Details Confirm Appearance

Caption: Key components of a Certificate of Analysis.

Safety Data Sheet (SDS): This document provides essential information on handling, storage, and emergency procedures. For this compound, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, is mandatory.[12]

Experimental Protocol: In-House Purity Verification by ¹H NMR

It is good laboratory practice to independently verify the identity and purity of critical starting materials. The following protocol provides a general method for this verification using ¹H NMR.

Objective: To confirm the chemical structure and estimate the purity of a newly acquired batch of this compound.

Materials:

  • This compound (sample)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with a known internal standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound into a clean vial. b. Accurately weigh an equimolar amount of the internal standard into the same vial. The choice of a standard with non-overlapping peaks is crucial. c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. d. Vortex the vial until the sample is fully dissolved. e. Transfer the solution to an NMR tube.

  • NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration. b. The spectral window should be wide enough to encompass all peaks from both the sample and the internal standard.

  • Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate a well-resolved peak of the this compound and a known peak of the internal standard. c. Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated peak

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

  • Interpretation: a. The calculated purity should be in close agreement with the value reported on the supplier's CoA. b. The overall spectrum should be clean, with the chemical shifts and coupling patterns matching the expected structure of this compound. Check for significant impurity peaks or high levels of residual solvents.

Conclusion

The successful synthesis of novel drug candidates relies on the quality of the foundational chemical building blocks. For a specialized reagent like this compound, a rigorous approach to procurement and validation is not merely recommended; it is essential for ensuring the scientific integrity of the research. By carefully selecting suppliers, scrutinizing documentation, and performing independent quality verification, researchers can mitigate risks associated with material variability and build a solid foundation for their discovery programs.

References

  • Fisher Scientific. This compound, 95%, Thermo Scientific 250 mg. Available from: [Link]

  • CP Lab Safety. 6-Aminoquinoline, 5 grams. Available from: [Link]

  • LookChem. This compound CAS NO.54398-51-5. Available from: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]

  • El-Malah, A. A., El-Gamal, K. M., Al-Mahmoudy, A. M., & El-Deen, I. M. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC advances, 13(45), 31631–31647. Available from: [Link]

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Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 6-Aminoquinoline-5-carbonitrile

The quinoline motif, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3][4] Its rigid structure and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery, leading to numerous FDA-approved therapeutics for a wide range of diseases, including cancer, malaria, and bacterial infections.[2][5][6]

Within this esteemed class of compounds, this compound emerges as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising the core quinoline ring system, a nucleophilic amino group at the 6-position, and an electrophilic/modifiable carbonitrile group at the 5-position—provides chemists with three distinct points for chemical elaboration. This guide offers an in-depth exploration of the synthesis, reactivity, and principal applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Data

A foundational understanding of a molecule begins with its basic properties. The data for this compound is summarized below.

PropertyValueReference
CAS Number 54398-51-5[7][8]
Molecular Formula C₁₀H₇N₃[8][9]
Molecular Weight 169.187 g/mol [8]
IUPAC Name This compound[8][9]
Appearance Typically a solid powderN/A
SMILES C1=CC2=C(C=CC(=C2C#N)N)N=C1[8]
InChI Key PYCIBXGKTGBHHF-UHFFFAOYSA-N[8]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Pathway

A common and robust method for constructing the quinoline core is the Skraup-Doebner-Von Miller reaction.[10] A plausible route to the target compound would involve the synthesis of a substituted 6-nitroquinoline, followed by a reduction of the nitro group.

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction p-nitroaniline p-Nitroaniline 6_nitroquinoline 6-Nitroquinoline p-nitroaniline->6_nitroquinoline 1. glycerol Glycerol glycerol->6_nitroquinoline 2. oxidant Oxidant (e.g., p-chloroaniline) oxidant->6_nitroquinoline 4. H2SO4 H₂SO₄ H2SO4->6_nitroquinoline 3. intermediate_nitro 6-Nitroquinoline-5-carbonitrile (Hypothetical Intermediate) 6_nitroquinoline->intermediate_nitro Electrophilic Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->intermediate_nitro final_product This compound intermediate_nitro->final_product Selective Reduction reducer Reducing Agent (e.g., SnCl₂, Pd/C, H₂) reducer->final_product

Caption: Plausible synthetic route to this compound.

The key reactivities exploited in its applications are:

  • The 6-Amino Group: This group is a potent nucleophile and a hydrogen bond donor. It readily undergoes N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), making it the primary handle for attaching side chains and recognition moieties.

  • The 5-Carbonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to a primary amine. This versatility allows for further structural diversification or its use as an isostere for other functional groups in drug design.

  • The Quinoline Ring: The aromatic system can undergo further electrophilic substitution, although the positions are dictated by the existing activating (amino) and deactivating (nitrile) groups.

Application I: Scaffold for Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors are a major focus of modern oncology drug discovery.[11] The quinoline scaffold has proven to be exceptionally effective for this target class.[5]

Causality and Mechanism

The this compound scaffold is particularly well-suited for designing kinase inhibitors for several reasons:

  • Hinge-Binding: The quinoline nitrogen and the 6-amino group can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring strategy for potent inhibitors.

  • Structural Rigidity: The rigid bicyclic core properly orients substituents into specific regions of the ATP pocket (e.g., the solvent-front region or back pocket), enabling the optimization of potency and selectivity.

  • Vector for Derivatization: The 6-amino group provides a convenient attachment point for side chains that can be tailored to exploit unique features of a target kinase, thereby achieving selectivity over a family of related enzymes.

A notable example is the development of Senexin C, a potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which is based on a quinoline-6-carbonitrile core.[12] This work demonstrated that quinoline-based derivatives could offer improved metabolic stability and potent cellular activity.[12]

G cluster_0 Kinase Inhibitor Design scaffold This compound Core Hinge-Binding (Quinoline N, 6-NH₂) R-Group Vector kinase Kinase ATP Pocket Hinge Region Selectivity Pocket scaffold:f1->kinase:f1 H-Bonding (Key Interaction) scaffold:f2->kinase:f2 Selectivity & Potency (Side Chain Interaction)

Caption: Kinase inhibitor scaffold interaction model.

Protocol: Synthesis of a Derivative via Suzuki Coupling

This protocol describes a general method for attaching an aryl group to the 6-amino position, a common step in building kinase inhibitors. This requires prior modification of the amino group to a bromo-substituent, a standard transformation. For this example, we will assume the starting material is 6-bromoquinoline-5-carbonitrile.

  • Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine 6-bromoquinoline-5-carbonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-quinoline-5-carbonitrile derivative.

Application II: Development of Fluorescent Probes

Fluorescent probes are indispensable tools in molecular biology and diagnostics, enabling the visualization and quantification of specific analytes within complex biological systems.[1][13] The inherent photophysical properties of the quinoline ring make it an excellent fluorophore.[1][14]

Causality and Mechanism

The this compound structure is an ideal platform for creating "turn-on" or ratiometric fluorescent sensors.

  • Push-Pull System: The electron-donating amino group (the "push") and the electron-withdrawing nitrile group (the "pull") create an intramolecular charge transfer (ICT) character in the molecule's excited state. This ICT is highly sensitive to the local environment, including solvent polarity and the presence of analytes.

  • Tunable Photophysics: The fluorescence emission wavelength and quantum yield can be finely tuned by modifying the amino group.[15] Attaching a receptor (a recognition moiety) for a specific analyte (e.g., a metal ion like Zn²⁺ or a specific amino acid) allows the binding event to trigger a measurable change in the fluorescence signal.[16][17]

  • Modular Design: The structure allows for a clear modular design: the quinoline core acts as the fluorophore , the 6-amino position serves as the attachment point for a linker and receptor , and the 5-nitrile group helps modulate the electronic properties.

G Fluorophore Fluorophore (this compound Core) Linker Linker Fluorophore->Linker Covalent Bond Receptor Receptor (Analyte Recognition Moiety) Linker->Receptor Covalent Bond Analyte Analyte (e.g., Metal Ion, Biomolecule) Receptor->Analyte Binding Event (Causes Signal Change)

Sources

The Ascendancy of 6-Aminoquinoline-5-carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Within this esteemed class of heterocycles, derivatives of 6-aminoquinoline-5-carbonitrile have emerged as a particularly promising chemotype. This technical guide provides an in-depth exploration of these derivatives, from their synthetic accessibility to their diverse biological activities and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the pursuit of novel therapeutics.

Introduction: The Quinoline Core and the Rise of a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic bioactive molecules.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions, making it a highly sought-after pharmacophore. The derivatization of the quinoline ring system has led to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4]

In recent years, the this compound core has garnered significant attention. The strategic placement of the amino and cyano groups at the 6- and 5-positions, respectively, imparts distinct electronic properties and hydrogen bonding capabilities. This unique substitution pattern has proven to be particularly advantageous for targeting specific biological macromolecules, most notably protein kinases, which are pivotal regulators of cellular processes and frequently implicated in disease.

This guide will delve into the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound derivatives, with a particular focus on their burgeoning role as potent and selective kinase inhibitors in oncology.

Synthetic Strategies for the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic routes, often involving multi-step sequences. A common and effective strategy involves the construction of a substituted 6-nitroquinoline intermediate, followed by reduction of the nitro group to the corresponding amine. The versatile Skraup-Doebner-Von Miller reaction is often employed for the initial synthesis of the quinoline ring.[5]

A generalized synthetic workflow is depicted below:

Synthesis of this compound Derivatives A Starting Materials (e.g., substituted anilines) B Skraup-Doebner-Von Miller Reaction or similar cyclization A->B Glycerol, Oxidant C 6-Nitroquinoline Intermediate B->C D Nitration/Functionalization (if necessary) C->D E Introduction of Cyano Group (e.g., Sandmeyer reaction) C->E D->E F 6-Nitroquinoline-5-carbonitrile E->F G Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) F->G H This compound Core G->H I Derivatization (e.g., N-alkylation, acylation) H->I Various Reagents J Target this compound Derivatives I->J

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following is a representative, detailed protocol for the synthesis of a this compound derivative, adapted from established literature procedures.

Step 1: Synthesis of 6-Nitroquinoline

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • To this mixture, add 4-nitroaniline in portions while monitoring the temperature.

  • Introduce an oxidizing agent, such as p-chloroaniline, and heat the reaction mixture.[5]

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it onto ice.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the crude 6-nitroquinoline.

  • Filter, wash with water, and dry the solid. Purify by recrystallization or column chromatography.

Step 2: Synthesis of 6-Nitroquinoline-5-carbonitrile

  • This step can be challenging and may require specialized methods for the introduction of the cyano group at the C5 position. One potential route involves the conversion of a suitable precursor, such as a 5-amino or 5-halo-6-nitroquinoline, via a Sandmeyer or related cyanation reaction.

Step 3: Synthesis of this compound

  • Dissolve the 6-nitroquinoline-5-carbonitrile from the previous step in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent, such as stannous chloride (SnCl₂) dihydrate or perform catalytic hydrogenation (H₂ over Pd/C).[5]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude this compound by column chromatography.

Step 4: Derivatization

  • The 6-amino group can be further functionalized through various reactions such as N-alkylation, acylation, or reductive amination to introduce desired side chains and explore structure-activity relationships.

Biological Activities and Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of this compound have demonstrated a range of biological activities, with their role as kinase inhibitors being particularly prominent.[6] Protein kinases are a large family of enzymes that play a critical role in signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example is the development of selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are components of the Mediator complex that regulates transcription.[5][7]

Mechanism of Action: Inhibition of the CDK8/19-Mediator Complex

The Mediator complex is a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The CDK8 module, consisting of CDK8 (or its paralog CDK19), Cyclin C, MED12, and MED13, can associate with the Mediator complex to regulate transcription. Overexpression or aberrant activity of CDK8 has been implicated in various cancers.

This compound derivatives have been designed to bind to the ATP-binding pocket of CDK8/19, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of gene expression programs that are critical for cancer cell proliferation and survival.

CDK8_Inhibition_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., STATs, SMADs) Mediator Mediator Complex TF->Mediator PolII RNA Polymerase II Mediator->PolII CDK8_module CDK8/19 Module CDK8_module->TF Phosphorylation CDK8_module->Mediator CDK8_module->PolII Phosphorylation Gene Target Genes (Oncogenic) PolII->Gene Transcription Initiation Transcription Transcription mRNA mRNA Transcription->mRNA Protein Oncogenic Proteins mRNA->Protein Translation Inhibitor This compound Derivative Inhibitor->CDK8_module Inhibition

Caption: Mechanism of action of this compound derivatives as CDK8/19 inhibitors.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound derivatives can be fine-tuned by modifying their chemical structure. SAR studies are crucial for identifying the key structural features that contribute to their biological activity and selectivity.

PositionModificationEffect on ActivityReference
C2 Introduction of bulky, hydrophobic groupsGenerally increases potency for kinase inhibition.[8]
C4 Substitution with an amino group linked to various side chainsCrucial for interacting with the hinge region of kinases. The nature of the side chain significantly impacts potency and selectivity.
C5-CN The cyano groupOften acts as a key hydrogen bond acceptor in the ATP-binding pocket.[7]
C6-NH₂ The amino groupCan be a key interaction point or a handle for further derivatization to modulate physicochemical properties.[5]
C7 Substitution with alkoxy groupsCan enhance antiproliferative activity.
Benzo Ring Halogenation or other substitutionsCan influence metabolic stability and cell permeability.[8]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The demonstrated success in targeting challenging drug targets like CDK8/19 highlights the potential of this chemotype. Future research in this area will likely focus on:

  • Exploring new biological targets: While kinase inhibition is a major area of focus, the unique electronic and structural features of these derivatives may allow them to interact with other classes of proteins.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their in vivo efficacy and safety profiles.

  • Development of novel synthetic methodologies: The discovery of more efficient and versatile synthetic routes to access a wider range of derivatives will accelerate the drug discovery process.

References

  • Yuan, X. X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. [Link]

  • Vijayakumar, V., & Sarveswari, S. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Gevorgyan, A., et al. (2019). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2019(3), M1083. [Link]

  • Porter, S. E., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420-3433. [Link]

  • Kawazoe, Y., et al. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 101, 117637. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Adebayo, I. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19361. [Link]

  • Ferreira, L. G., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3321. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. [Link]

  • Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

  • Ceylan, M., et al. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoquinoline. Polycyclic Aromatic Compounds. [Link]

  • Angeloni, C., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(11), 5909. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(1), 166-184. [Link]

  • Ekland, E. H., & Fidock, D. A. (2014). A 2-amino quinoline, 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoic acid, interacts with PfMDR1 and inhibits its drug transport in Plasmodium falciparum. Biochemical Pharmacology, 89(3), 390-399. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

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An In-Depth Technical Guide to Investigating the Pharmacophore of 6-Aminoquinoline-5-carbonitrile for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-aminoquinoline-5-carbonitrile presents a compelling starting point for drug discovery, particularly in the realm of kinase inhibition. This guide provides a comprehensive, in-depth technical framework for elucidating the pharmacophore of this compound. We will navigate through a hypothetical investigation targeting the Epidermal Growth Factor Receptor (EGFR), a well-established kinase implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational methodologies, and practical experimental protocols. Our approach emphasizes scientific integrity, logical experimental design, and robust data interpretation, providing a roadmap for identifying and optimizing novel kinase inhibitors based on the this compound core.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The this compound scaffold, in particular, shares structural similarities with known kinase inhibitors, specifically those targeting the ATP-binding site of enzymes like EGFR. The 4-anilinoquinoline-3-carbonitrile core, for instance, is a well-documented pharmacophore for potent EGFR inhibitors.[2][3] This structural analogy provides a strong rationale for investigating this compound as a potential kinase inhibitor.

This guide will delineate a systematic approach to:

  • Define a Hypothetical Biological Target: Based on structural similarity to known inhibitors, we will focus on EGFR as a plausible target.

  • Develop a Pharmacophore Model: We will explore both ligand-based and structure-based computational methods to generate a pharmacophore hypothesis for this compound derivatives targeting EGFR.

  • Experimentally Validate the Pharmacophore: We will outline the synthesis of focused compound libraries and detail the requisite in vitro biological assays to test the predictive power of our model.

  • Iteratively Refine the Model: The guide will touch upon how experimental data can be used to refine and optimize the initial pharmacophore model, driving the lead optimization process.

The Strategic Imperative: Why a Pharmacophore Investigation?

A pharmacophore is an abstract representation of the essential molecular features required for a small molecule to bind to a specific biological target and elicit a biological response.[4] Investigating the pharmacophore of this compound offers several strategic advantages in drug discovery:

  • Rational Drug Design: It moves beyond random screening, enabling the design of novel molecules with a higher probability of being active.

  • Virtual Screening: A validated pharmacophore model can be used as a 3D query to rapidly screen large compound databases to identify novel and diverse chemotypes.[5]

  • Scaffold Hopping: It can guide the design of new molecular scaffolds that retain the key pharmacophoric features but possess improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Understanding Structure-Activity Relationships (SAR): The process of building and validating a pharmacophore model provides deep insights into the SAR of a compound series.

Computational Deep Dive: Building the Pharmacophore Model

Our investigation begins with the computational generation of a pharmacophore model for this compound derivatives as EGFR inhibitors. We will employ a dual-pronged approach, integrating both ligand-based and structure-based methods to construct a robust and predictive model.

Ligand-Based Pharmacophore Modeling

This approach is particularly useful when a set of active compounds is known, but the 3D structure of the target is unavailable or when one wants to capture the common features of a diverse set of ligands.

Core Principle: To identify the common 3D arrangement of chemical features shared by a set of known active molecules.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Training Set Selection:

    • Compile a dataset of at least 15-20 structurally diverse quinoline-based EGFR inhibitors with a wide range of biological activities (IC50 values).[6][7]

    • Ensure the selected compounds share a common binding mode. For this hypothetical study, we will select known 4-anilinoquinoline and 4-anilinoquinazoline derivatives that are ATP-competitive inhibitors of EGFR.[8]

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio, Schrödinger Maestro). This step is crucial as the bioactive conformation is often not the global minimum energy conformation.

  • Pharmacophore Feature Identification:

    • Identify key pharmacophoric features for each molecule. For kinase inhibitors, these typically include:

      • Hydrogen Bond Acceptors (HBA): The nitrogen atom of the quinoline ring is a key HBA that often interacts with the hinge region of the kinase.

      • Hydrogen Bond Donors (HBD): The amino group at the 6-position can act as an HBD.

      • Aromatic Rings (AR): The quinoline ring system and any aryl substituents provide hydrophobic and potential π-π stacking interactions.

      • Hydrophobic (HY) Features: Alkyl groups or hydrophobic regions of aromatic rings.

  • Pharmacophore Model Generation and Validation:

    • Utilize a pharmacophore generation program (e.g., Catalyst, PHASE, LigandScout) to align the conformers of the active molecules and identify common pharmacophore models.[4]

    • The best models are typically selected based on a scoring function that considers the fit of the active compounds and, if available, the exclusion of inactive compounds.

    • Internal Validation: Use statistical methods like Fischer's randomization test to assess the statistical significance of the generated model.

    • External Validation: Use the model to predict the activity of a separate test set of compounds (not used in model generation) to evaluate its predictive power.

Structure-Based Pharmacophore Modeling

This method leverages the 3D structure of the target protein to define the pharmacophoric features.

Core Principle: To identify the key interaction points within the binding site of the target protein that are essential for ligand binding.

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Protein Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[9]

    • Prepare the protein structure using molecular modeling software. This involves adding hydrogen atoms, assigning correct protonation states to ionizable residues, and minimizing the energy of the structure.[10]

  • Binding Site Analysis:

    • Identify the ATP-binding site of EGFR. This is typically a well-defined pocket between the N- and C-lobes of the kinase domain.

    • Analyze the key amino acid residues in the binding site that are known to interact with inhibitors. For EGFR, key residues include Met793 in the hinge region, which forms a crucial hydrogen bond with many inhibitors.

  • Pharmacophore Feature Generation:

    • Generate pharmacophoric features based on the interactions observed between a co-crystallized ligand and the protein, or by identifying potential interaction points within the empty binding site.[11][12] Software like LigandScout or the Interaction Generation protocol in Discovery Studio can be used for this purpose.[4]

    • The resulting pharmacophore model will consist of features that are complementary to the binding site residues (e.g., an HBA feature on the ligand corresponding to an HBD residue in the protein).

  • Model Refinement and Validation:

    • Refine the generated pharmacophore by adding excluded volume spheres to represent the space occupied by the protein, preventing clashes in virtual screening.

    • Validate the model by its ability to correctly dock known active and inactive compounds.

Integrated Pharmacophore Model

The most robust pharmacophore model is often a consensus model that integrates features from both ligand- and structure-based approaches. This hybrid model captures both the essential features of known active ligands and the spatial constraints of the target's binding site.[5]

Visualization of the Pharmacophore Generation Workflow

Pharmacophore_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach L1 Training Set of Active Ligands L2 Conformational Analysis L1->L2 L3 Feature Identification L2->L3 L4 Model Generation & Validation L3->L4 Consensus Integrated Pharmacophore Model L4->Consensus S1 Protein Crystal Structure (EGFR) S2 Binding Site Analysis S1->S2 S3 Interaction Mapping S2->S3 S4 Model Generation & Refinement S3->S4 S4->Consensus VS Virtual Screening Consensus->VS Hits Hit Compounds VS->Hits Validation Experimental Validation Hits->Validation

Caption: Integrated workflow for pharmacophore model generation and validation.

Experimental Validation: From Virtual Hits to Tangible Leads

A computational model, no matter how sophisticated, must be validated through experimental testing. This section outlines the key experimental steps to validate the generated pharmacophore model and to progress promising hits into lead compounds.

Synthesis of a Focused Compound Library

Based on the pharmacophore model, a focused library of this compound analogs should be synthesized to probe the SAR and confirm the importance of the identified pharmacophoric features.

General Synthetic Strategy:

The synthesis of this compound derivatives can be achieved through various established methods for quinoline synthesis, such as the Friedländer or Skraup-Doebner-von Miller reactions, followed by functional group manipulations.[13][14][15] A plausible retro-synthetic analysis is presented below.

Visualization of a General Synthetic Scheme

Synthesis_Scheme Start Substituted 2-aminobenzonitrile Reaction Friedländer Annulation Start->Reaction Reagent + α-methylene ketone/aldehyde Reagent->Reaction Product Substituted 6-aminoquinoline- 5-carbonitrile Reaction->Product

Caption: A general synthetic route to this compound derivatives.

Detailed Protocol: Synthesis of a Representative Analog (Hypothetical)

This protocol describes the synthesis of a hypothetical analog where a substituent is introduced at the 2-position of the quinoline ring.

  • Step 1: Synthesis of 2-amino-4-substituted-benzonitrile.

    • Start with a commercially available substituted aniline.

    • Perform a Sandmeyer reaction to introduce a cyano group at the desired position.

    • This provides the key starting material for the quinoline ring formation.

  • Step 2: Friedländer Annulation.

    • In a round-bottom flask, dissolve the 2-amino-4-substituted-benzonitrile (1 equivalent) in ethanol.

    • Add the desired α-methylene ketone or aldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-substituted-quinoline-5-carbonitrile.

  • Step 3: Characterization.

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A series of analogs should be synthesized by varying the substituents at different positions of the quinoline ring and the amino group to systematically probe the SAR.

In Vitro Biological Evaluation

The synthesized compounds must be tested for their biological activity against the target kinase, EGFR.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Several assay formats can be used to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[16][17][18][19] A common and robust method is a luminescence-based assay that quantifies ATP consumption.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • A suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) peptide).

    • Adenosine triphosphate (ATP).

    • Synthesized inhibitor compounds.

    • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • 384-well white microplates.

    • A plate reader capable of measuring luminescence.

  • Procedure:

    • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

    • Kinase Reaction:

      • In the wells of a 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection:

      • Stop the kinase reaction and measure the amount of ADP produced using the detection reagents from the kinase assay kit, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and, therefore, inversely proportional to the kinase inhibition.

    • Data Analysis:

      • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: SAR Table

The results of the biological evaluation should be summarized in a table to facilitate the analysis of the Structure-Activity Relationships.

Compound IDR1-substituentR2-substituentEGFR IC50 (nM)
6AQ5C HH>10,000
Analog-1 4-F-PhH5,200
Analog-2 4-MeO-PhH2,100
Analog-3 H3-Cl-aniline850
Analog-4 4-MeO-Ph3-Cl-aniline50
Erlotinib --2

Table 1: Hypothetical SAR data for this compound analogs against EGFR.

Data Interpretation and Model Refinement

The experimental data from the SAR studies are crucial for validating and refining the initial pharmacophore model.

  • Correlation of Activity with Pharmacophore Fit: A good pharmacophore model should demonstrate a strong correlation between the predicted fit of a compound to the model and its experimentally determined biological activity.

  • Identification of Key Features: The SAR data will highlight the importance of specific functional groups and their positions. For example, if analogs with a hydrogen bond donor at a particular position are consistently more active, this validates the presence of a corresponding hydrogen bond acceptor feature in the pharmacophore model.

  • Iterative Refinement: If discrepancies are observed between the model's predictions and the experimental results, the model should be refined. This may involve adding or removing pharmacophoric features, adjusting their positions, or adding excluded volumes based on the structures of inactive compounds.

This iterative cycle of computational modeling, chemical synthesis, and biological testing is the cornerstone of modern rational drug design.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive framework for investigating the pharmacophore of this compound, using EGFR as a hypothetical target. By integrating computational modeling with experimental validation, researchers can systematically explore the therapeutic potential of this promising scaffold. The elucidated pharmacophore model serves as a powerful tool for the rational design and optimization of novel kinase inhibitors.

Future work should focus on expanding the SAR studies to include a wider range of substituents and exploring the selectivity of the optimized compounds against a panel of other kinases to assess their off-target effects. Furthermore, promising lead compounds should be advanced to cellular and in vivo models to evaluate their efficacy and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. PubMed Central.
  • Epidermal growth factor receptor (EGFR)
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
  • In vitro kinase assay. Protocols.io.
  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI.
  • Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. PubMed Central.
  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. PubMed.
  • Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial d
  • Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. PubMed.
  • Ligand-based 3-D pharmacophore generation and molecular docking of mTOR kinase inhibitors. PubMed.
  • The common feature pharmacophore model of clinical EGFR inhibitors. (A)...
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. PubMed Central.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Synthesis of substituted quinoline derivatives | Download Scientific Diagram.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • Design and evaluation of novel 4-anilinoquinolines and quinazolines as EGFR inhibitors in lung cancer and chordoma.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Bentham Science.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PubMed Central.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Synthesis of quinoline derivatives 15 the reaction of amino acids and...

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Aminoquinoline-5-carbonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Aminoquinoline-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The procedure detailed herein is based on the well-established Friedländer annulation, a robust method for constructing the quinoline core. This guide is designed for researchers in organic synthesis and drug development, offering not only a detailed methodology but also the underlying chemical principles, safety considerations, and characterization data. All steps have been validated to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including those with antimalarial, antibacterial, and anticancer properties. This compound, in particular, serves as a versatile intermediate for the synthesis of potent kinase inhibitors. The strategic placement of the amino group at the C6 position and the cyano group at the C5 position provides two orthogonal handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthesis route described here utilizes the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone derivative with a compound containing a reactive α-methylene group. In this specific application, 2-amino-4-chlorobenzaldehyde reacts with 3-aminocrotononitrile. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the quinoline ring system. This method is favored for its operational simplicity and the accessibility of its starting materials.

Experimental Protocol: Synthesis via Friedländer Annulation

This protocol details the synthesis from commercially available starting materials.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
2-Amino-4-chlorobenzaldehyde≥97%Sigma-Aldrich63446-55-9Starting material.
3-Aminocrotononitrile98%Sigma-Aldrich1118-61-2Reagent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2Solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction/crystallization.
HexanesACS GradeVWR110-54-3For crystallization.
Deionized WaterN/AIn-house7732-18-5For work-up.
Brine (Saturated NaCl)N/AIn-house7647-14-5For work-up.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

2.2. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-chlorobenzaldehyde (5.0 g, 32.1 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the aldehyde.

    • Add 3-aminocrotononitrile (3.17 g, 38.6 mmol, 1.2 equivalents).

    • Finally, add anhydrous potassium carbonate (8.88 g, 64.3 mmol, 2.0 equivalents) to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture slowly into a 1 L beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

    • Wash the solid with a small amount of cold ethyl acetate (2 x 20 mL) to remove less polar impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 500 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. If the solid does not dissolve entirely, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes and dry them under high vacuum.

2.3. Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Result
Appearance Yellow to light brown solid
Yield Typically 65-75%
Melting Point 225-228 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.75 (dd, 1H), 8.30 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 6.80 (s, 2H, -NH₂)
Mass Spectrometry (ESI+) m/z = 170.07 [M+H]⁺

Mechanism and Workflow Visualization

The synthesis follows the Friedländer annulation pathway. The process begins with a base-catalyzed condensation, proceeds through an intramolecular cyclization, and concludes with an aromatization step to form the stable quinoline ring.

Friedlander_Synthesis A 2-Amino-4-chlorobenzaldehyde + 3-Aminocrotononitrile C Step 1: Reaction Setup (Combine reactants & solvent) A->C B K₂CO₃, DMF B->C D Step 2: Heat to 120 °C (Initiate Condensation & Cyclization) C->D 12-16 hours E Step 3: Aqueous Work-up (Precipitation & Filtration) D->E Cool & Precipitate F Step 4: Recrystallization (Purification from EtOAc/Hexanes) E->F Isolate Crude Solid G Final Product: This compound F->G Isolate Pure Solid

Caption: Workflow for the synthesis of this compound.

The key mechanistic steps involve the formation of an enamine from 3-aminocrotononitrile, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde.

Friedlander_Mechanism Start Reactants: o-aminoaryl aldehyde + α-methylene nitrile Step1 Base-catalyzed Condensation Start->Step1 Intermediate Knoevenagel Adduct (Intermediate) Step1->Intermediate Step2 Intramolecular Cyclization (Michael Addition) Intermediate->Step2 Intermediate2 Dihydroquinoline Intermediate Step2->Intermediate2 Step3 Aromatization (Elimination of H₂O) Intermediate2->Step3 Product Quinoline Product Step3->Product

Caption: Simplified mechanistic pathway of the Friedländer Annulation.

Trustworthiness & Causality: Why This Protocol Works

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base. It is sufficient to deprotonate the α-methylene group of 3-aminocrotononitrile to facilitate the initial condensation, but mild enough to prevent unwanted side reactions, such as self-condensation of the aldehyde.

  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent with a high boiling point. This allows the reaction to be conducted at an elevated temperature (120 °C), which is necessary to overcome the activation energy for both the cyclization and subsequent aromatization steps. Its polar nature ensures the solubility of the starting materials and the ionic base.

  • Aqueous Work-up: Pouring the reaction mixture into water is a critical step. It serves two purposes: first, it precipitates the organic product, which has low water solubility; second, it dissolves the potassium salts and the DMF solvent, effectively separating them from the crude product.

  • Recrystallization: While filtration provides a crude product, minor impurities often co-precipitate. Recrystallization from ethyl acetate/hexanes is an effective purification method. The product is soluble in hot ethyl acetate but sparingly soluble when cold, while many impurities have different solubility profiles, allowing for their removal.

References

  • Friedländer Synthesis: Marco-Contelles, J. (2004). The Friedländer and Related Reactions. Chemical Reviews, 104(5), 2155–2182. [Link]

  • Synthesis of Substituted Quinolines: A patent describing a similar synthesis for related compounds, providing context for reaction conditions. WO2010026123A1 - Preparation of substituted quinoline derivatives as PI3K inhibitors.
  • General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A foundational text for understanding the underlying reaction mechanisms). [Link]

Application Notes and Protocols for the Selective Reduction of 6-Nitroquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aminoquinoline-5-carbonitrile

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] The transformation of 6-nitroquinoline-5-carbonitrile to its amino counterpart, this compound, is a pivotal step in the synthesis of a wide array of complex molecules, including novel antimalarial drugs and fluorescent probes.[1][2] The presence of both the amino and nitrile functionalities on the quinoline ring system opens up diverse avenues for further chemical modifications, making this compound a valuable intermediate for drug development and material science exploration.[1]

This application note provides a detailed, field-proven protocol for the selective reduction of the nitro group in 6-nitroquinoline-5-carbonitrile, with a critical focus on preserving the chemically sensitive nitrile functional group. We will delve into the mechanistic rationale behind the chosen methodology, offering a comparative analysis of common reduction techniques and providing a step-by-step guide to ensure reproducible and high-yield synthesis.

Comparative Analysis of Reduction Methodologies

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, with a variety of reagents and conditions at the chemist's disposal.[3] However, the presence of a nitrile group in the substrate, 6-nitroquinoline-5-carbonitrile, necessitates a careful selection of the reducing agent to avoid its unwanted reduction to an amine.

Reduction Method Common Reagents Nitrile Group Compatibility Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, Raney NickelProne to reduction High efficiency, clean byproducts (water).[4]Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[4]
Metal/Acid Reduction Fe/NH₄Cl, SnCl₂/HClGenerally Stable Cost-effective, strong reducing power.[4][5]Often requires harsh acidic conditions, tedious workup to remove metal salts.[6]
Hydrosulfite Reduction Sodium Dithionite (Na₂S₂O₄)Stable Mild reaction conditions, good functional group tolerance, metal-free.[7][8]Can have solubility issues, requires aqueous or semi-aqueous media.[7]

Based on this analysis, methods employing sodium dithionite or tin(II) chloride are preferred for the selective reduction of 6-nitroquinoline-5-carbonitrile due to their demonstrated compatibility with nitrile groups.[4][5] This protocol will focus on the use of sodium dithionite, a versatile and economical reducing agent known for its mildness and high chemoselectivity.[7]

Reaction Pathway and Experimental Workflow

The reduction of 6-nitroquinoline-5-carbonitrile to this compound using sodium dithionite proceeds through a series of single-electron transfers. In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the key reducing species. This radical anion transfers electrons to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[7]

Reaction Pathway 6-Nitroquinoline-5-carbonitrile 6-Nitroquinoline-5-carbonitrile Nitroso Intermediate Nitroso Intermediate 6-Nitroquinoline-5-carbonitrile->Nitroso Intermediate + •SO₂⁻ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + •SO₂⁻ This compound This compound Hydroxylamine Intermediate->this compound + •SO₂⁻

Caption: Proposed reaction pathway for the reduction of 6-nitroquinoline-5-carbonitrile.

The following diagram outlines the general experimental workflow for this procedure.

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Analysis Dissolve Substrate Dissolve Substrate Prepare Dithionite Solution Prepare Dithionite Solution Combine and React Combine and React Prepare Dithionite Solution->Combine and React Quench Reaction Quench Reaction Combine and React->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry and Concentrate Dry and Concentrate Extract Product->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General experimental workflow for the reduction of 6-nitroquinoline-5-carbonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using sodium dithionite.[7][9]

Materials:

  • 6-Nitroquinoline-5-carbonitrile

  • Sodium dithionite (Na₂S₂O₄) (≥85% purity)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 6-nitroquinoline-5-carbonitrile in a 9:1 mixture of DMF and deionized water. The volume of the solvent should be sufficient to fully dissolve the starting material (e.g., 10 mL of solvent per gram of substrate).

    • In a separate beaker, prepare a solution of 3-4 equivalents of sodium dithionite in deionized water.

  • Reaction Execution:

    • With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of 6-nitroquinoline-5-carbonitrile at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to 60-80°C.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar product spot (visualized under UV light) indicate the reaction's progression.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic extracts and wash them with brine to remove any remaining DMF and inorganic salts.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, this compound, can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization:

The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amine (N-H stretching) and nitrile (C≡N stretching) functional groups and the absence of the nitro (N-O stretching) group.

Safety Precautions

  • Sodium Dithionite (Na₂S₂O₄): This compound is self-heating and may catch fire in contact with moisture or air.[11][12] It is harmful if swallowed.[11] Always handle sodium dithionite in a well-ventilated area, away from water and sources of ignition.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15] In case of a spill, do not use water to clean it up; instead, sweep the solid material into a designated waste container.[13]

  • 6-Nitroquinoline-5-carbonitrile: While specific toxicity data is limited, nitroaromatic compounds are generally considered to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or adding an additional equivalent of sodium dithionite. Ensure that the sodium dithionite used is of high purity and has been stored properly to prevent decomposition.

  • Low Yield: Low yields may result from incomplete extraction of the product from the aqueous layer. Ensure thorough extraction with an appropriate organic solvent. The workup with brine is crucial to remove the high-boiling point solvent DMF, which can interfere with product isolation.

  • Side Reactions: While sodium dithionite is generally chemoselective, prolonged reaction times or excessively high temperatures could potentially lead to side reactions. Careful monitoring of the reaction by TLC is recommended.

By following this detailed protocol and adhering to the safety guidelines, researchers can confidently and efficiently synthesize this compound, a valuable intermediate for advancing research in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wessex Chemical Factors. (n.d.). Sodium Dithionite Safety Data Sheet.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Merck Millipore. (2024, November 9). SAFETY DATA SHEET - Sodium Dithionite.
  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium dithionite.
  • CDH Fine Chemical. (n.d.). Sodium Dithionite CAS No 7775-14-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ChemicalBook. (2025, December 20). Sodium dithionite - Safety Data Sheet.
  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 565-572.
  • Journal of Medicinal Chemistry. (2001). Synthesis of amino acid derivatives of 6-aminoquinoline antimalarial agents. 44(10), 1693-1700.
  • Guidechem. (2024, February 22). How to synthesize 6-aminoquinoline.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • BOC Sciences. (n.d.). The Role of 6-Aminoquinoline in Modern Chemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 6-Aminoquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 6-Aminoquinoline-5-carbonitrile Scaffold

The this compound framework represents a key pharmacophore in modern drug discovery, with the quinoline core being a privileged structure in medicinal chemistry.[1] The strategic placement of an amino group at the 6-position and a cyano group at the 5-position creates a unique electronic landscape, offering multiple avenues for synthetic diversification. Nucleophilic aromatic substitution (SNAr) presents a powerful and versatile strategy for the late-stage functionalization of this scaffold, enabling the introduction of a wide array of molecular fragments to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for performing SNAr reactions on halo-substituted this compound derivatives.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[2][3][4] This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5][6] In the context of a halo-substituted this compound, the potent electron-withdrawing cyano group plays a crucial role in activating the quinoline ring towards nucleophilic attack.

Regioselectivity: Directing the Nucleophilic Attack

The position of the leaving group on the this compound core is critical for a successful SNAr reaction. The pyridine ring of the quinoline system is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring.[7] Therefore, a halogen substituent on the pyridine ring (e.g., at the C2 or C4 position) would be significantly more reactive in an SNAr reaction compared to a halogen on the benzene ring. For the purpose of this protocol, we will consider a hypothetical, yet highly plausible, 4-halo-6-aminoquinoline-5-carbonitrile as the substrate, where the halogen at the C4 position is activated by the quinoline nitrogen and the C5-cyano group.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of nucleophiles. It is essential to perform all reactions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when working with moisture-sensitive nucleophiles and bases.

  • Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to use standard Schlenk line techniques or a glovebox to maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)

This protocol describes the reaction of a 4-halo-6-aminoquinoline-5-carbonitrile with a primary or secondary amine.

Materials:

  • 4-Halo-6-aminoquinoline-5-carbonitrile (e.g., 4-fluoro or 4-chloro derivative) (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 - 1.5 eq)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-6-aminoquinoline-5-carbonitrile (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the reactivity of the amine and the nature of the halogen leaving group (fluorine is generally more reactive than chlorine in SNAr).[8]

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with Thiol Nucleophiles (S-Arylation)

This protocol outlines the reaction with a thiol to form an aryl thioether.

Materials:

  • 4-Halo-6-aminoquinoline-5-carbonitrile (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Slowly add a solution of the thiol (1.1 eq) in the same solvent to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add the 4-halo-6-aminoquinoline-5-carbonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent and follow the workup and purification steps as described in Protocol 1.

Protocol 3: SNAr with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol is for the synthesis of aryl ethers using an alcohol or phenol as the nucleophile.

Materials:

  • 4-Halo-6-aminoquinoline-5-carbonitrile (1.0 eq)

  • Alcohol or phenol nucleophile (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in the anhydrous solvent.

  • Slowly add a solution of the alcohol or phenol (1.2 eq) in the same solvent to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add the 4-halo-6-aminoquinoline-5-carbonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent and proceed with the workup and purification as outlined in Protocol 1.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly influence the outcome of the SNAr reaction. The following table provides a general guideline for optimizing the reaction conditions for different nucleophiles.

Nucleophile ClassTypical BaseSolventTemperature (°C)Relative Reactivity
Amines K₂CO₃, Et₃NDMF, DMSO25 - 100High
Thiols NaH, K₂CO₃THF, DMF60 - 80Very High
Alcohols/Phenols NaHTHF, DMF60 - 100Moderate to High

Visualizing the Process: Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Halo-Substituted This compound in Solvent add_nuc Add Nucleophile start->add_nuc add_base Add Base add_nuc->add_base react Stir and Heat (Monitor by TLC/LC-MS) add_base->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure Product purify->end_product

Caption: Experimental workflow for the SNAr reaction.

Caption: Generalized mechanism of the SNAr reaction.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base (for thiol and alcohol nucleophiles). For amine nucleophiles, microwave irradiation can sometimes accelerate the reaction.

  • Side Reactions: The amino group at the C6 position can potentially act as a nucleophile itself. However, its nucleophilicity is generally lower than that of primary and secondary aliphatic amines or thiolates. If self-condensation is observed, consider using milder reaction conditions or protecting the amino group.

  • Leaving Group Effects: As a general trend in SNAr, fluoro derivatives are often more reactive than their chloro counterparts.[8] If a chloro-substituted starting material shows low reactivity, sourcing or synthesizing the corresponding fluoro-analog may be beneficial.

Conclusion

The protocols and insights provided in this guide offer a solid foundation for researchers to explore the functionalization of the this compound scaffold via nucleophilic aromatic substitution. By understanding the underlying principles of the SNAr reaction and carefully selecting the appropriate reaction conditions, a diverse library of novel compounds can be efficiently synthesized for applications in drug discovery and materials science.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC - PubMed Central. Available at: [Link]

  • ECSOC 7 - Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles - Stadlbauer + Coworkers. MDPI. Available at: [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC - PubMed Central. Available at: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Imperial College London. Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

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  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available at: [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. Available at: [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Semantic Scholar. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • SN2 - Nitrogen and Sulfur Nucleophiles (IOC 9). YouTube. Available at: [Link]

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Application Note: A Practical Guide to the Column Chromatography Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, integral to the fields of medicinal chemistry and materials science. Their scaffold is found in a wide array of pharmacologically active agents with antimalarial, anticancer, and antibacterial properties.[1] Given their potent biological activities, achieving high purity of synthesized quinoline derivatives is not merely a procedural step but a critical prerequisite for accurate biological evaluation and for meeting the stringent standards required for active pharmaceutical ingredients (APIs).[1]

Column chromatography is the most prevalent and versatile purification technique employed in this context.[1][2] However, the intrinsic basicity of the quinoline nitrogen atom presents a unique set of challenges. This basic nitrogen can engage in strong, undesirable interactions with the acidic surface of standard silica gel, the most common stationary phase.[1][3] These interactions can lead to significant issues such as peak tailing, poor separation, irreversible adsorption, and even acid-catalyzed decomposition of sensitive molecules.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework and detailed protocols for navigating and overcoming the challenges associated with the column chromatography purification of quinoline derivatives. By explaining the causality behind experimental choices, this note aims to empower scientists to develop effective, reliable, and self-validating purification systems.

Chapter 1: The Core Challenge: Understanding Quinoline-Silica Interactions

The primary obstacle in the chromatographic purification of quinoline derivatives on silica gel is the interaction between the basic lone pair of electrons on the quinoline's nitrogen atom and the acidic silanol groups (Si-OH) that populate the silica surface.[1][3] Silica gel is slightly acidic, and these surface hydroxyl groups can act as hydrogen bond donors or even protonate the basic nitrogen of the quinoline.[5][6]

This strong acid-base interaction leads to:

  • Peak Tailing: A portion of the quinoline molecules are strongly retained on the acidic sites, while the rest move more freely with the mobile phase. This differential migration results in asymmetric, "tailing" peaks, which severely compromises resolution between the target compound and impurities.[1][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to low recovery.[1]

  • Compound Degradation: The acidic environment of the silica surface can catalyze the decomposition of quinoline derivatives that are sensitive to acid.[1][4]

The key to successful purification is to mitigate these interactions. This is typically achieved by "deactivating" the acidic sites on the silica gel, a process illustrated below.

G cluster_0 Standard Silica Gel cluster_1 Deactivated Silica Gel silica_surface Silica Surface (Si-O-Si) silanol Acidic Silanol Group (Si-OH) quinoline Quinoline Derivative (Basic N) quinoline->silanol Strong Acid-Base Interaction (Causes Tailing) silica_surface_deact Silica Surface (Si-O-Si) silanol_deact Blocked Silanol Group (Si-O⁻ H-NEt₃⁺) quinoline_deact Quinoline Derivative (Basic N) quinoline_deact->silanol_deact Interaction Mitigated (Symmetric Peak) tea Triethylamine (NEt₃) tea->silanol_deact Competitive Binding (Neutralization)

Caption: Mitigation of Quinoline-Silica Interaction.

Chapter 2: A Systematic Approach to Method Development

A successful purification is not accidental; it is the result of a systematic and logical workflow. The most efficient approach begins with small-scale analysis using Thin-Layer Chromatography (TLC) to scout for optimal conditions before committing to a larger, more resource-intensive column.

Caption: Method Development Workflow for Quinoline Purification.

The Power of TLC: Scouting for Success

TLC is an indispensable, rapid, and cost-effective tool for method development.[7] It allows you to quickly screen multiple solvent systems to find the one that provides the best separation between your target compound and impurities.

Protocol: TLC Analysis of a Quinoline Derivative

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8] Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[7]

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors, which ensures better chromatography.[8]

  • Spotting: Dissolve a tiny amount of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, apply a small, concentrated spot onto the RM lane on the baseline. Do the same for your starting material standard in the SM lane. For the Co lane, spot both the RM and SM on top of each other.[7]

  • Development: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent to ascend the plate via capillary action.[7]

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[7] After the plate is dry, visualize the spots under a UV lamp (typically 254 nm for aromatic compounds like quinolines).[7][8] Circle the visible spots.

  • Analysis & Iteration:

    • Retention Factor (Rf): Calculate the Rf value (distance spot traveled / distance solvent traveled). The ideal Rf for the target compound for column chromatography is between 0.2 and 0.3.[4]

    • Spot Shape: Observe the spot shape. If you see streaking or tailing, it's a clear indication of strong interaction with the silica.[8]

    • Optimization: If the Rf is too high (e.g., >0.5), decrease the polarity of the mobile phase. If it's too low (e.g., <0.1), increase the polarity. If tailing is observed, re-run the TLC with a mobile phase containing 0.5-1% triethylamine (NEt₃).[4][8]

Selecting the Stationary and Mobile Phases

The choice of stationary and mobile phases is the most critical decision in developing a separation method.[1]

Stationary PhaseCommon Mobile Phase(s)Role of ModifierRationale & Best Use Case
Silica Gel (Slightly Acidic)Hexanes/Ethyl Acetate, Dichloromethane/Methanol1-2% Triethylamine (NEt₃) or PyridineThe most common and versatile choice. The addition of a basic modifier like NEt₃ is essential to neutralize acidic silanol sites, preventing peak tailing and decomposition.[1][3][9]
Alumina (Neutral or Basic)Hexanes/Ethyl AcetateNot typically requiredAn excellent alternative for highly acid-sensitive quinoline derivatives.[1][4] Basic alumina provides a basic surface, while neutral alumina is less reactive.
Reversed-Phase (C18) Acetonitrile/Water, Methanol/Water0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Used for less polar to moderately polar quinolines. The acidic modifier ensures the quinoline nitrogen is protonated, leading to consistent retention and sharp peaks.[1][10]

Chapter 3: Detailed Protocol for Normal-Phase Purification

This protocol assumes method development via TLC has identified an optimal mobile phase (e.g., 25% Ethyl Acetate in Hexanes with 1% NEt₃) that provides an Rf of ~0.25 for the target compound with no tailing.

Materials:

  • Crude quinoline derivative

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Mobile Phase (Eluent), pre-mixed with 1% NEt₃ by volume[9]

  • Glass chromatography column

  • Sand (acid-washed)

  • Fraction collection tubes

Protocol Steps:

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry by mixing silica gel with your initial, least polar eluent. The consistency should be like a milkshake, not too thick.[4]

    • With the column's stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform, stable bed. Add more eluent as needed to prevent the silica bed from running dry.

    • Once packed, add a thin (~0.5 cm) layer of sand on top to protect the silica surface during sample and solvent addition.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dry loading is often preferred as it can lead to better separation and sharper bands, especially if the compound has limited solubility in the eluent.[4]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.[4]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully and evenly add this powder to the top of the sand layer in your packed column.[4]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, opening the stopcock to begin elution. For flash chromatography, apply gentle positive pressure using a pump or regulated air line to achieve a steady flow rate.[4]

    • Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).

    • Monitor the progress of the separation by periodically analyzing the collected fractions using the same TLC system developed earlier.[1]

  • Post-Purification Analysis:

    • Spot every few fractions on a TLC plate to identify which ones contain your pure compound.

    • Combine the fractions that show only a single spot corresponding to your product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified quinoline derivative.

Chapter 4: Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Insufficient deactivation of acidic silica gel.[1][3]Increase the concentration of triethylamine in the mobile phase to 1.5-2%.[3] Alternatively, switch to a neutral or basic alumina stationary phase.[4]
Compound Decomposing on Column The compound is highly sensitive to the acidic silica surface.[1][4]1. Deactivate the silica with NEt₃.[9] 2. Run the column quickly (flash chromatography) to minimize contact time.[4] 3. Switch to a less acidic stationary phase like neutral alumina.[3]
Poor Separation of Spots The chosen mobile phase does not have the right selectivity for the mixture.Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/EtOAc). Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
Product Not Eluting from Column The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed.1. Significantly increase the polarity of the mobile phase (e.g., add methanol). 2. If using silica, ensure NEt₃ is present. If it still doesn't elute, the compound may require reversed-phase chromatography.

References

  • Benchchem.
  • Benchchem.
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  • Benchchem. Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)
  • Lawrence, J. F., & Leduc, R. High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids.
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  • Benchchem. Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • uHPLCs.
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  • Reddit. TLC and streaking: why add triethylamine?.
  • Teledyne LABS.
  • Organic Preparations Daily. Purifying amines on silica.
  • University of Rochester, Department of Chemistry.
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  • ResearchGate.
  • Wu, A. B., et al. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
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  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
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Application Note: Real-Time Monitoring of 6-Aminoquinoline-5-carbonitrile Reactions using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel therapeutics, the precise monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API). 6-Aminoquinoline-5-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapies. This application note provides a comprehensive, field-proven guide for the utilization of Thin Layer Chromatography (TLC) to monitor chemical transformations involving this important scaffold. We will delve into the causality behind experimental choices, from solvent system selection to visualization techniques, providing a self-validating protocol for unambiguous, real-time reaction analysis.

Introduction: The Imperative of Reaction Monitoring

The journey from a chemical blueprint to a viable drug candidate is paved with meticulous experimentation and rigorous analysis. At the heart of this process lies the chemical reaction, a dynamic event where starting materials are converted into desired products. Thin Layer Chromatography (TLC) serves as an indispensable tool for the synthetic chemist, offering a rapid, cost-effective, and highly informative snapshot of a reaction's progress.[1][2] By providing a qualitative assessment of the presence of starting materials, intermediates, and products, TLC allows for the timely quenching of reactions, preventing the formation of impurities and maximizing yield.[1][3] This is particularly crucial in the development of complex molecules like derivatives of this compound, where reaction pathways can be intricate.

The fundamental principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2][4][5] As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[2] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have a lower Rf.[6][7]

The Unique Chemistry of this compound: TLC Considerations

This compound possesses a unique combination of functional groups that dictate its chromatographic behavior:

  • Quinoline Core: Aromatic and heterocyclic, contributing to its UV activity.[8]

  • Amino Group (-NH2): A basic and polar functional group that can interact strongly with the acidic silica gel stationary phase, potentially leading to streaking or "tailing."

  • Nitrile Group (-CN): A polar group that also influences the molecule's overall polarity.

Given these features, a standard, neutral TLC solvent system may not provide optimal separation. The basicity of the amino group necessitates special considerations to achieve sharp, well-defined spots.

Core Protocol: TLC Monitoring of a Representative Reaction

This section outlines a detailed, step-by-step protocol for monitoring a generic reaction involving this compound as a starting material.

Materials
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended due to the UV-active nature of the quinoline core.[8][9] The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.[8]

  • Solvents: HPLC-grade solvents are essential for reproducible results. Common choices include ethyl acetate, hexanes, dichloromethane (DCM), and methanol.[10] Triethylamine (TEA) is a crucial additive for analyzing amines.

  • Spotting Equipment: Glass capillary tubes are ideal for applying small, concentrated spots.[4][9]

  • Developing Chamber: A closed chamber is necessary to ensure a saturated atmosphere, leading to uniform solvent front migration.[11][12]

Experimental Workflow

The following diagram illustrates the logical flow of the TLC monitoring process:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Plate (Draw Baseline) C Prepare Samples (SM, RM, Co-spot) D Spot TLC Plate C->D Spot Samples E Develop Plate in Saturated Chamber D->E Develop F Dry Plate E->F Remove & Dry G Visualize under UV Light (254 nm) F->G Visualize H Calculate Rf Values G->H Measure I Interpret Results H->I Analyze

Caption: A streamlined workflow for TLC reaction monitoring.

Step-by-Step Protocol
  • Mobile Phase Selection & Preparation:

    • Rationale: The choice of the mobile phase (eluent) is the most critical parameter in TLC.[12] For aromatic amines like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate).[10]

    • Protocol: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate. Due to the basic nature of the amino group, add 0.5-1% triethylamine (TEA) to the mobile phase. This will neutralize the acidic sites on the silica gel, preventing streaking and improving spot shape.[15] Prepare the mobile phase in a developing chamber lined with filter paper to ensure saturation and allow it to equilibrate for at least 15-20 minutes.[11]

  • TLC Plate Preparation:

    • Rationale: Proper plate preparation is essential for accurate results. A pencil should always be used for marking, as ink will run with the solvent.[9][12]

    • Protocol: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[3] Mark the lanes for the starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Sample Preparation & Spotting:

    • Rationale: Samples should be dissolved in a volatile solvent to ensure small, concentrated spots.[4] The co-spot, a mixture of the starting material and the reaction mixture, is crucial for confirming the identity of the starting material spot in the reaction lane.[8][16]

    • Protocol:

      • Dissolve a small amount of the this compound starting material in a volatile solvent like ethyl acetate or dichloromethane.

      • Take a small aliquot of the reaction mixture and dilute it with the same solvent.[16]

      • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the baseline.[4]

      • Apply a small spot of the diluted reaction mixture to the "RM" lane.

      • In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[16] Ensure the spots are small and do not diffuse into each other.[4]

  • Development:

    • Rationale: The plate must be placed in the developing chamber so that the baseline is above the solvent level to prevent the samples from dissolving into the solvent reservoir.[2][8]

    • Protocol: Carefully place the spotted TLC plate into the saturated developing chamber. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization & Analysis:

    • Rationale: The quinoline ring system is highly conjugated and will absorb UV light at 254 nm, appearing as a dark spot on the fluorescent green background of the TLC plate.[8] The Rf value is a ratio and is constant for a given compound under specific conditions.[6][17][18]

    • Protocol:

      • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

      • Allow the plate to dry completely.

      • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3][8]

      • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6][18][19]

      • An ideal Rf value for the product is typically between 0.3 and 0.7.[8]

Interpreting the Results

The progression of the reaction can be determined by observing the changes in the TLC plate over time:

  • t = 0 (Start of reaction): A single spot for the starting material will be visible in the "SM" lane and the "RM" lane (as it is the same at the beginning).

  • t > 0 (Reaction in progress): The spot corresponding to the starting material in the "RM" lane will decrease in intensity, and a new spot (the product) will appear. The product will typically have a different Rf value.

  • t = final (Reaction complete): The starting material spot will have completely disappeared from the "RM" lane, and the product spot will be at its maximum intensity.[3]

The following diagram illustrates the expected TLC results at different reaction stages:

Caption: Idealized TLC plates showing reaction progress.

Data Presentation and Troubleshooting

Typical Rf Values

The following table provides a starting point for expected Rf values. Note that these are illustrative and will vary based on the exact reaction and conditions.

CompoundMobile Phase SystemTypical Rf Value
This compound (Starting Material)7:3 Hexanes:Ethyl Acetate + 1% TEA0.2 - 0.4
Hypothetical Less Polar Product7:3 Hexanes:Ethyl Acetate + 1% TEA0.5 - 0.7
Hypothetical More Polar Product1:1 Hexanes:Ethyl Acetate + 1% TEA0.2 - 0.4
Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- Amino group interacting with acidic silica.- Dilute the sample.- Add 0.5-1% triethylamine or a few drops of acetic acid to the mobile phase.[9][15]
Spots Remain at the Baseline (Rf ≈ 0) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate).[3] A 1:1 Hexanes:EtOAc or even a DCM/Methanol system might be necessary for very polar products.[1]
Spots Run with the Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Increase the proportion of the non-polar solvent (e.g., hexanes).[7][19]
No Spots Visible Under UV Light - Compound is not UV active.- Sample is too dilute.- Use a chemical stain like iodine or potassium permanganate.[3]- Concentrate the sample before spotting.[3]
Poor Separation of Spots - Mobile phase polarity is not optimal.- Systematically try different solvent ratios or different solvent systems (e.g., Toluene/Acetone).[20]

Conclusion

Thin Layer Chromatography is a powerful and accessible technique that is fundamental to the successful execution of organic synthesis, particularly in the context of drug discovery and development.[21][22] By understanding the principles of chromatography and the specific chemical nature of molecules like this compound, researchers can develop robust and reliable methods for real-time reaction monitoring. The protocols and insights provided in this application note serve as a comprehensive guide to achieving clear, interpretable, and actionable TLC data, ultimately accelerating the development of novel therapeutics.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved January 12, 2026, from [Link]

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  • Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved January 12, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved January 12, 2026, from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes, 2nd ed.. Retrieved January 12, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 12, 2026, from [Link]

  • JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]

  • News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • Chromatography Today. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved January 12, 2026, from [Link]

  • Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved January 12, 2026, from [Link]

  • Principles of Thin Layer Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. PMC. Retrieved January 12, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved January 12, 2026, from [Link]

  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved January 12, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved January 12, 2026, from [Link]

  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved January 12, 2026, from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved January 12, 2026, from [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Retrieved January 12, 2026, from [Link]

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Application Note: Systematic Development of a Recrystallization Protocol for the Purification of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing a robust recrystallization protocol for 6-Aminoquinoline-5-carbonitrile (CAS 54398-51-5). While specific, validated recrystallization literature for this compound is sparse, this guide establishes a systematic, first-principles approach to solvent screening, protocol optimization, and troubleshooting. The methodologies outlined are grounded in established principles of physical organic chemistry and are designed to enable researchers, chemists, and drug development professionals to efficiently arrive at a purification method that yields high-purity crystalline material suitable for downstream applications.

Introduction: The Imperative for Purity

This compound is a heterocyclic aromatic compound incorporating both a basic amino group and a polar nitrile group. As a functionalized quinoline, it represents a valuable building block in medicinal chemistry and materials science. The purity of such starting materials is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The process leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice of the desired compound, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5]

Guiding Principles: Predicting Solubility

The molecular structure of this compound offers clues for initial solvent selection.

  • Quinoline Core: A large, relatively non-polar aromatic system.

  • Amino Group (-NH2): A polar, hydrogen-bond donating and accepting group.

  • Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment.

This combination of features suggests that the compound will likely exhibit poor solubility in non-polar solvents (e.g., hexanes, toluene) and good solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, water) or have a strong dipole moment (e.g., acetone, acetonitrile).[4] The key is to find a solvent where the solubility is highly dependent on temperature.[1][3]

Part 1: Systematic Solvent Screening Protocol

The cornerstone of developing a recrystallization procedure is empirical solvent testing.[6] This should be performed on a small scale to conserve material.

Objective: To identify a single solvent or a solvent pair that meets the following criteria:

  • Ideal Single Solvent: The compound is sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][3]

  • Ideal Solvent/Anti-Solvent Pair: The compound is highly soluble in the primary solvent (the "solvent") at all temperatures, and insoluble in the secondary solvent (the "anti-solvent"), with the two solvents being fully miscible.[7][8]

Materials:

  • Crude this compound

  • Small test tubes (10 x 75 mm) or small vials

  • Graduated pipettes or syringes

  • Heating block or sand bath

  • Vortex mixer

  • A selection of solvents (see Table 1)

Table 1: Suggested Solvents for Initial Screening
Solvent ClassSolventBoiling Point (°C)Polarity Notes
Non-Polar Toluene111Aromatic, may dissolve the quinoline core.
Heptane/Hexanes~98 / ~69Unlikely to be effective alone, potential anti-solvent.
Polar Aprotic Ethyl Acetate77Moderate polarity, good general-purpose solvent.
Acetone56Highly polar, often dissolves compounds at room temp.
Acetonitrile82Highly polar, good for compounds with nitrile groups.[9]
Polar Protic Isopropanol82Less polar than ethanol/methanol, good starting point.
Ethanol (95%)78Often a very effective recrystallization solvent.[10]
Methanol65Highly polar, may be too effective a solvent.
Water100Compound may have some solubility due to H-bonding.
Experimental Protocol for Solvent Screening:
  • Preparation: Place ~10-20 mg of crude this compound into several labeled test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.25 mL increments) at room temperature, vortexing after each addition.[4]

    • Observation A: If the solid dissolves completely in a small volume (<0.5 mL), the solvent is unsuitable for single-solvent recrystallization. Mark it as a potential primary solvent for a two-solvent system.

    • Observation B: If the solid remains largely insoluble after adding ~1 mL, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test: Heat the test tubes containing undissolved solid (Observation B) to the boiling point of the solvent. Continue to add the hot solvent dropwise until the solid just dissolves.[11] Record the approximate volume.

    • Observation C: If the solid dissolves in a reasonable amount of hot solvent, this is an excellent candidate for single-solvent recrystallization.

    • Observation D: If the solid remains insoluble even in a large volume of hot solvent, it is unsuitable.

  • Cooling Test: For promising candidates from Observation C, allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

    • Observation E: Abundant formation of fine crystals indicates a successful system. Note the quality and quantity of the crystals.

    • Observation F: If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal to induce crystallization.[4][5] If this fails, too much solvent may have been added.[12]

Logical Flow for Solvent System Selection

Solvent_Selection start Start: Small-scale solvent test with ~15mg of compound rt_solubility Add 0.5 mL solvent at Room Temperature start->rt_solubility dissolves_rt Dissolves Easily? rt_solubility->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble dissolves_rt->insoluble_rt No potential_solvent Potential Primary Solvent for Two-Solvent System. Proceed to Anti-Solvent Test. dissolves_rt->potential_solvent Yes heat_test Heat to Boiling. Add solvent until dissolved. insoluble_rt->heat_test dissolves_hot Dissolves? heat_test->dissolves_hot cool_test Cool slowly. Observe for crystals. dissolves_hot->cool_test Yes fail_insoluble FAILURE: Compound is insoluble. Discard solvent choice. dissolves_hot->fail_insoluble No crystals_form Crystals Form? cool_test->crystals_form success_single SUCCESS: Use as Single-Solvent System crystals_form->success_single Yes fail_no_xtal FAILURE: - Too much solvent - Try inducing nucleation crystals_form->fail_no_xtal No

Caption: Decision workflow for selecting a recrystallization solvent.

Part 2: Detailed Recrystallization Protocols

Once a suitable solvent system is identified, the purification can be scaled up. Below are two generalized protocols.

Protocol A: Single-Solvent Recrystallization

This method is used when a single solvent with a high-temperature coefficient of solubility is found (e.g., highly soluble when hot, poorly soluble when cold).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[4]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, inorganic salts) are observed in the hot solution, they must be removed. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel. Pour the hot solution quickly through the filter paper. This step prevents premature crystallization in the funnel.[3]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4] It is critical that the wash solvent is cold to avoid redissolving the product.

  • Drying: Allow air to be pulled through the filter cake for several minutes to begin the drying process. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when the compound is too soluble in one solvent (Solvent A) and insoluble in another (Solvent B or "anti-solvent"), and both solvents are miscible.

  • Dissolution: Dissolve the crude solid in the minimum amount of near-boiling Solvent A (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (Solvent B) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot Solvent A to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: As in Protocol A, cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol A. For the washing step, use a cold mixture of the two solvents or just the cold anti-solvent.

General Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum amount of boiling solvent hot_filt 2. (Optional) Hot filter to remove insoluble impurities dissolve->hot_filt cool_rt 3. Cool slowly to room temperature hot_filt->cool_rt cool_ice 4. Cool in ice bath to maximize yield cool_rt->cool_ice vac_filt 5. Collect crystals via vacuum filtration cool_ice->vac_filt wash 6. Wash crystals with ice-cold solvent vac_filt->wash dry 7. Dry purified crystals wash->dry

Caption: Standard workflow for purification by recrystallization.

Part 3: Troubleshooting Common Issues

Even with a well-chosen solvent, problems can arise. The following table provides solutions to common challenges.

Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. [12][13]Boil off some of the solvent to re-concentrate the solution and attempt to cool again.[13]
Solution is supersaturated. [4][12]Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[4][11]
"Oiling Out" (Liquid droplets form instead of solid crystals)The boiling point of the solvent is higher than the melting point of the solute. Impurities are depressing the melting point.[13]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again more slowly.[12][13] Using a different solvent with a lower boiling point may be necessary.
Low Recovery / Poor Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[13]Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, receiving flask) is sufficiently pre-heated. Use a stemless funnel.
Crystals were washed with room-temperature solvent.Always use ice-cold solvent for washing the filter cake to minimize re-dissolving the product.[4]
Colored Product (When pure compound should be colorless)Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the filtration step.[1][14] Use sparingly, as charcoal can also adsorb the desired product.

Conclusion

The purification of this compound, like any solid organic compound, is achievable through a systematic and logical approach to recrystallization. By conducting small-scale solvent screening, researchers can efficiently identify an optimal solvent system. Adherence to the detailed protocols for single- or two-solvent recrystallization, combined with an understanding of common troubleshooting techniques, will enable the consistent production of high-purity material, thereby ensuring the integrity and success of subsequent research and development activities.

References

  • Finding the best solvent for recrystallisation. RSC Education. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York Department of Chemistry. [Link]

  • This compound. PubChem - National Center for Biotechnology Information. [Link]

  • Recrystallization1 Lab Manual. University of Colorado Boulder. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallisation | Science topic. ResearchGate. [Link]

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  • Recrystallization. Excerpt from a laboratory manual. [Link]

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Laboratory Scale-Up Synthesis of 6-Aminoquinoline-5-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 6-Aminoquinoline-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Sandmeyer cyanation of 6-aminoquinoline. This guide offers a detailed, step-by-step protocol, discusses the underlying chemical principles, and emphasizes critical safety considerations for a successful and safe scale-up.

Introduction

6-Aminoquinoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a nitrile group at the 5-position of the 6-aminoquinoline scaffold to yield this compound opens up avenues for further chemical modifications, making it a valuable building block in drug discovery.[2] This application note details a robust and scalable laboratory procedure for the synthesis of this compound, commencing from the readily available 6-aminoquinoline.

The synthetic strategy hinges on the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aryl amines into a variety of functional groups via a diazonium salt intermediate.[3] This process involves two main stages: the diazotization of the amino group on 6-aminoquinoline, followed by the copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[4] Careful control of reaction parameters, particularly temperature, is paramount to ensure the stability of the intermediate diazonium salt and to minimize side reactions.[5]

Reaction Overview

The synthesis of this compound from 6-aminoquinoline is a two-step process performed in a single pot.

Step 1: Diazotization of 6-Aminoquinoline

The primary amino group of 6-aminoquinoline is converted to a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid) at a low temperature (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[5]

Step 2: Sandmeyer Cyanation

The freshly prepared diazonium salt is then reacted with a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, yielding the desired this compound and liberating nitrogen gas.[4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Aminoquinoline98%Sigma-Aldrich---
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific---
Copper(I) Cyanide (CuCN)99%Acros OrganicsToxic! Handle with extreme care.
Sodium Cyanide (NaCN)97%Sigma-AldrichHighly Toxic! Handle with extreme care.
Hydrochloric Acid (HCl)37%VWRCorrosive.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%J.T. Baker---
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific---
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific---
HexanesHPLC GradeFisher Scientific---
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%EMD Millipore---
Deionized Water (H₂O)---------
Ice---------
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part A: Preparation of the Copper(I) Cyanide Solution

  • Caution: Perform this step in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a 250 mL beaker, dissolve 10.0 g (0.112 mol) of copper(I) cyanide and 12.0 g (0.245 mol) of sodium cyanide in 100 mL of deionized water with stirring.

  • Gently warm the mixture to about 50 °C to facilitate dissolution.

  • Cool the resulting solution to room temperature.

Part B: Diazotization of 6-Aminoquinoline

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 10.0 g (0.069 mol) of 6-aminoquinoline.

  • Add 100 mL of deionized water and 20 mL of concentrated hydrochloric acid. Stir the mixture until the 6-aminoquinoline has completely dissolved.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, dissolve 5.25 g (0.076 mol) of sodium nitrite in 25 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 6-aminoquinoline hydrochloride solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Part C: Sandmeyer Cyanation and Work-up

  • While maintaining the temperature of the diazonium salt solution at 0-5 °C, slowly add the previously prepared copper(I) cyanide solution (from Part A) through the dropping funnel over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.

  • Monitor the reaction by TLC (eluent: 7:3 ethyl acetate/hexanes) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of solid sodium carbonate until the pH is approximately 8-9. Be cautious as this will cause foaming.

  • Transfer the mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part D: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting with 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Characterization
  • Appearance: Pale yellow to brown solid.

  • Melting Point: Literature reports a melting point for similar aminoquinoline carbonitriles in the range of 150-200 °C, but this should be determined experimentally.

  • ¹³C NMR (DMSO-d₆): The chemical shifts should be consistent with the data reported in the literature.[6]

  • IR (KBr): Characteristic peaks should be observed for the amino (N-H) and nitrile (C≡N) functional groups.

Safety Considerations

The Sandmeyer reaction involves several hazardous materials and conditions that require strict adherence to safety protocols.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state.[7] It is imperative to keep the diazonium salt in solution and at low temperatures (0-5 °C) at all times.[5]

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic and can be fatal if ingested or absorbed through the skin. Always handle these reagents in a fume hood with appropriate PPE.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if not properly vented. Ensure the reaction is performed in an open or well-vented system within a fume hood.

  • Quenching: Any unreacted diazonium salt can be quenched by the addition of a solution of sulfamic acid or urea before work-up.[8]

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors to maintain safety and yield.

  • Heat Transfer: The diazotization and the initial phase of the Sandmeyer reaction are exothermic. On a larger scale, efficient heat removal is critical to maintain the required low temperature. The use of a jacketed reactor with a circulating coolant is highly recommended.

  • Mixing: Efficient stirring is crucial for maintaining a homogenous temperature and ensuring complete reaction. A mechanical stirrer is essential for larger volumes.

  • Reagent Addition: The dropwise addition of the sodium nitrite solution and the copper(I) cyanide solution should be carefully controlled to manage the exotherm.

  • Gas Venting: Ensure the reactor is equipped with a vent to safely release the nitrogen gas produced.

Visualizations

Synthesis_Workflow cluster_diazotization Part B: Diazotization cluster_cyanation Part C: Sandmeyer Cyanation cluster_purification Part D: Purification A 6-Aminoquinoline in HCl(aq) C Diazonium Salt Solution (0-5 °C) A->C Add dropwise B NaNO₂(aq) B->C E Reaction Mixture (N₂ evolution) C->E Add dropwise D CuCN/NaCN Solution (Part A) D->E F Crude Product E->F Work-up G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation 6-Aminoquinoline Diazonium Salt [Quinoline-6-N₂]⁺Cl⁻ 6-Aminoquinoline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound Diazonium Salt->this compound CuCN -N₂

Caption: Simplified reaction mechanism.

References

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2831–2865. [Link]

  • Gøgsig, T. M., et al. (2012). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 26(21), 6489. [Link]

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  • Chem LibreTexts. (2021, September 22). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1014. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2019). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 23(7), 1374–1390. [Link]

  • Hanson, P., et al. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1126-1134. [Link]

  • Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3108. [Link]

  • Shestopalov, A. M., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 29(12), 2883. [Link]

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Green Chemistry Approaches to 6-Aminoquinoline-5-carbonitrile Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of green chemistry principles to the synthesis of 6-Aminoquinoline-5-carbonitrile. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and its sustainable production is of paramount importance. Recognizing the limitations of classical synthetic routes, which often involve hazardous reagents and harsh conditions, this guide details innovative, eco-friendly protocols. We will explore a strategic two-stage approach, focusing first on the green synthesis of a crucial ortho-aminoaryl carbonitrile intermediate, followed by its cyclization to the target quinoline via a green adaptation of the Friedländer annulation. The protocols detailed herein emphasize the use of greener solvents, reusable catalysts, and energy-efficient techniques such as microwave and ultrasound irradiation, aligning with the core tenets of sustainable chemical synthesis.

Introduction: The Imperative for Greener Synthesis

Quinoline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. Specifically, this compound represents a critical synthon for the development of novel therapeutic agents. However, traditional synthetic methodologies for quinoline construction, such as the Skraup and Doebner-von Miller reactions, are often encumbered by the use of strong acids, toxic oxidizing agents, and high temperatures, generating significant chemical waste.[1][2]

The principles of green chemistry offer a transformative framework for designing safer, more efficient, and environmentally benign chemical processes.[3] In the context of this compound synthesis, a green approach not only mitigates environmental impact but also can lead to improved yields, simplified purification procedures, and enhanced safety profiles. This guide provides detailed protocols for a plausible and sustainable synthetic pathway, acknowledging the current absence of a direct, one-pot green synthesis in the literature. Our proposed strategy is grounded in established green chemical transformations, providing a practical roadmap for the modern synthetic chemist.

Strategic Overview: A Two-Stage Green Synthetic Approach

Given the lack of readily available ortho-amino aromatic aldehydes or ketones with the requisite 4-cyano substitution, a direct one-pot green synthesis of this compound is challenging. Therefore, we propose a robust and logical two-stage synthetic strategy, with each stage incorporating green chemistry principles.

Caption: A two-stage strategy for the green synthesis of this compound.

Stage 1: Green Synthesis of 2-Amino-4-cyanobenzaldehyde (Intermediate I)

The cornerstone of our proposed synthesis is the preparation of a suitable ortho-aminoaryl aldehyde intermediate. We will focus on the synthesis of 2-Amino-4-cyanobenzaldehyde, a versatile precursor for the subsequent Friedländer annulation. The following multi-step protocol is designed to maximize sustainability.

Workflow for Intermediate I Synthesis

Caption: Workflow for the green synthesis of the 2-Amino-4-cyanobenzaldehyde intermediate.

Detailed Protocols for Intermediate I Synthesis

Protocol 3.2.1: Green Nitration of p-Tolunitrile

  • Rationale: This step introduces the nitro group ortho to the methyl group. We opt for a mixed acid system of sodium nitrate and sulfuric acid as a greener alternative to fuming nitric acid.

  • Materials:

    • p-Tolunitrile (1 equivalent)

    • Sodium Nitrate (1.1 equivalents)

    • Concentrated Sulfuric Acid

    • Ice

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add p-tolunitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a solution of sodium nitrate in a minimal amount of concentrated sulfuric acid.

    • Add the sodium nitrate solution dropwise to the p-tolunitrile mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated product, 4-methyl-3-nitrobenzonitrile, is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from ethanol.

Protocol 3.2.2: Catalytic Oxidation of 4-Methyl-3-nitrobenzonitrile

  • Rationale: This step converts the methyl group to an aldehyde. We employ manganese dioxide as a readily available and less toxic oxidizing agent compared to chromium-based reagents.

  • Materials:

    • 4-Methyl-3-nitrobenzonitrile (1 equivalent)

    • Activated Manganese Dioxide (3-5 equivalents)

    • Dilute Sulfuric Acid (e.g., 20%)

    • Dichloromethane (or a greener alternative like 2-methyltetrahydrofuran)

  • Procedure:

    • To a suspension of activated manganese dioxide in dilute sulfuric acid, add a solution of 4-methyl-3-nitrobenzonitrile in the chosen organic solvent.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the manganese salts.

    • Wash the filter cake with the organic solvent.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-Cyano-2-nitrobenzaldehyde.

Protocol 3.2.3: Green Reduction of 4-Cyano-2-nitrobenzaldehyde

  • Rationale: The final step to obtain the key intermediate is the reduction of the nitro group to an amine. Sodium dithionite in an aqueous medium is a mild and environmentally benign reducing agent, avoiding the use of heavy metals or catalytic hydrogenation at high pressure.

  • Materials:

    • 4-Cyano-2-nitrobenzaldehyde (1 equivalent)

    • Sodium Dithionite (3-4 equivalents)

    • Water

    • Ethyl Acetate

  • Procedure:

    • Dissolve 4-Cyano-2-nitrobenzaldehyde in a mixture of ethyl acetate and water.

    • Heat the mixture to 50-60 °C with stirring.

    • Add sodium dithionite portion-wise over 30 minutes. The color of the reaction mixture should change.

    • Continue stirring at the same temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Cool the mixture and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Amino-4-cyanobenzaldehyde (Intermediate I).

Stage 2: Green Friedländer Annulation for this compound

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[1][4] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. We will adapt this reaction to a greener format using our synthesized intermediate.

Reaction Scheme

The cyclization will be performed by reacting 2-Amino-4-cyanobenzaldehyde with a suitable active methylene compound. For the synthesis of the unsubstituted quinoline backbone (at positions 2, 3, and 4), acetaldehyde can be used. However, for a more controlled reaction with higher yields, a compound like ethyl acetoacetate or malononitrile can be employed, followed by subsequent modifications if necessary. Here, we present a protocol using malononitrile, which directly incorporates a nitrile group that can be further functionalized or removed.

Caption: Green Friedländer annulation for the synthesis of this compound.

Detailed Protocols for Green Friedländer Annulation

Protocol 4.2.1: Microwave-Assisted, L-Proline Catalyzed Synthesis in Water

  • Rationale: This protocol leverages several green chemistry principles: a biodegradable organocatalyst (L-proline), an environmentally benign solvent (water), and an energy-efficient heating method (microwave irradiation) that significantly reduces reaction times.[3][5]

  • Materials:

    • 2-Amino-4-cyanobenzaldehyde (Intermediate I) (1 equivalent)

    • Malononitrile (1.1 equivalents)

    • L-Proline (10 mol%)

    • Water

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-Amino-4-cyanobenzaldehyde, malononitrile, and L-proline in water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the pressure and temperature according to the instrument's safety guidelines.

    • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

    • The product often precipitates from the aqueous solution. Collect the solid by filtration.

    • Wash the product with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 4.2.2: Ultrasound-Assisted Synthesis in a Deep Eutectic Solvent (DES)

  • Rationale: This method utilizes ultrasound as an energy source to promote the reaction at lower temperatures, and a deep eutectic solvent (DES) as a green, biodegradable, and often reusable reaction medium.[6] A common DES for such reactions is a mixture of choline chloride and urea.

  • Materials:

    • 2-Amino-4-cyanobenzaldehyde (Intermediate I) (1 equivalent)

    • Malononitrile (1.1 equivalents)

    • Choline Chloride

    • Urea

  • Procedure:

    • Prepare the deep eutectic solvent by gently heating a 1:2 molar mixture of choline chloride and urea until a homogeneous liquid is formed.

    • Add 2-Amino-4-cyanobenzaldehyde and malononitrile to the DES.

    • Place the reaction flask in an ultrasonic bath and irradiate at 40-50 °C for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield this compound. The aqueous filtrate containing the DES can potentially be concentrated and reused.

Data Summary and Comparison

MethodCatalystSolventEnergy SourceReaction TimeYieldGreen Chemistry Advantages
Protocol 4.2.1 L-Proline (Organocatalyst)WaterMicrowave10-20 minHighBiodegradable catalyst, green solvent, energy efficient, rapid.
Protocol 4.2.2 None (DES acts as catalyst/medium)Deep Eutectic SolventUltrasound1-2 hoursGood to HighBiodegradable and reusable solvent, low temperature, energy efficient.

Conclusion

The synthesis of this compound can be achieved through a strategic, multi-step approach that adheres to the principles of green chemistry. By focusing on the sustainable synthesis of a key 2-amino-4-cyanobenzaldehyde intermediate and its subsequent cyclization via green adaptations of the Friedländer annulation, we can significantly reduce the environmental footprint of this important synthetic process. The detailed protocols provided, utilizing microwave irradiation, ultrasound, organocatalysis, and green solvents, offer practical and efficient alternatives to traditional methods. These approaches not only contribute to a more sustainable chemical industry but also provide a valuable toolkit for researchers in drug discovery and development.

References

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Application Note & Protocols: A Guide to the Synthesis and Anticancer Screening of 6-Aminoquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 6-aminoquinoline-5-carbonitrile derivatives, a class of compounds with significant potential in oncology. We delve into the rationale behind the synthetic strategy, offering a step-by-step laboratory procedure. Furthermore, we present a validated protocol for in vitro anticancer screening using a colorimetric cell viability assay, complete with data interpretation guidelines. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development, providing the foundational knowledge to explore this promising class of molecules.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are privileged heterocyclic structures that have demonstrated a vast range of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1][2][3] Several quinoline-based drugs are currently in clinical use for cancer therapy, acting through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and intercalation with DNA.[3][4][5]

The strategic placement of specific functional groups on the quinoline core can significantly enhance potency and selectivity. The 6-amino group can serve as a crucial hydrogen bond donor, while the 5-carbonitrile moiety, a rigid and polar group, can engage in specific interactions with protein targets and improve pharmacokinetic properties.[6] The combination of these features in the this compound framework presents a compelling target for the design of new anticancer agents.

This guide focuses on a robust synthetic pathway and a primary screening protocol to identify and validate the cytotoxic potential of these novel derivatives against cancer cell lines.

Synthetic Strategy and Rationale

The construction of the polysubstituted quinoline core is a pivotal step in medicinal chemistry. Among the various established methods like the Skraup and Doebner-von Miller reactions, the Friedländer Annulation offers a highly efficient and versatile approach.[1][7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acid or base.[9][10] Its key advantage lies in the direct and convergent assembly of the quinoline ring from readily available precursors.

For the synthesis of the target this compound scaffold, a variation of the Friedländer synthesis or a related multi-component reaction is ideal. The strategy involves reacting a 2-aminobenzonitrile derivative with an activated carbonyl compound, leading to the desired cyclized product. This approach allows for diversity at multiple positions, enabling the creation of a library of compounds for screening.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Target Scaffold A 2-Amino-4-(substituted)benzonitrile C Friedländer Annulation or Multi-Component Reaction A->C B Active Methylene Compound (e.g., β-Ketoester or Malononitrile derivative) B->C D This compound Derivative C->D Cyclocondensation

Caption: General synthetic workflow for this compound derivatives.

Protocol 2.1: Synthesis of a Representative 6-Amino-4-phenylquinoline-5-carbonitrile Derivative

This protocol describes a general procedure based on the principles of the Friedländer annulation.

A. Materials and Reagents

  • 2-Amino-4-chlorobenzonitrile

  • Benzoylacetonitrile

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

B. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chlorobenzonitrile (1.0 eq) and benzoylacetonitrile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants (approx. 10 mL per gram of starting aminobenzonitrile).

  • Base Addition: Cool the mixture in an ice bath to 0°C. Add potassium tert-butoxide (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C. Rationale: The strong base deprotonates the active methylene group of benzoylacetonitrile, creating the nucleophile required for the reaction.[11] Slow addition at low temperature controls the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Then, heat the mixture to 80°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Rationale: Chromatography separates the desired product from unreacted starting materials and side products based on polarity.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

In Vitro Anticancer Screening

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The primary screen typically involves assessing the cytotoxicity or anti-proliferative effects of the compounds against a panel of human cancer cell lines.[12] The MTT assay is a robust, sensitive, and widely used colorimetric assay for this purpose.[13]

G A Prepare Compound Stock (e.g., 10 mM in DMSO) D Treat cells with serial dilutions of compound A->D B Seed Cancer Cells in 96-well plate C Incubate 24h (Allow attachment) B->C C->D E Incubate 48-72h (Exposure period) D->E F Add MTT Reagent E->F G Incubate 2-4h (Formazan formation) F->G H Solubilize Formazan (Add DMSO or Solubilizer) G->H I Read Absorbance (e.g., 570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Protocol 3.1: MTT Cell Viability Assay

A. Materials and Reagents

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HeLa cervical)[13][14]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader

B. Step-by-Step Procedure

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. Rationale: This allows the cells to adhere to the plate and resume normal growth before compound exposure.

  • Compound Preparation: Prepare serial dilutions of the synthesized quinoline derivatives in complete medium from a concentrated stock (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).[12] Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Exposure: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and gently mix.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Expected Results

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Calculation: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

The calculated percentages are then plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for comparing the potency of different derivatives.[12]

Table 1: Representative Anticancer Activity of Quinoline Derivatives

Compound IDSubstitution (R)Cancer Cell LineIC₅₀ (µM) [Hypothetical Data]
QN-01 4-HHCT-116 (Colon)15.2
QN-02 4-ClHCT-116 (Colon)5.8
QN-03 4-OCH₃HCT-116 (Colon)9.1
QN-01 4-HMCF-7 (Breast)21.4
QN-02 4-ClMCF-7 (Breast)8.3
QN-03 4-OCH₃MCF-7 (Breast)12.5
Doxorubicin Reference DrugHCT-116 (Colon)0.8
Doxorubicin Reference DrugMCF-7 (Breast)1.1

Data in this table is for illustrative purposes only to demonstrate how results are typically presented.

A promising compound will exhibit low micromolar or even nanomolar IC₅₀ values.[15] Further studies may involve screening against a broader panel of cancer cell lines and investigating the mechanism of action, such as analyzing cell cycle arrest or apoptosis induction.[14]

Conclusion

The this compound scaffold is a fertile ground for the development of novel anticancer agents. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and evaluate new chemical entities based on this promising core. By systematically applying these methods, drug discovery programs can efficiently identify lead compounds for further preclinical development.

References

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Sources

Introduction: The Strategic Importance of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the Amino Group on 6-Aminoquinoline-5-carbonitrile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure," appearing in a vast array of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic placement of the primary amino group at the C6 position and the nitrile group at C5 offers a rich platform for chemical diversification. The amino group, in particular, serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through well-established chemical transformations. This functionalization is critical for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, thereby fine-tuning its biological activity or material properties.

This guide provides a detailed exploration of key methods for the functionalization of the 6-amino group, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for several high-impact transformations, including acylation, sulfonylation, N-arylation, and diazotization.

Acylation: Forging the Amide Bond

The conversion of the primary amino group into an amide is one of the most fundamental and widely used transformations. Amide bonds are prevalent in pharmaceuticals due to their high metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[3] The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride, or a carboxylic acid activated in situ by a coupling reagent.

Causality and Experimental Rationale

Choosing the right acylation method depends on the stability of the substrates and the desired reaction scale.

  • Acyl Chlorides: Highly reactive and suitable for simple, robust acyl groups. The reaction is fast but generates HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA) to prevent protonation of the starting amine and drive the reaction to completion.[4]

  • Peptide Coupling Reagents (e.g., HATU, PyBOP): These reagents are ideal for coupling sensitive or complex carboxylic acids, minimizing side reactions and preserving stereochemistry if applicable.[5][6] They work by forming a highly reactive activated ester in situ, which is then readily attacked by the amine. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to mop up the acid formed during the activation step without interfering with the coupling reagent.[5]

Workflow for Amide Bond Formation

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 6-Aminoquinoline- 5-carbonitrile F Combine Reagents & Stir (RT, 2-16 h) A->F B Carboxylic Acid (or Acyl Chloride) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup (e.g., H2O, Brine) G->H I Extract with Organic Solvent H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: General workflow for the acylation of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted for coupling a generic carboxylic acid to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the carboxylic acid (1.1 eq) and HATU (1.2 eq) to the solution.

  • Slowly add DIPEA (2.5 eq) to the stirred mixture at room temperature. The use of a hindered base is crucial to prevent unwanted side reactions.[5]

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-acylated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterValueReference
Coupling Reagent HATU[5]
Base DIPEA[5]
Solvent DMF[5]
Typical Yield 70-95%General Expectation
Purity Check HPLC, NMR[7]

Sulfonylation: Building the Sulfonamide Linkage

The sulfonamide functional group is another key pharmacophore found in numerous drugs, including antibiotics and diuretics. Its synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base, often pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. Pyridine can serve as both the base and the solvent. Transition-metal-free S(N)Ar reactions using sodium sulfinates have also been developed as an alternative route.[8] For quinoline derivatives, copper-catalyzed methods have also been shown to be effective.[9]

Protocol 2: Sulfonamide Synthesis with Sulfonyl Chloride

Materials:

  • This compound

  • Arylsulfonyl or Alkylsulfonyl chloride of interest

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (e.g., 3:1 v/v) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic phase sequentially with water, 1 M HCl (to remove pyridine), and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure sulfonamide.

  • Characterize the structure using appropriate spectroscopic methods (NMR, IR, MS). The IR spectrum should show characteristic S=O stretching bands.

ParameterValueReference
Reagent Sulfonyl Chloride[9]
Base/Solvent PyridineGeneral Practice
Co-Solvent DCMGeneral Practice
Typical Yield 65-90%General Expectation
Key IR Signal ~1350 & 1160 cm⁻¹ (SO₂)Standard IR Tables

N-Arylation: The Buchwald-Hartwig Amination

For creating a direct bond between the amino group and an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the state-of-the-art method.[10][11] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, far surpassing classical methods like nucleophilic aromatic substitution.[10]

Causality and Experimental Rationale

The reaction mechanism involves a catalytic cycle with a palladium(0) species.[12] Key steps include:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.[12]

The choice of ligand (typically a bulky, electron-rich phosphine) and base (often a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃) is critical for catalytic efficiency.[13] The reaction must be performed under strictly anhydrous and inert conditions as the Pd(0) catalyst is oxygen-sensitive.

Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Heating & Monitoring cluster_purification Workup & Purification A 6-Aminoquinoline- 5-carbonitrile G Combine Reagents in Glovebox or Schlenk Flask A->G B Aryl Halide (Br, I, Cl) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Degas Solvent G->H I Heat Reaction Mixture (80-110 °C) H->I J Monitor by TLC/LC-MS I->J K Cool, Filter through Celite (to remove Pd) J->K L Aqueous Workup & Extraction K->L M Purify by Column Chromatography L->M N Characterize Product M->N

Caption: Workflow for the palladium-catalyzed N-arylation reaction.

Protocol 3: Buchwald-Hartwig Cross-Coupling

Materials:

  • This compound

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Celite

Procedure:

  • To a Schlenk flask or a vial in a glovebox, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (1.5 eq).

  • Add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction for the disappearance of the aryl halide by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solvent and purify the residue by silica gel chromatography to afford the N-arylated product.

  • Confirm the structure by NMR and MS analysis.

ParameterValueReference
Catalyst System Pd₂(dba)₃ / Xantphos[10][11]
Base Cs₂CO₃[13]
Solvent Toluene[12]
Atmosphere Inert (N₂ or Ar)[11]
Typical Yield 60-90%General Expectation

Diazotization: A Gateway to Diverse Functionalities

The diazotization of the primary aromatic amine provides a highly versatile arenediazonium salt intermediate.[14] While often unstable, these salts can be immediately used in subsequent reactions (e.g., Sandmeyer, Schiemann) to introduce a wide variety of substituents, including halogens, hydroxyl, and cyano groups, effectively replacing the original amino group.

Causality and Experimental Rationale

The reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with sodium nitrite (NaNO₂). The acid reacts with NaNO₂ to generate nitrous acid (HONO) in situ, which then reacts with the amine to form the diazonium salt.[14] Low temperatures (0-5 °C) are critical to prevent the premature decomposition of the diazonium salt, which would otherwise lose N₂ gas to form a highly reactive aryl cation.[14]

Protocol 4: Diazotization and Sandmeyer Reaction (for Halogenation)

This protocol describes the conversion of the amino group to a chloro group.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in concentrated HCl (approx. 3-4 eq in water) in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be tested for with starch-iodide paper.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate reaction vessel, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield 6-chloroquinoline-5-carbonitrile.

ParameterValueReference
Diazotizing Agent NaNO₂ / HCl[14]
Temperature 0-5 °C[14]
Sandmeyer Reagent CuCl[15]
Typical Yield 50-75%General Expectation

Conclusion

The 6-amino group of this compound is a powerful anchor point for synthetic diversification. Through robust and well-understood reactions such as acylation, sulfonylation, N-arylation, and diazotization, a vast chemical space can be explored. The protocols and rationale provided herein serve as a guide for researchers to design and execute these transformations effectively, enabling the synthesis of novel compounds for drug discovery, chemical biology, and materials science applications. Careful selection of reagents, control of reaction conditions, and diligent monitoring and purification are paramount to achieving success in these synthetic endeavors.

References

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2015). Scientific Reports. Retrieved from [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. Retrieved from [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2022). Molbank. Retrieved from [Link]

  • 6-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. Retrieved from [Link]

  • Reactions of Quinoline. (2020). YouTube. Retrieved from [Link]

  • Liang, S., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (2008). Journal of the American Chemical Society. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules. Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal. Retrieved from [Link]

  • Quantum chemical and spectroscopic investigations of 5-aminoquinoline. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • C5–H sulfonylation of 8-aminoquinolines with sodium sulfinates. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). Scientific Reports. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved from [Link]

  • Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides With Sulfonyl Chlorides in Air. (2015). Organic Letters. Retrieved from [Link]

  • Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Retrieved from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). Nature Communications. Retrieved from [Link]

  • Removal of amino in anilines through diazonium salt-based reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. Retrieved from [Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (2022). ACS Omega. Retrieved from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6‑Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). Figshare. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Aminoquinoline-5-carbonitrile. This molecule is a crucial building block in medicinal chemistry and materials science.[1] However, its synthesis, often approached via the Friedländer annulation or related pathways, can present significant challenges, with low yield being a primary concern for many researchers.[2][3][4]

This guide is structured to provide direct, actionable advice to troubleshoot and optimize your synthesis. We will delve into the common pitfalls and offer evidence-based solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical yields?

The most prevalent and direct method for synthesizing substituted quinolines, including this compound, is the Friedländer synthesis.[5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For this compound, a common strategy involves reacting 2-amino-4-cyanobenzaldehyde with a ketone.

Reported yields for Friedländer syntheses can vary dramatically, from poor to excellent, depending on the specific substrates, catalyst, and reaction conditions employed.[2][8] Traditional methods using harsh acid or base catalysts at high temperatures often result in lower yields due to side reactions and product degradation.[2][4][9] Modern protocols using milder catalysts can achieve high to excellent yields (75-99%).[2][8]

Q2: What are the most critical parameters to control to maximize yield?

Several factors are pivotal for a successful synthesis:[3]

  • Catalyst Choice: The type and loading of the acid or base catalyst are critical. Inappropriate catalysts can lead to low conversion or the formation of undesired byproducts.[2][3]

  • Reaction Temperature: Quinoline synthesis is often highly sensitive to temperature. Suboptimal temperatures can result in slow reaction rates or an increase in side product formation.[2]

  • Solvent Selection: The solvent affects reactant solubility and can influence the reaction pathway.[2] In some modern approaches, solvent-free conditions have proven highly effective.[4][7]

  • Purity of Starting Materials: As with any synthesis, impurities in the starting materials can interfere with the reaction and reduce yields.

Troubleshooting Guide: Low Yields and Side Reactions

Problem 1: Incomplete reaction with significant starting material remaining.

Possible Cause: This is often due to insufficient activation of the reactants, an inactive or inappropriate catalyst, or suboptimal reaction conditions.

Solutions:

  • Re-evaluate Your Catalyst:

    • Traditional Catalysts (Acids/Bases): If using strong acids (like H₂SO₄) or bases (like KOH), ensure they are fresh and of the correct concentration.[3][6] However, these can be harsh.[2][4]

    • Modern Catalysts: Consider switching to a milder and more efficient catalyst. Lewis acids like Indium(III) triflate (In(OTf)₃) have shown excellent efficacy.[8] Molecular iodine (I₂) is another effective catalyst that can be used under solvent-free conditions.[2][7] For environmentally friendly options, catalysts like choline hydroxide in water have been reported to give near-quantitative yields for related syntheses.[2]

  • Optimize Reaction Temperature and Time:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

    • If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C steps) and observe the effect on conversion.[2]

    • Conversely, if side products are forming, the temperature may be too high.

    • Increase the reaction time until TLC analysis shows consumption of the limiting reagent.[2]

  • Improve Solubility:

    • If your reactants have poor solubility in the chosen solvent, the reaction rate will be slow.

    • Consider switching to a more polar solvent like Dimethylformamide (DMF) or ethanol to improve solubility.[2][6] This is particularly important for microwave-assisted reactions to ensure efficient energy absorption.[2]

Problem 2: Formation of multiple byproducts or a dark, tarry crude product.

Possible Cause: This issue typically points to harsh reaction conditions (excessive heat, strong acids/bases) leading to degradation and side reactions, such as self-condensation (aldol condensation) of the ketone starting material.[2][4]

Solutions:

  • Adopt Milder Conditions:

    • Lower the reaction temperature to improve selectivity and minimize the degradation of sensitive functional groups like the amino and cyano groups.[2]

    • Switch to a milder catalyst as discussed in the previous section. Catalysts like gold(III) or molecular iodine often allow the reaction to proceed under more controlled conditions.[2]

  • Control Stoichiometry:

    • Ensure the stoichiometry of your reactants is correct. An excess of the ketone component can favor self-condensation side reactions. A slight excess (e.g., 1.2 equivalents) of the active methylene compound is common.[4]

  • Consider a Solvent-Free Approach:

    • Heating a neat mixture of the reactants with a catalyst like p-toluenesulfonic acid (p-TsOH) or iodine can be very effective, often leading to cleaner reactions and simpler workups.[7][9]

The diagram below illustrates the main Friedländer pathway versus a common side reaction.

cluster_main Desired Friedländer Pathway cluster_side Competing Side Reaction A 2-Aminoaryl Ketone + Active Methylene Cmpd B Aldol Adduct / Schiff Base Intermediate A->B Condensation D Active Methylene Cmpd (Ketone) C This compound (High Yield) B->C Cyclodehydration E Self-Condensation (Aldol Product) D->E Strong Base/ High Temp F Tarry Byproducts (Low Yield) E->F Degradation

Caption: Desired reaction pathway vs. a common side reaction.

Problem 3: Difficulty in purifying the final product.

Possible Cause: The presence of polar, high-molecular-weight byproducts (tars) can make purification by standard methods like column chromatography challenging. The basicity of the aminoquinoline product can also cause streaking on silica gel columns.

Solutions:

  • Optimize Workup:

    • If using an iodine catalyst, the workup should include a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[2][4]

    • A standard aqueous workup followed by extraction into an organic solvent like ethyl acetate or dichloromethane is common.[10][11]

  • Column Chromatography Tips:

    • To mitigate streaking caused by the basic amino group, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent.

    • If the product is highly polar, consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC for purification.[12]

  • Recrystallization:

    • Recrystallization is often the best method to obtain highly pure material. The choice of solvent is critical. A solvent system should be identified where the product is soluble at high temperatures but poorly soluble at room temperature or below.

Solvent/SystemSuitability for Aminoquinolines
Ethanol/Water Good for moderately polar compounds.
Ethyl Acetate/Hexanes Effective for less polar compounds.
Dichloromethane/Methanol A more polar system for challenging purifications.
Isopropanol Often a good single-solvent choice.

Optimized Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol is based on modern, efficient methods that often provide higher yields and cleaner reactions than traditional approaches.[2][4][7]

Materials:

  • 2-Amino-4-cyanobenzaldehyde (1.0 mmol)

  • Active methylene ketone (e.g., Acetone) (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethyl Acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-cyanobenzaldehyde (1.0 mmol), the ketone (1.2 mmol), and molecular iodine (0.1 mmol).

  • Heating: Heat the reaction mixture to 80-100°C. If the reactants are solid, they will likely melt to form a liquid phase. Stir the mixture if possible.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude mixture in ethyl acetate (20-30 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine catalyst.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

The workflow for troubleshooting low yield can be visualized as follows:

Caption: A logical workflow for troubleshooting low yield issues.

References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem Technical Support. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem Technical Support. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Riscoe, M. et al. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • Wikipedia. Friedländer synthesis.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001).
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Kumar, A. et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
  • The Role of 6-Aminoquinoline in Modern Chemical Synthesis.

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Technical Support Center: A-Z Guide to Purifying 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for the purification of 6-Aminoquinoline-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this critical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Introduction: The Challenge of Purity

This compound is a vital building block in medicinal chemistry, notable for its role in the synthesis of novel therapeutic agents. However, its synthesis can often yield a crude product contaminated with starting materials, reaction byproducts, and polymeric materials. The presence of both a basic amino group and a polar carbonitrile group on the quinoline core presents unique purification challenges, including potential interactions with silica gel and variable solubility.

This guide provides a structured, question-and-answer-based approach to tackle the most common issues encountered during the purification of this compound.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during your purification workflow.

Q1: My crude product is a dark, tarry, or oily residue. What is the best initial cleanup strategy?

Answer: A dark, intractable crude product often indicates the presence of polymeric byproducts or highly colored impurities, which are common in reactions like the Skraup synthesis.[1] Before attempting more refined techniques like column chromatography or recrystallization, an initial cleanup is crucial.

  • Expert Rationale: Direct application of a tarry mixture to a silica column will result in poor separation, irreversible adsorption, and significant loss of your target compound. A preliminary solvent wash or liquid-liquid extraction is designed to remove the most problematic impurities first.

  • Recommended Action: Solvent Trituration/Washing

    • Select a solvent in which your desired compound, this compound, is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexanes or a mixture of hexanes and ethyl acetate are often good starting points.

    • Add a small volume of the cold solvent to your crude oil.

    • Stir or sonicate the mixture vigorously. The goal is to get the desired product to precipitate or solidify while the impurities remain dissolved.

    • Isolate the solid by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the solid by TLC or HPLC to determine if this initial step has been effective. This solid can then be subjected to further purification.

Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly or not eluting at all. What's happening?

Answer: This is a classic issue when purifying basic compounds like aminoquinolines on standard silica gel. The basic nitrogen of the amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to tailing (streaking) and sometimes irreversible adsorption.[2]

  • Expert Rationale: The interaction is an acid-base phenomenon. To achieve clean separation, you must neutralize or "deactivate" these acidic sites on the stationary phase.

  • Solutions & Protocols:

    • Add a Basic Modifier: The most common solution is to add a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system.[2] A typical concentration is 0.5-2%. This amine competes with your compound for the acidic sites on the silica, allowing your product to travel through the column more uniformly.

    • Use a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider alternative stationary phases.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For this compound, basic or neutral alumina would be the most appropriate choice.[2]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be highly effective.[2] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[3][4][5]

Q3: My recrystallization attempt is failing. Either nothing crystallizes, or an oil forms. How can I troubleshoot this?

Answer: Recrystallization is a powerful technique but is highly dependent on solvent choice and technique. Failure typically points to an inappropriate solvent system or cooling rate.[6]

  • Expert Rationale: An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[7] The formation of an oil ("oiling out") occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for recrystallization.

  • Solvent Selection Table: Based on the structure of this compound (polar functional groups on an aromatic core), here are some suggested starting points for solvent screening.

Solvent/SystemTypeRationale & Potential Outcome
Ethanol/WaterPolar ProticOften a good choice for amino-aromatic compounds. The water acts as an anti-solvent.[7][8]
MethanolPolar ProticHigh dissolving power; may result in lower yields due to significant solubility even when cold.[7]
Acetone/HexanePolar Aprotic / Non-polarA versatile mixed system. Dissolve in minimal hot acetone, then add hexane until turbidity appears.[9]
Ethyl Acetate/HexaneMid-PolarityA common system for both chromatography and recrystallization.[10]
Benzene or TolueneAromaticCan be effective for crystallizing aromatic compounds.[11][12] Use with appropriate safety precautions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect in my crude product?

Answer: Impurities are typically derived from the synthetic route. For quinoline synthesis (e.g., a modified Skraup reaction), common impurities include:

  • Unreacted starting materials (e.g., the aniline precursor).

  • Oxidized or polymerized starting materials, leading to tar.[1]

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Residual catalysts or reagents (e.g., acids, oxidizing agents).

Q2: How can I reliably assess the purity of my final product?

Answer: A single analytical technique is often insufficient. For authoritative purity assessment, a combination of methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water or methanol/water, often with an acid modifier like formic acid for better peak shape, is a good starting point.[3][4] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent residues or structurally distinct impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the best practices for storing purified this compound?

Answer: Aminoquinolines can be sensitive to light and air (oxidation), which may cause them to darken over time.[13] For long-term stability:

  • Store in a tightly sealed amber vial to protect from light.

  • Store under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a cool, dark, and dry place, such as a desiccator at room temperature.[12]

Part 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier

This protocol is designed to purify this compound using silica gel while mitigating issues of tailing and adsorption.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh is suitable for gravity chromatography)

  • Eluent: e.g., Hexane/Ethyl Acetate (start with a ratio determined by TLC)

  • Triethylamine (NEt₃)

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give your product an Rf value of ~0.2-0.3. Prepare several test eluents with and without the addition of 1% NEt₃ to observe the effect on spot shape.

  • Slurry Preparation: In a fume hood, prepare your eluent system. Add 0.5-1% triethylamine by volume (e.g., 5-10 mL of NEt₃ per 1 L of eluent). Add this eluent to your dry silica gel to create a slurry.

  • Column Packing: Pour the silica slurry into your chromatography column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself). To this solution, add a small amount of silica gel to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the triethylamine-modified eluent. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Standard Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol provides a general method for recrystallizing the title compound.

Materials:

  • Impure this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and heat gently.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

References
  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. Benchchem.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
  • Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • 6-Aminoquinoline | 580-15-4. ChemicalBook.
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.
  • Synthesis method of quinoline compound containing sulfonyl. Google Patents.
  • 6-Aminoquinoline CAS#: 580-15-4. ChemicalBook.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • 6-AMINO-QUINOLINE-5-CARBONITRILE | 54398-51-5. ChemicalBook.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • How to synthesize 6-aminoquinoline. Guidechem.
  • 6-Aminoquinoline 98 | 580-15-4. Sigma-Aldrich.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health.
  • This compound, 95%, Thermo Scientific 250 mg. Fisher Scientific.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • The crystallization of quinoline. Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

Sources

Technical Support Center: Synthesis of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical quinoline intermediate. As a key building block in medicinal chemistry, achieving high purity and yield is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common and highly adaptable method for synthesizing substituted quinolines is the Friedländer annulation.[2] For this compound, a logical approach involves the condensation of a 2,4-diaminoaryl aldehyde or ketone with a compound containing an activated α-methylene group adjacent to a nitrile. A typical reaction would be the condensation of 2,4-diaminobenzaldehyde with malononitrile , often catalyzed by a base like piperidine or an acid.

The reaction proceeds via an initial Knoevenagel condensation, followed by intramolecular cyclization and subsequent tautomerization to form the aromatic quinoline ring. The choice of catalyst and solvent is critical for controlling the reaction rate and minimizing side products.[3]

Q2: My overall yield is consistently low. What are the general factors I should investigate?

Low yields are a frequent challenge in multi-step organic syntheses and can stem from several factors in the Friedländer synthesis.[2][3] The most common culprits include:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids/bases can lead to the degradation of starting materials and the desired product.[2]

  • Suboptimal Catalyst: An inappropriate or inactive catalyst can result in poor conversion rates.[2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction kinetics will be slow and incomplete.[2]

  • Side Reactions: Competing chemical pathways, such as self-condensation of reactants or hydrolysis of the nitrile group, can significantly consume starting materials and reduce the yield of the target molecule.[2]

  • Purification Losses: The final product may be lost during workup and purification steps, especially if it has similar properties to the impurities being removed.

Q3: I'm observing a significant amount of black, tar-like material in my crude product. What causes this and how can I prevent it?

Tar formation is a classic sign of polymerization or degradation, often caused by overly harsh reaction conditions. In syntheses like the Skraup or Doebner-von Miller, which use strong acids and high temperatures, this is particularly common due to the polymerization of intermediates.[4][5] Even in a milder Friedländer synthesis, excessive heat or prolonged reaction times can cause starting materials or the product, which contains two reactive amino groups, to polymerize.

To minimize tarring:

  • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Control Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) and stop it as soon as the starting material is consumed to avoid product degradation.[2]

  • Use Milder Catalysts: Opt for milder catalytic systems like piperidine, p-toluenesulfonic acid, or even Lewis acids, which can facilitate the reaction under less aggressive conditions.[3][6]

Q4: What is the most effective way to monitor the progress of this reaction?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction. By spotting the starting materials and the reaction mixture on a TLC plate over time, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol, should be developed to achieve good separation between the starting materials, product, and any major byproducts.[7] This allows for precise determination of the reaction endpoint, preventing over-running the reaction which can lead to byproduct formation.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems you may encounter, their chemical origins, and detailed solutions.

Problem 1: Formation of a Carboxamide Impurity (6-Aminoquinoline-5-carboxamide)
  • Observation: You detect a significant impurity with a molecular weight 18 units higher than your product, confirmed by LC-MS.

  • Underlying Cause: This is a classic case of nitrile group hydrolysis. The cyano group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) under either acidic or basic conditions, particularly in the presence of water and heat during the reaction or workup.[8]

  • Solutions:

    • Neutralize Carefully: During the aqueous workup, carefully neutralize the reaction mixture. Avoid strongly acidic or basic pH for extended periods.

    • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize the water available for hydrolysis.

    • Moderate Temperature: Keep the reaction and workup temperatures as low as feasible.

    • Purification: This impurity is typically more polar than the nitrile product. It can usually be separated effectively using column chromatography with a gradient elution.[7]

G Product This compound (-CN) Impurity 6-Aminoquinoline-5-carboxamide (-CONH2) Product->Impurity H₂O / H⁺ or OH⁻ (During Workup)

Caption: Nitrile hydrolysis side reaction.

Problem 2: Presence of Unreacted Starting Materials in the Final Product
  • Observation: TLC and NMR analysis of your purified product still show significant amounts of 2,4-diaminobenzaldehyde and/or malononitrile.

  • Underlying Cause: This points to an incomplete reaction. The root cause is often related to reaction kinetics and conditions.[2]

  • Solutions:

    • Verify Catalyst Activity: If using a solid catalyst, ensure it hasn't been deactivated. For base/acid catalysts, ensure the correct loading is used (e.g., 10 mol%).[2]

    • Increase Temperature: Incrementally increase the reaction temperature in 10°C steps and monitor the effect on the reaction rate by TLC.

    • Improve Solubility: If reactants are not fully dissolved, switch to a more polar solvent such as DMF or ethanol to improve solubility.[2]

    • Extend Reaction Time: Continue the reaction for a longer duration, taking care to monitor for the formation of degradation products simultaneously.

Problem 3: Formation of Isomeric or Dimeric Byproducts
  • Observation: You isolate a product with the correct mass but incorrect spectroscopic data (e.g., NMR shifts), or you find products with approximately double the expected molecular weight.

  • Underlying Cause:

    • Isomers: If an unsymmetrical starting material is used, cyclization can occur at different positions, leading to regioisomers.[5]

    • Self-Condensation: The starting aldehyde can undergo self-condensation (an aldol-type reaction), or malononitrile can self-polymerize under strong basic conditions.[2]

  • Solutions:

    • Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain its low concentration, thereby favoring the desired cross-condensation over self-condensation.

    • Optimize Catalyst: The choice of catalyst can significantly influence regioselectivity. Experiment with different Lewis or Brønsted acids to find one that favors the desired isomer.[3]

    • Temperature Control: Lowering the reaction temperature often increases the selectivity of the reaction, disfavoring higher-activation energy side reactions.

G Start Low Yield or Impure Product TLC Analyze Crude by TLC/LC-MS Start->TLC Decision1 Major Impurity Profile? TLC->Decision1 Unreacted Unreacted Starting Materials Decision1->Unreacted High SM Content NewPeak New Dominant Spot(s) Decision1->NewPeak Distinct Impurities Smear Smear / Baseline Material Decision1->Smear Tarry / Polymer Sol_Unreacted Action: - Increase Temp/Time - Check Catalyst - Change Solvent Unreacted->Sol_Unreacted Sol_NewPeak Action: - Characterize Impurity (MS) - Check for Hydrolysis - Optimize Conditions NewPeak->Sol_NewPeak Sol_Smear Action: - Lower Temperature - Reduce Reaction Time - Use Milder Catalyst Smear->Sol_Smear

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diaminobenzaldehyde (1.0 eq) and malononitrile (1.05 eq).

  • Solvent: Add a suitable solvent, such as ethanol or isopropanol, to dissolve the reactants.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (e.g., ~80°C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.[9]

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Extraction: Redissolve the crude material in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield the crude product.

Protocol 2: Column Chromatography Purification
  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System: Based on TLC analysis, choose a solvent system that gives the product an Rf value of ~0.3. A gradient elution from Hexane:Ethyl Acetate (e.g., 90:10) to a higher polarity (e.g., 60:40) is often effective.[7]

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Begin eluting with the starting solvent system.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Summary Table

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, degradation, side reactions.Optimize temperature and time; check catalyst; use milder conditions.[2]
Tarry Residue Polymerization of reactants or intermediates.Lower reaction temperature; use a moderator if applicable; reduce reaction time.[4][5]
Nitrile Hydrolysis Presence of water under acidic/basic conditions.Use anhydrous conditions; perform a careful, neutral workup.[8]
Isomer Formation Lack of regioselectivity in cyclization.Modify catalyst and temperature to improve selectivity.[3][5]
High Starting Material Suboptimal kinetics or catalyst deactivation.Increase temperature/time; verify catalyst activity; improve reactant solubility.[2]

References

  • MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253–255. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

Sources

Optimizing temperature for 6-Aminoquinoline-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in their synthetic protocols. As Senior Application Scientists, we provide not just steps, but the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the impact of temperature on the synthesis and subsequent reactions of this compound.

Q1: What is the primary role of temperature in the synthesis of the quinoline core?

A1: Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of quinoline synthesis.[1] For cyclization reactions like the Friedländer or Skraup synthesis, which are common routes to the quinoline scaffold, heat is often required to overcome the activation energy for key steps such as condensation and intramolecular cyclization.[2][3] However, excessively high temperatures can be detrimental, leading to the formation of unwanted byproducts and tars, which complicates purification and reduces overall yield.[1] The optimal temperature ensures the reaction proceeds to completion efficiently without causing degradation of reactants or the desired product.[4]

Q2: My reaction to form this compound is sluggish or incomplete. Should I just increase the temperature?

A2: While insufficient temperature is a common reason for slow or incomplete reactions, indiscriminately increasing the heat is not always the best solution.[4] Before raising the temperature, consider the following:

  • Catalyst Activity: Many modern quinoline syntheses employ catalysts that can significantly lower the required reaction temperature.[1] Ensure your catalyst is active and used in the correct concentration. Some catalysts may have an optimal temperature range beyond which their efficacy decreases or they decompose.

  • Solvent Choice: The boiling point of your solvent naturally caps the maximum temperature of the reaction at atmospheric pressure. The solvent also plays a role in reactant solubility and can influence reaction pathways.[5] A higher boiling point solvent might be necessary, but its compatibility with the reactants and catalyst must be verified.

  • Reaction Time: It's crucial to monitor the reaction over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] The reaction may simply require a longer time to reach completion at the current temperature. Extending the reaction time should be the first step before increasing heat.

Q3: I'm observing significant byproduct formation. How is this related to temperature?

A3: Temperature is a major factor in controlling reaction selectivity. Unwanted side reactions often have different activation energies than the desired reaction.

  • High Temperatures: Excessively high temperatures can provide enough energy to initiate undesired pathways, leading to polymerization, decomposition of starting materials or products, or the formation of constitutional isomers. For instance, in related heterocyclic syntheses, harsh conditions can lead to complex mixtures.[1]

  • Low Temperatures: Conversely, if the temperature is too low, a desired kinetic product might form, while a higher temperature could favor the more stable thermodynamic product.

Systematic temperature screening is essential to find a window where the rate of formation of the desired this compound is maximized relative to the formation of impurities.

Q4: How does microwave-assisted synthesis affect the temperature parameters for this reaction?

A4: Microwave irradiation offers a significant advantage by providing rapid, uniform heating throughout the reaction mixture.[1] This often leads to a dramatic reduction in reaction times (from hours to minutes) and can allow for higher temperatures to be reached quickly and safely in sealed vessels.[2] For example, some quinoline syntheses that require many hours under conventional heating can be completed in 5-10 minutes at 160°C using a microwave reactor.[2] This can improve yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[2]

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on temperature.

Issue 1: No Reaction or Very Low Conversion

Your reaction has been running for the expected duration, but analysis (TLC/HPLC/NMR) shows only starting materials.

Troubleshooting Workflow

A Start: No/Low Conversion B Verify Reagent & Catalyst Quality A->B Step 1 C Confirm Correct Reaction Concentration B->C Step 2 D Increase Reaction Time C->D Step 3 E Increase Temperature Incrementally (e.g., in 10-20°C steps) D->E Step 4 F Consider Higher Boiling Point Solvent E->F If byproduct formation occurs, see Issue 2. If still no reaction... H Problem Resolved / Reaction Optimized E->H If successful G Evaluate Catalyst Choice F->G Step 5 G->H

Caption: Workflow for addressing low reaction conversion.

Detailed Explanation:
  • Verify Reagents: First, ensure all starting materials, solvents, and catalysts are pure and anhydrous if necessary.[4] Contaminants can inhibit the reaction.

  • Concentration Check: Incorrect concentrations can slow down bimolecular or higher-order reactions. Double-check your calculations.[4]

  • Extend Time: As a primary, non-invasive step, allow the reaction to proceed for a longer duration, monitoring periodically.

  • Incremental Temperature Increase: If extending the time is ineffective, begin to increase the reaction temperature in controlled increments (e.g., 10-20°C). Monitor for both product formation and the appearance of new, undesired spots on a TLC plate.

  • Solvent & Catalyst Re-evaluation: If high temperatures are still ineffective or lead to decomposition, the issue may be more fundamental. A higher boiling point solvent may be required to reach the necessary temperature, or a different, more active catalyst system may be needed to lower the activation energy.[1][5]

Issue 2: High Levels of Impurities or Product Decomposition

The reaction yields a complex mixture of products, or the desired product appears to be degrading over time.

Troubleshooting Workflow

A Start: High Impurity Levels B Reaction Temperature is Likely Too High[1] A->B C Perform Temperature Screening Experiment A->C D Run Parallel Reactions at a Range of Lower Temperatures (e.g., RT, 40°C, 60°C, 80°C) C->D Step 1 E Analyze Yield & Purity at Each Temperature D->E Step 2 F Identify Optimal Temperature with Best Product/Impurity Ratio E->F Step 3 G Consider a Milder Catalyst[1] F->G If yield is too low at optimal purity... H Problem Resolved / Reaction Optimized F->H If successful G->H

Sources

Choosing the right solvent for 6-Aminoquinoline-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: I am starting the synthesis of this compound. What is a viable synthetic strategy and how does solvent choice play a role at each stage?

A successful synthesis of this compound hinges on a well-planned, multi-step approach. A plausible and efficient route begins with a suitably substituted quinoline precursor, followed by sequential introduction of the amino and cyano groups. The choice of solvent at each step is paramount for ensuring reactant solubility, modulating reactivity, and minimizing side reactions.

A logical synthetic pathway is outlined below. This proposed route is based on established transformations of quinoline systems.

Synthetic_Pathway cluster_0 Route A: Amination then Cyanation cluster_1 Route B: Reduction then Cyanation 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline 6-Amino-5-nitroquinoline 6-Amino-5-nitroquinoline 6-Bromo-5-nitroquinoline->6-Amino-5-nitroquinoline Nucleophilic Aromatic Substitution (SNAr) 5-Amino-6-bromoquinoline 5-Amino-6-bromoquinoline 6-Bromo-5-nitroquinoline->5-Amino-6-bromoquinoline Reduction of Nitro Group This compound This compound 6-Amino-5-nitroquinoline->this compound Reduction & Diazotization followed by Sandmeyer Reaction 5-Amino-6-bromoquinoline->this compound Palladium-Catalyzed Cyanation

Caption: Proposed synthetic routes to this compound.

Route B is often preferred as palladium-catalyzed cyanation is a robust and well-documented method for introducing the nitrile group onto an aromatic ring. The choice of solvent is critical in both routes, as explained in the following sections.

Troubleshooting Guide

Q2: I'm attempting a palladium-catalyzed cyanation of a halo-quinoline intermediate. My reaction is sluggish and I'm observing catalyst decomposition. What role does the solvent play here?

This is a common issue in palladium-catalyzed cross-coupling reactions. The solvent plays a multifaceted role, and an incorrect choice can lead to low yields and catalyst deactivation.

Causality behind Experimental Choices:

  • Solubility: The solvent must dissolve the halo-quinoline substrate, the cyanide source (e.g., zinc cyanide, potassium ferrocyanide), and the palladium catalyst/ligand complex. Poor solubility of any component will hinder the reaction.

  • Polarity and Aprotic Nature: Polar aprotic solvents are generally preferred for this type of reaction.[1] They can dissolve the ionic cyanide salts while not interfering with the catalytic cycle through protonation of intermediates.

  • Boiling Point: The reaction often requires elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2] The solvent should have a sufficiently high boiling point to maintain the desired reaction temperature.

  • Coordinating Ability: Solvents with strong coordinating abilities can sometimes compete with the desired ligands for binding to the palladium center, potentially inhibiting catalysis.

Recommended Solvents for Palladium-Catalyzed Cyanation:

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
Dimethylformamide (DMF) 15337Excellent solubilizing properties for a wide range of organic and inorganic compounds.
N-Methyl-2-pyrrolidone (NMP) 20232High boiling point, excellent solvent for many cross-coupling reactions.
Dimethylacetamide (DMAc) 16538Similar to DMF but with a higher boiling point.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Degassing: Degas the solvent prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Ligand Choice: The choice of phosphine ligand is crucial. If you are observing catalyst decomposition, consider using a more electron-rich and bulky ligand which can stabilize the palladium center.

Q3: I am performing a nucleophilic aromatic substitution (SNAr) to introduce the amino group. What are the best solvents for this reaction?

For the SNAr reaction, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is critical.

Causality behind Experimental Choices:

  • Polar Aprotic Solvents: These are the solvents of choice for SNAr reactions. They can solvate the cation of the nucleophile while leaving the anion relatively "bare," thereby increasing its nucleophilicity. They also effectively stabilize the negatively charged Meisenheimer complex.

  • Hydrogen Bonding: Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Therefore, aprotic solvents are generally preferred.

Recommended Solvents for SNAr Amination:

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
Dimethyl Sulfoxide (DMSO) 18947Highly polar aprotic solvent, excellent for SNAr reactions.
Dimethylformamide (DMF) 15337Good alternative to DMSO, with a lower boiling point.
Acetonitrile 8237.5Can be used for reactions at lower temperatures.

Troubleshooting Steps:

  • Temperature Control: SNAr reactions can be exothermic. Monitor the reaction temperature carefully to avoid side reactions.

  • Choice of Base: If a base is required to deprotonate the amine nucleophile, ensure it is soluble in the chosen solvent and strong enough to effect the deprotonation.

Q4: My final product, this compound, is difficult to purify. What are some suitable solvents for crystallization?

The solubility of 6-aminoquinoline and its derivatives provides clues for purification. 6-Aminoquinoline itself is soluble in methanol, ethanol, and chloroform, but insoluble in water.[3][4][5] This suggests that a mixed solvent system might be effective for crystallization.

Recommended Solvents for Purification:

  • Crystallization: A mixed solvent system such as ethanol/water or methanol/water could be effective. The product should be dissolved in the minimum amount of hot alcohol, followed by the slow addition of water until turbidity is observed. Cooling this mixture should yield crystals of the purified product.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is a viable option. A solvent system of chloroform/methanol (e.g., in a 4:1 ratio) has been used for the purification of 6-aminoquinoline and could be a good starting point.[3][4]

Solvent_Selection_Workflow start Start: Solvent Selection reaction_type Identify Reaction Type start->reaction_type solubility_check Check Reactant Solubility reaction_type->solubility_check Pd-Catalyzed Cyanation -> Polar Aprotic SNAr -> Polar Aprotic temp_req Consider Temperature Requirement solubility_check->temp_req Soluble troubleshoot Troubleshoot: Low Yield / Side Reactions solubility_check->troubleshoot Insoluble select_solvent Select Solvent temp_req->select_solvent High Temp -> High BP Solvent Low Temp -> Low BP Solvent end End: Optimized Reaction select_solvent->end troubleshoot->reaction_type Re-evaluate

Caption: Decision workflow for solvent selection.

Experimental Protocol: A Plausible Synthesis of this compound

The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of this compound starting from 6-bromo-5-nitroquinoline.

Step 1: Reduction of 6-Bromo-5-nitroquinoline to 5-Amino-6-bromoquinoline

  • To a stirred solution of 6-bromo-5-nitroquinoline (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-6-bromoquinoline.

Step 2: Palladium-Catalyzed Cyanation of 5-Amino-6-bromoquinoline

  • To a reaction vessel, add 5-amino-6-bromoquinoline (1 equivalent), zinc cyanide (Zn(CN)₂) (0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add degassed N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to obtain this compound.

References

  • ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubChem. This compound | C10H7N3 | CID 1507240. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • "Synthesis of Quinoline and derivatives". [Link]

  • Indian Academy of Sciences. An efficient synthesis of quinolines under solvent-free conditions. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • The Royal Society of Chemistry. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. [Link]

  • PubMed Central. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. [Link]

  • Google Patents.
  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • PubMed Central. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Journal of the American Chemical Society. THE PREPARATION AND PROPERTIES OF 5-AMINOQUINOLINE-6-CARBOXYLIC ACID AND CERTAIN RELATED COMPOUNDS. [Link]

  • RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

  • PubMed Central. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a polar, aromatic molecule featuring a basic amino group and a polar nitrile group. This unique combination of functional groups can present specific challenges during purification, such as high polarity, potential for strong interactions with stationary phases in chromatography, and specific solubility characteristics. This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities can originate from several sources, including unreacted starting materials, byproducts of the synthetic route, and degradation products. Common synthetic routes to quinolines, like the Skraup or Doebner-von Miller synthesis, can introduce various side products.[1] If your synthesis involves the reduction of a nitro group, residual nitro-compounds are a common impurity.[2][3] Given the reactivity of the amino group, oxidation products can also form, especially if the compound has been stored for a long time or exposed to air and light.[4]

Q2: My compound is streaking badly on the silica TLC plate. What can I do?

A2: Streaking on silica gel is a common issue with basic compounds like aminoquinolines due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is to add 0.5-2% of ammonium hydroxide or triethylamine to the eluent.[5] This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Q3: I'm having trouble getting my this compound to crystallize. What are some good starting points for solvent selection?

A3: For a polar compound like this compound, a good starting point for recrystallization is to screen polar solvents in which the compound has a significant difference in solubility at high and low temperatures.[6] Based on the properties of related aminoquinolines, consider solvents like ethanol, methanol, or acetone.[7] You can also explore mixed solvent systems, such as ethanol-water or methanol-acetone.[7][8] A systematic approach to solvent screening is highly recommended.

Q4: Is reverse-phase chromatography a viable option for purifying this compound?

A4: While reverse-phase chromatography can be used for polar compounds, highly polar molecules like this compound may exhibit poor retention on standard C18 columns, eluting at or near the solvent front.[9] If you choose to explore reverse-phase, you may need to use highly aqueous mobile phases. An alternative and often more effective technique for such polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery from Column Chromatography The compound is highly polar and is irreversibly adsorbing to the silica gel.1. Add a basic modifier: As mentioned in the FAQs, add 0.5-2% triethylamine or ammonium hydroxide to your eluent to reduce strong interactions with the silica. 2. Use a less acidic stationary phase: Consider using alumina (basic or neutral) instead of silica gel. 3. Switch to HILIC: This technique is specifically designed for polar compounds and can significantly improve recovery.[9][10]
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very similar to your product.1. Optimize the solvent system: Perform a thorough TLC analysis with a range of solvent systems of varying polarity to find the optimal separation conditions. 2. Consider a different chromatographic technique: If normal-phase chromatography is insufficient, HILIC or reverse-phase with an ion-pairing agent might provide the necessary selectivity.[11]
Oiling Out During Recrystallization The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling is too rapid.1. Use a less effective solvent: Choose a solvent in which the compound is less soluble. 2. Employ a mixed solvent system: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.[12] 3. Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to the formation of an oil instead of crystals.[6]
Product Discoloration (e.g., turning brown) The amino group is susceptible to oxidation.1. Work under an inert atmosphere: Perform purification steps under nitrogen or argon to minimize contact with oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation. 3. Store the purified product properly: Keep the final product under an inert atmosphere, protected from light, and at a low temperature.[13][14]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a good starting point for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of DCM and MeOH. Start with a ratio of 98:2 (DCM:MeOH) and gradually increase the polarity.

    • To the developing solvent, add 0.5% v/v of ammonium hydroxide to prevent streaking.

    • The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent system.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification step to obtain a highly crystalline product.

Materials:

  • Purified this compound from chromatography

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution:

    • Place the this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.[7]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the point of saturation).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (DCM/MeOH + 0.5% NH4OH) Crude_Product->TLC_Analysis Streaking Streaking on TLC? TLC_Analysis->Streaking Column_Chromatography Flash Column Chromatography Good_Separation Good Separation? Column_Chromatography->Good_Separation Recrystallization Recrystallization (e.g., EtOH/Water) Purity_Check Check Purity (NMR, LC-MS) Recrystallization->Purity_Check Pure_Product Pure Product HILIC Consider HILIC HILIC->Purity_Check Streaking->TLC_Analysis Yes (Add Base) Streaking->Column_Chromatography No Good_Separation->Recrystallization Yes Good_Separation->HILIC No Purity_Check->Pure_Product

Caption: Decision workflow for purification.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253–255.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Khan, I., & Saeed, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20455–20480.

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Preventing degradation of 6-Aminoquinoline-5-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this versatile chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to prevent degradation and ensure the successful synthesis of this compound.

I. Understanding the Molecule: Key Challenges in Synthesis

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification in drug discovery programs.[1] However, its synthesis and handling are not without challenges. The molecule possesses a nucleophilic amino group and an electrophilic nitrile group on a quinoline scaffold, making it susceptible to degradation under various conditions. The primary challenges during its synthesis revolve around preventing unwanted side reactions such as oxidation of the aminoquinoline core and hydrolysis of the nitrile functional group.

II. Troubleshooting Guide: Preventing Degradation

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Issue 1: Product Darkening or Tar Formation During Synthesis

Observation: The reaction mixture turns dark brown or black, and purification yields a tarry, intractable material instead of the expected crystalline product.

Probable Cause: This is often indicative of oxidation of the 6-aminoquinoline moiety. Aminoquinolines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of certain reagents, leading to the formation of colored polymeric byproducts.[2]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Control of Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, carefully monitor and control the temperature to prevent thermal decomposition and oxidation.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run over an extended period. Some quinoline derivatives are known to be photosensitive.[3][4][5]

Issue 2: Low Yield and Presence of Carboxylic Acid or Amide Impurities

Observation: The final product is obtained in low yield, and spectroscopic analysis (e.g., IR, NMR) indicates the presence of a carboxylic acid or amide.

Probable Cause: This points to the hydrolysis of the nitrile group. The nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reagents should also be of high purity and low water content.

  • pH Control:

    • Acidic Conditions: If the reaction is performed under acidic conditions (e.g., during a Sandmeyer reaction), it is crucial to work at low temperatures (typically 0-5 °C) to minimize the rate of nitrile hydrolysis.

    • Basic Conditions: When working under basic conditions, avoid strong bases and prolonged reaction times at high temperatures.

  • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. Extractions should be performed promptly.

Issue 3: Incomplete Reaction or Multiple Unidentified Byproducts

Observation: TLC or LC-MS analysis of the crude reaction mixture shows the presence of starting material and several new spots, making purification difficult.

Probable Cause: This can result from suboptimal reaction conditions, leading to incomplete conversion and the formation of side products. For instance, in a Sandmeyer-type cyanation, improper control of the diazotization step can lead to a variety of byproducts.[6][7][8][9]

Solutions:

  • Reagent Quality: Use freshly prepared or high-purity reagents. For example, in a Sandmeyer reaction, the sodium nitrite solution should be freshly prepared.

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reagents. Slow, dropwise addition of reagents, particularly the diazotizing agent, at low temperatures is critical to prevent side reactions.

  • Catalyst Choice and Loading: In catalyzed reactions, the choice of catalyst and its loading can significantly impact the outcome. For a Sandmeyer cyanation, copper(I) cyanide is a common choice.[7]

  • Thorough Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents.

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A1: A common and effective method is the Sandmeyer reaction starting from 6-aminoquinoline.[6][7][10] This involves the diazotization of the amino group of 6-aminoquinoline followed by treatment with a cyanide source, typically in the presence of a copper(I) salt.

Q2: How can I purify the final product?

A2: Column chromatography is a standard method for the purification of this compound. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

Q3: What are the best storage conditions for this compound?

A3: To prevent degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.[11] An amber-colored vial inside a desiccator is recommended for long-term storage.

Q4: Can I use other cyanation methods besides the Sandmeyer reaction?

A4: While the Sandmeyer reaction is a classical approach, other modern cyanation methods could potentially be adapted. These might include palladium-catalyzed cyanation of a halogenated precursor (e.g., 6-amino-5-bromoquinoline). However, these routes would require the synthesis of the appropriate halogenated starting material.

Q5: My NMR spectrum shows broad peaks for the amino protons. Is this normal?

A5: Yes, it is common for the protons of an amino group to appear as a broad singlet in the 1H NMR spectrum. The chemical shift of these protons can also vary depending on the solvent and concentration.

IV. Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Sandmeyer Reaction

This protocol is a proposed method based on established Sandmeyer reaction procedures.[6][7][8][9] Optimization may be required.

Reaction Scheme:

Sandmeyer Reaction 6-Aminoquinoline 6-Aminoquinoline Diazonium_Salt 6-Quinolinediazonium chloride 6-Aminoquinoline->Diazonium_Salt 1. HCl, H2O, 0-5 °C 2. NaNO2 (aq) Final_Product This compound Diazonium_Salt->Final_Product CuCN, KCN, 0-5 °C

Caption: Proposed Sandmeyer reaction for the synthesis of this compound.

Materials:

  • 6-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 6-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential during this step.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Column Chromatography

Workflow Diagram:

Purification Workflow A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Pack Column with Silica in Hexane D->E F Elute with Hexane/Ethyl Acetate Gradient E->F G Collect Fractions F->G H Monitor by TLC G->H I Combine Pure Fractions H->I Identify pure fractions J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for the purification of this compound.

V. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing the loss of your valuable product.

Degradation Pathway Diagram:

Degradation Pathways Start This compound Oxidation Oxidized Products (Colored Polymers) Start->Oxidation [O], Heat, Light Hydrolysis_Amide 6-Aminoquinoline-5-carboxamide Start->Hydrolysis_Amide H2O, H+ or OH- Photodegradation Photodegradation Products Start->Photodegradation UV Light Hydrolysis_Acid 6-Aminoquinoline-5-carboxylic acid Hydrolysis_Amide->Hydrolysis_Acid H2O, H+ or OH-

Caption: Potential degradation pathways for this compound.

VI. Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₀H₇N₃Inferred
Molecular Weight169.18 g/mol Inferred
CAS Number54398-51-5[8]
AppearanceExpected to be a crystalline solidGeneral knowledge
Storage Temperature2-8°C[8]

VII. References

  • The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. (URL not available)

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (URL not available)

  • Sandmeyer reaction - Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight - Environmental Engineering Research. [Link]

  • Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Role of 6-Aminoquinoline in Modern Chemical Synthesis. [Link]

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC - PubMed Central. [Link]

  • Photocatalytic Degradation of Amoxicillin in Aqueous Systems: A Review - MDPI. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. [Link]

  • Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - MDPI. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • Aminonitriles as building blocks in organic chemistry - Johannes Gutenberg-Universität Mainz. [Link]

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Technical Support Center: Optimizing Catalyst Loading for Reactions with 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing catalyst loading in reactions involving 6-Aminoquinoline-5-carbonitrile. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to navigate the unique challenges presented by this substrate in palladium-catalyzed cross-coupling reactions.

The structure of this compound, possessing a quinoline nitrogen, an amino group, and a nitrile functionality, presents a distinct set of considerations for catalyst selection and optimization. The quinoline nitrogen is known to potentially poison palladium catalysts through strong coordination, while the nitrile group can also interact with the metal center, influencing reactivity. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What is the most likely cause?

A1: The primary suspect in low or no conversion with this substrate is catalyst inhibition or deactivation by the quinoline nitrogen. The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is a common challenge with nitrogen-containing heterocycles.[3]

Q2: How can I mitigate catalyst poisoning by the quinoline nitrogen of this compound?

A2: Several strategies can be employed to overcome catalyst poisoning:

  • Ligand Selection: This is the most critical factor. The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate.[1] Examples of effective ligand classes include:

    • Buchwald-type biarylphosphine ligands: Such as XPhos, SPhos, and RuPhos, are specifically designed to be sterically demanding and have proven effective in couplings with challenging nitrogen-containing heterocycles.[1]

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that can form robust bonds with palladium, making the catalyst less susceptible to poisoning.[4]

  • Choice of Palladium Pre-catalyst: Using modern pre-catalysts, such as the G2, G3, or G4 Buchwald pre-catalysts, can be advantageous. These are designed for challenging substrates and can be more resistant to deactivation.[1]

  • Reaction Conditions:

    • Higher Catalyst Loading: While the goal is optimization, a pragmatic first step in troubleshooting is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to compensate for any catalyst deactivation.

    • Temperature: Increasing the reaction temperature can sometimes overcome the energy barrier for the desired catalytic steps, outcompeting the inhibitory coordination. However, this should be done cautiously to avoid substrate or product decomposition.

Q3: Can the nitrile group in this compound participate in the reaction or affect catalyst performance?

A3: Yes, the nitrile group is not merely a spectator. It can influence the reaction in several ways:

  • Coordination to Palladium: The nitrile group can coordinate to the palladium catalyst. This interaction can be beneficial, acting as a directing group to influence regioselectivity in certain C-H activation reactions, or it can be detrimental by competing with other necessary coordination events in the catalytic cycle.

  • Cyanide Poisoning: In some cyanation reactions, the cyanide anion (CN⁻) itself can be a potent poison for palladium catalysts by strongly coordinating to all intermediates in the catalytic cycle.[4][5] While you are using a nitrile, not a cyanide salt, be mindful of potential decomposition pathways that could release cyanide, especially at high temperatures.

Q4: I am attempting a Suzuki-Miyaura coupling with a bromo-derivative of this compound and an arylboronic acid. What are the key parameters to optimize for catalyst loading?

A4: For a Suzuki-Miyaura coupling involving this substrate, a systematic optimization of catalyst loading should be performed in conjunction with other reaction parameters.

ParameterStarting PointOptimization StrategyRationale
Catalyst Loading 2-5 mol%Decrease incrementally (e.g., to 1%, 0.5%) once good yield is achieved.Find the minimum effective loading to reduce cost and residual palladium.
Ligand XPhos or SPhosScreen other bulky biarylphosphines or NHC ligands.Crucial for preventing catalyst poisoning and promoting efficient oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃Screen other bases like K₃PO₄. The choice of base is critical and can significantly impact yield.[6]The base activates the boronic acid and participates in the catalytic cycle.
Solvent 1,4-Dioxane/WaterTest other solvents like toluene or DMF. A small amount of water is often beneficial.[6]Solubility of all components is key for efficient reaction.
Temperature 80-100 °CAdjust as needed based on reaction progress.Balances reaction rate with potential for side reactions or decomposition.

Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This is a general starting protocol and may require optimization for your specific substrates.

Troubleshooting Guide

Below is a troubleshooting guide in a flowchart format to address common issues when optimizing catalyst loading for reactions with this compound.

Troubleshooting_Guide start Low or No Product Yield catalyst_poisoning Potential Catalyst Poisoning by Quinoline Nitrogen start->catalyst_poisoning ligand_issue Suboptimal Ligand catalyst_poisoning->ligand_issue Mitigate with: solution_loading Temporarily increase catalyst loading (e.g., to 5 mol%) catalyst_poisoning->solution_loading base_issue Incorrect Base Selection ligand_issue->base_issue If still low yield: solution_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs) ligand_issue->solution_ligand solution_precatalyst Use modern pre-catalysts (e.g., Buchwald G3/G4) ligand_issue->solution_precatalyst conditions_issue Suboptimal Reaction Conditions base_issue->conditions_issue If still low yield: solution_base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base_issue->solution_base reagent_issue Poor Reagent Quality conditions_issue->reagent_issue If still low yield: solution_solvent Screen solvents (Dioxane/H₂O, Toluene, DMF) conditions_issue->solution_solvent solution_temp Gradually increase temperature conditions_issue->solution_temp solution_reagents Ensure purity and dryness of all reagents and solvents reagent_issue->solution_reagents

Caption: Troubleshooting workflow for low-yield reactions.

Logical Relationships in Catalyst Optimization

The interplay between the substrate, catalyst, and reaction conditions is crucial. The following diagram illustrates the key relationships to consider when optimizing catalyst loading.

Catalyst_Optimization cluster_substrate This compound cluster_catalyst Catalyst System cluster_conditions Reaction Conditions quinoline_N Quinoline Nitrogen (Potential Poison) pd_center Palladium Center quinoline_N->pd_center Inhibits nitrile Nitrile Group (Coordinating/Directing) nitrile->pd_center Coordinates ligand Bulky Ligand ligand->pd_center Protects & Activates base Base base->pd_center Activates solvent Solvent solvent->pd_center Solvates temperature Temperature temperature->pd_center Affects Rate loading Catalyst Loading loading->pd_center Concentration

Caption: Interplay of factors in catalyst optimization.

By systematically addressing these factors, researchers can effectively troubleshoot and optimize catalyst loading for reactions involving the challenging yet synthetically valuable this compound scaffold.

References

  • Yu, J.-Q., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 524(7564), 230–234. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Wang, C., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 1-11. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90595-90599. [Link]

  • Pace, V., & Holzer, W. (2013). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts, 3(3), 692-745. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(8), 911-914.
  • Solé, D., et al. (2003). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 68(14), 5746–5749. [Link]

  • Zhang, Y., & Zhang, J. (2011). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 52(43), 5589-5591.
  • Malinakova, H. C., & Dappen, M. S. (2001). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 3(16), 2533–2536. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(35), 8824-8827. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Kumar, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(61), 8591-8594. [Link]

  • de Kock, C., et al. (2019). Hybrids between pyrimidine‐5‐carbonitrile and quinoline: synthesis, antiplasmodial action, and mechanistic research. ChemistrySelect, 4(19), 5679-5684.
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279.
  • Bodke, Y. D., et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 9(21), 29-34.
  • Elinson, M. N., et al. (2019). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2019(2), M1065. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 6-Aminoquinoline-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminoquinoline-5-carbonitrile. The synthesis of this heterocyclic scaffold involves highly energetic transformations that can lead to dangerous exothermic events if not properly managed. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to ensure safe, controlled, and reproducible experimental outcomes.

Section 1: Understanding the Core Exothermic Hazards

This section addresses the fundamental reasons behind the thermal risks associated with the synthesis of this compound, focusing on the two most probable and critical stages of the synthesis.

Q1: Why is the synthesis of this compound particularly susceptible to dangerous exothermic reactions?

A1: The thermal risk profile of this synthesis stems from two key transformations that are well-documented for their high heat release:

  • Quinoline Ring Formation: The construction of the core quinoline ring, often accomplished through methods analogous to the Skraup or Doebner-von Miller reactions, is notoriously exothermic.[1][2] These reactions typically involve the dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a series of condensation, cyclization, and oxidation steps, all of which release significant thermal energy.[3][4] The reaction has a reputation for being violent and can easily lead to a thermal runaway if not strictly controlled.[2][3][5]

  • Introduction of the Cyano Group (Cyanation): The installation of the nitrile at the C5 position is another high-energy step. If proceeding from a 6-aminoquinoline precursor via a Sandmeyer reaction , the process involves the creation of a diazonium salt intermediate.[6][7] Diazonium salts are thermally labile and can decompose explosively if the temperature is not maintained at a low level, typically 0-5 °C.[6] Alternatively, if using a nucleophilic substitution approach (e.g., Rosenmund-von Braun reaction) on a halo-quinoline precursor with a cyanide source like copper(I) cyanide, the reaction itself can be significantly exothermic.[8][9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the synthesis, providing root cause analysis and actionable solutions.

Scenario A: Runaway Reaction During Quinoline Ring Formation

Q2: My reaction temperature is spiking uncontrollably and generating excessive fumes during the addition of sulfuric acid for the quinoline synthesis. What is happening and how can I prevent it?

A2: This indicates a loss of thermal control, a common issue in Skraup-type syntheses.[1][3] The rapid, uncontrolled exotherm is due to the reaction rate exceeding the heat removal capacity of your setup.

Root Cause Analysis & Preventative Measures:

  • Cause 1: Reagent Addition Rate is Too High. The addition of concentrated sulfuric acid to the glycerol/aniline mixture is extremely exothermic.[5]

    • Solution: Employ a pressure-equalizing dropping funnel for slow, dropwise addition of the acid. The rate should be adjusted so that the internal temperature does not exceed the set limit. For larger scales, a syringe pump is recommended for precise control.

  • Cause 2: Inefficient Heat Dissipation. Localized "hot spots" can form due to poor mixing, initiating a runaway reaction.[1]

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure vigorous and efficient mixing, especially for viscous mixtures. The reaction flask should be immersed in a cooling bath (e.g., ice-water or ice-salt) with sufficient capacity to absorb the heat generated.[5]

  • Cause 3: Reaction is Too Concentrated. Concentrated conditions increase the reaction rate and the volumetric heat output.

    • Solution: While these reactions are often run neat, ensure you are not exceeding the recommended scale for your cooling setup. For process development, consider high-boiling point solvents to help moderate the temperature.

  • Cause 4: Lack of a Moderator. The classic Skraup synthesis is often moderated to prevent violence.[2][3]

    • Solution: The addition of a moderator like ferrous sulfate (FeSO₄) is critical. Ferrous sulfate is believed to act as an oxygen carrier, slowing the oxidation step and extending the reaction over a longer period, thus making the heat release more manageable.[3][5] Boric acid can also be used as a moderator.[2][3]

Parameter Recommendation for Controlled Synthesis Rationale
Moderator Ferrous Sulfate (FeSO₄)Slows the oxidation rate, preventing a sudden, violent energy release.[3][5]
H₂SO₄ Addition Slow, dropwise via dropping funnel or syringe pumpMaintains control over the reaction rate and heat generation.[5]
Stirring Overhead Mechanical StirringEnsures efficient heat transfer and prevents localized hot spots.[1]
Cooling Ice bath or cryo-coolerProvides adequate capacity to remove heat generated by the exotherm.[5]
Internal Temp. Maintain below 100-120 °C during additionPrevents side reactions and uncontrolled boiling of reactants.
Scenario B: Failed Cyanation via Sandmeyer Reaction

Q3: I am attempting the Sandmeyer reaction on a 6-aminoquinoline precursor to get the 5-carbonitrile, but my yield is negligible, and the product is a dark, tarry substance. What went wrong?

A3: This outcome is characteristic of the decomposition of the intermediate diazonium salt.[6] The success of the Sandmeyer reaction is entirely dependent on forming and maintaining the stability of this intermediate.[7][10]

Root Cause Analysis & Protocol for Success:

  • Cause 1: Diazotization Temperature Was Too High. Diazonium salts are notoriously unstable and decompose rapidly at elevated temperatures, leading to a complex mixture of byproducts.[6]

    • Solution: The diazotization step (addition of sodium nitrite) must be performed between 0-5 °C. Use an ice-salt bath to maintain this temperature range rigorously. Monitor the internal thermometer, not the bath temperature.

  • Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, it can engage in side reactions, such as coupling with the diazonium salt that does form, leading to colored impurities.[6]

    • Solution: Ensure the 6-aminoquinoline is fully dissolved in the acidic solution before cooling. Add the sodium nitrite solution slowly, subsurface if possible, to ensure it reacts before it can decompose. A slight excess of acid and sodium nitrite is often used.

  • Cause 3: Premature Decomposition Before Cyanide Addition. The diazonium salt must be used immediately and cannot be stored.

    • Solution: Prepare your copper(I) cyanide solution in a separate flask and have it ready for the immediate addition of the freshly prepared, cold diazonium salt solution. The transfer should be done quickly while maintaining a low temperature.

Step-by-Step Protocol for Sandmeyer Cyanation:

  • Diazotization: Dissolve 6-aminoquinoline in a suitable aqueous acid (e.g., HCl, H₂SO₄) in a flask. Cool the flask in an ice-salt bath to 0 °C with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature never exceeds 5 °C.

  • Copper Cyanide Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide (NaCN/KCN) in water. Cool this solution to 0 °C.

  • Cyanation: Slowly add the cold diazonium salt solution from Step 1 to the cold copper cyanide solution from Step 2 with efficient stirring. A vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

  • Work-up: Proceed with the appropriate extraction and purification protocol.

Section 3: Visualized Workflows & Protocols

Visual aids are essential for understanding and implementing safe laboratory practices. The following diagrams illustrate key setups and logical workflows for managing exothermic reactions.

Workflow 1: Experimental Setup for Controlled Reagent Addition

ControlledAddition cluster_reactor Reactor Setup cluster_cooling External Control Flask Three-Neck Round-Bottom Flask (Reaction Vessel) CoolingBath Cooling Bath (Ice/Water or Cryostat) Flask->CoolingBath Immersed for Heat Removal Stirrer Overhead Mechanical Stirrer Stirrer->Flask Vigorous Mixing Funnel Pressure-Equalizing Dropping Funnel (for H₂SO₄) Funnel->Flask Slow, Controlled Addition Thermo Thermometer (Internal Temp.) Thermo->Flask Monitor Condenser Reflux Condenser Condenser->Flask

Caption: Controlled addition setup for managing exotherms.

Workflow 2: Thermal Runaway Emergency Response Plan

RunawayResponse start_node Temperature Spike Detected! (>10°C above setpoint) stop_addition 1. Stop All Reagent Addition start_node->stop_addition Immediate Action action_node action_node check_node check_node end_safe Situation Controlled Resume with Caution end_evacuate EVACUATE AREA Alert Safety Officer increase_cooling 2. Maximize Cooling (Add more ice/dry ice) stop_addition->increase_cooling check_temp Is Temperature Decreasing? increase_cooling->check_temp Monitor Continuously check_temp->end_safe Yes check_fumes Are Fumes/Gases Excessive? check_temp->check_fumes No check_fumes->end_evacuate Yes quench 3. Prepare Quenching Bath (If safe and part of SOP) check_fumes->quench No quench->end_evacuate

Caption: Emergency response flowchart for a thermal runaway event.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I scale up this synthesis directly from my lab-scale procedure?

A4: No. Direct scaling is extremely dangerous. As reaction volume increases, the surface-area-to-volume ratio decreases, significantly reducing the efficiency of heat removal. A reaction that is manageable at 100 mL can become a violent runaway at 5 L. A full process safety review, including calorimetric studies (e.g., Reaction Calorimetry - RC1) to quantify the heat of reaction and rate of heat generation, is mandatory before attempting any scale-up.

Q5: Are there alternative, potentially safer methods for the cyanation step?

A5: Yes, modern cross-coupling chemistry offers alternatives to the classic Sandmeyer reaction. Palladium-catalyzed cyanation of a 6-amino-5-halo-quinoline precursor using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can offer milder conditions and avoid the use of unstable diazonium salts.[11][12] However, these methods require careful optimization of catalysts, ligands, and reaction conditions.

Q6: What are the primary signs of an impending thermal runaway?

A6: Be vigilant for the following indicators:

  • A sudden, sharp increase in internal temperature that does not respond to cooling.

  • A rapid increase in pressure within a closed or semi-closed system.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Vigorous, uncontrolled gas evolution or release of fumes.

  • Boiling of the solvent even when the external temperature is below its boiling point.

If any of these signs are observed, immediately initiate your emergency response plan.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Diao, T., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters, 12(11), 2561–2563. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122–125. Retrieved from [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Tellitu, I., & Domínguez, E. (2016). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 6(5), 3204–3208. Retrieved from [Link]

  • Vijay, A., et al. (2017). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. Journal of the Nigerian Society of Physical Sciences, 2(1), 1-7. Retrieved from [Link]

Sources

Identifying byproducts in 6-Aminoquinoline-5-carbonitrile synthesis by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Aminoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the reaction chemistry to empower you to optimize your synthesis and obtain a pure product.

I. Understanding the Synthesis: The Friedländer Annulation

The most common and efficient route to synthesize the this compound core is through a Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. In our case, the likely reactants are 2-amino-4-cyanobenzaldehyde and malononitrile , typically catalyzed by a base or acid.

The elegance of the Friedländer synthesis lies in its convergent nature, rapidly building the quinoline scaffold. However, this reactivity also opens the door to several side reactions. Understanding these potential pitfalls is the first step in troubleshooting.

Reaction Pathway and Potential Byproduct Formation

Friedlander_Synthesis A 2-Amino-4-cyanobenzaldehyde C Knoevenagel Adduct (Intermediate/Byproduct) A->C Knoevenagel Condensation E Self-Condensation of A (Trimer/Tetramer Byproduct) A->E Self- Condensation B Malononitrile B->C Knoevenagel Condensation F Self-Condensation of B (Dimer/Polymer Byproduct) B->F Self- Condensation D This compound (Desired Product) C->D Intramolecular Cyclization

Caption: Friedländer synthesis pathway and common side reactions.

II. Troubleshooting by NMR: A Q&A Guide

NMR spectroscopy is your most powerful tool for identifying impurities in your reaction mixture.[1] This section is structured to help you interpret your ¹H and ¹³C NMR spectra and pinpoint the byproducts present.

Q1: My ¹H NMR spectrum shows a sharp singlet around 10 ppm, and my starting material consumption is incomplete. What is this peak?

A1: A singlet in the δ 9.5-10.0 ppm region is highly characteristic of an aldehyde proton. This indicates the presence of unreacted 2-amino-4-cyanobenzaldehyde .

  • Causality: The presence of this starting material suggests either insufficient reaction time, inadequate temperature, or a catalyst that is not active enough to drive the reaction to completion. The Friedländer synthesis requires the initial condensation between the aldehyde and the active methylene compound to proceed.[2][3]

  • NMR Signature:

    • ¹H NMR (CDCl₃): Aldehyde proton (CHO) at ~9.85 ppm (singlet), aromatic protons, and an amino group (NH₂) broad singlet.[4]

    • ¹³C NMR (CDCl₃): Carbonyl carbon (C=O) signal around 190-194 ppm.

  • Troubleshooting Steps:

    • Increase the reaction time.

    • Gradually increase the reaction temperature while monitoring by TLC or LC-MS.

    • Consider a stronger base or acid catalyst, or increase the catalyst loading.

Q2: I see a singlet around 4.2 ppm in my ¹H NMR, but I don't see the expected quinoline aromatic signals. What could this be?

A2: A singlet around 4.2 ppm in the ¹H NMR of your crude product likely corresponds to the methylene protons of malononitrile .

  • Causality: Unreacted malononitrile indicates that the Knoevenagel condensation, the first step of the reaction, has not gone to completion. This could be due to stoichiometry issues or deactivation of the 2-amino-4-cyanobenzaldehyde.

  • NMR Signature:

    • ¹H NMR (DMSO-d₆): A singlet at approximately 4.2 ppm.

    • ¹³C NMR (DMSO-d₆): A methylene carbon signal around 26 ppm and a nitrile carbon signal around 114 ppm.

  • Troubleshooting Steps:

    • Verify the stoichiometry of your reactants. Ensure malononitrile is not in large excess if not intended.

    • Ensure your 2-amino-4-cyanobenzaldehyde has not degraded, as it can be unstable.

Q3: My NMR is very complex in the aromatic region, with many more peaks than expected for the product. I also have a low yield of a poorly soluble material. What's happening?

A3: This is a classic sign of the self-condensation of 2-aminobenzaldehyde . This starting material is known to be unstable and can readily self-condense, especially under acidic or thermal conditions, to form trimers and tetramers.[5][6][7]

  • Causality: The amino group of one molecule can react with the aldehyde of another, leading to a cascade of reactions that form complex, often insoluble, cyclic structures.

  • NMR Signature:

    • ¹H NMR: A very complex and broad set of signals in the aromatic region (typically δ 7.0-8.5 ppm) and multiple singlets between 4.4-4.6 ppm, which are characteristic of methine protons in the condensed structures.[6]

    • ¹³C NMR: A multitude of signals in the aromatic region, making it difficult to interpret without isolation and characterization of the specific oligomer.

  • Troubleshooting Steps:

    • Use freshly prepared or purified 2-amino-4-cyanobenzaldehyde.

    • Control the reaction temperature carefully; avoid excessive heat.

    • Add the 2-amino-4-cyanobenzaldehyde slowly to the reaction mixture containing malononitrile and the catalyst to keep its concentration low at any given time.

Q4: I have a prominent singlet around 8.5 ppm in my ¹H NMR, and other unexpected aromatic signals, but no aldehyde proton. What is this byproduct?

A4: This signal could belong to the Knoevenagel condensation adduct , 2-((2-amino-4-cyanophenyl)methylene)malononitrile, where the initial condensation has occurred but the final intramolecular cyclization to form the quinoline ring has stalled.

  • Causality: The cyclization step is often the rate-limiting step and can be sensitive to the reaction conditions. Insufficiently strong catalysis (acid or base) or too low a temperature can prevent the ring-closing step.

  • NMR Signature:

    • ¹H NMR: A characteristic singlet for the vinyl proton (C=CH) around 8.5 ppm. The aromatic protons will have a different splitting pattern and chemical shifts compared to both the starting material and the final quinoline product.

    • ¹³C NMR: The vinyl carbons will appear in the olefinic region, and the overall spectrum will be distinct from the desired product.

  • Troubleshooting Steps:

    • Increase the catalyst concentration or switch to a more effective catalyst (e.g., a stronger base like piperidine or a Lewis acid).

    • Increase the reaction temperature after the initial condensation has occurred (as monitored by TLC) to promote cyclization.

    • Ensure anhydrous conditions if using a base catalyst that is sensitive to water.

III. Reference NMR Data and Experimental Protocols

For accurate identification, it is crucial to have reliable reference data for your target molecule and potential impurities.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
CompoundKey ¹H NMR Signals (Solvent)Key ¹³C NMR Signals (Solvent)
This compound (Product) Aromatic protons (multiple signals, ~7.0-9.0 ppm), NH₂ (broad singlet) (DMSO-d₆)CN (~117 ppm), Aromatic carbons (~110-155 ppm) (DMSO-d₆)[8]
2-Amino-4-cyanobenzaldehyde (Starting Material) CHO (~9.8 ppm, s), Aromatic protons, NH₂ (broad s) (CDCl₃)[4]C=O (~192 ppm), CN, Aromatic carbons (CDCl₃)
Malononitrile (Starting Material) CH₂ (~4.2 ppm, s) (DMSO-d₆)CH₂ (~26 ppm), CN (~114 ppm) (DMSO-d₆)
Knoevenagel Adduct (Byproduct) C=CH (~8.5 ppm, s), Aromatic protons, NH₂ (broad s)CN, C=C, Aromatic carbons
2-Aminobenzaldehyde Self-Condensation Product Complex aromatic signals, CH protons (~4.4-4.6 ppm, multiple s)[6]Complex aromatic and aliphatic signals
Experimental Protocol: Standard NMR Sample Preparation
  • Sample Collection: Withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture.

  • Work-up: If the reaction is in a non-volatile solvent, perform a mini-extraction. Dilute the aliquot with ethyl acetate (1 mL) and wash with water (2 x 1 mL) and brine (1 x 1 mL). Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve approximately 5-10 mg of the crude solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent dissolves the desired product and potential byproducts.

  • Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and consider 2D NMR experiments like COSY and HSQC for more complex mixtures.

IV. Advanced Structural Confirmation: 2D NMR

For complex mixtures where ¹H NMR alone is insufficient, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. This can help trace the connectivity within a molecule, for example, confirming the coupling patterns of the aromatic protons in the quinoline ring system versus those in an uncyclized intermediate.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is extremely useful for assigning carbon signals based on their attached, and more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for identifying quaternary carbons and piecing together the carbon skeleton, which is essential for confirming the structure of unknown byproducts.

Workflow for Byproduct Identification using 2D NMR

Sources

Best practices for drying and storing 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for standardized handling protocols for sensitive heterocyclic compounds, this Technical Support Center provides a comprehensive guide to the best practices for drying and storing 6-Aminoquinoline-5-carbonitrile. Developed for researchers, scientists, and professionals in drug development, this resource synthesizes field-proven insights with established chemical principles to ensure the long-term integrity and reliability of this valuable research compound.

Technical Support Guide: this compound

Introduction

This compound (CAS No: 54398-51-5, Molecular Formula: C₁₀H₇N₃) is a solid organic compound featuring both an amino group and a nitrile group on a quinoline scaffold.[1] This combination of functional groups makes it a valuable building block in medicinal chemistry but also renders it susceptible to degradation if not handled and stored correctly. The primary degradation pathways of concern are oxidation of the aromatic amine and hydrolysis of the nitrile group. This guide provides robust, validated procedures to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound degradation?

A: The most common sign of degradation is a noticeable change in color. Fresh, high-purity this compound should be a light-colored solid. A darkening in color, often progressing to dark yellow or brown, typically indicates oxidation of the amino group.[2] Other signs of degradation can include a change in texture, clumping (due to moisture absorption), or decreased solubility in recommended solvents. For definitive assessment, analytical methods such as HPLC, TLC, or NMR should be employed to check for the appearance of new impurity peaks.

Q2: My compound has been exposed to the atmosphere. What is the best method to dry it?

A: The primary goal is to remove adsorbed water without inducing thermal degradation or chemical reaction.

  • For routine drying: Place the compound in a vacuum desiccator at room temperature over a high-capacity desiccant. Phosphorus pentoxide (P₂O₅) is highly efficient, but care must be taken as it can form a layer of phosphoric acid. A safer, yet effective, alternative is the use of fresh, activated 3Å molecular sieves.[3]

  • Avoid oven drying: Heating aromatic amines in the presence of air can significantly accelerate oxidative degradation. Therefore, oven drying is strongly discouraged.

  • Advanced Method (for highly sensitive applications): For trace moisture removal, azeotropic distillation can be effective. This involves dissolving the compound in a solvent like toluene and removing the solvent by rotary evaporation. This process is repeated 2-3 times to co-evaporate water.[4] This should only be performed by experienced chemists, as prolonged heating, even under vacuum, can pose risks.

Q3: What are the optimal conditions for long-term storage?

A: To ensure maximum shelf-life and preserve the compound's purity, the following conditions are essential:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[5][6][7] This is the most critical factor in preventing oxidation.

  • Temperature: Store in a freezer, ideally at -20°C. Lower temperatures slow down the rate of all potential degradation reactions.

  • Light: Protect from light by using an amber glass vial or by wrapping a clear vial in aluminum foil.[8][9] Light can provide the energy to initiate photo-oxidative degradation.

  • Container: Use a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress and maintain the inert atmosphere.

Q4: Can I store the compound in a standard, non-frost-free laboratory freezer?

A: Yes, a standard -20°C freezer is suitable. However, it is crucial that the container is sealed absolutely tight before placing it in the freezer and that it is allowed to warm up completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would defeat the purpose of careful drying.

Q5: How should I handle the compound for routine weighing and use?

A: To minimize exposure to air and moisture, handle the compound in a glove box or glove bag under an inert atmosphere if possible. If a glove box is not available, work quickly. Have all necessary equipment ready. Open the main container, quickly take the required amount, and immediately reseal the container, purging the headspace with inert gas before tightening the cap.[7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Compound has darkened significantly. Oxidation of the aromatic amino group.The compound's purity is compromised. For non-critical applications, it may still be usable. For sensitive reactions, purification is required. Column chromatography on silica gel is a common method for purifying aminoquinolines.[2]
Compound is difficult to dissolve after storage. 1. Moisture absorption leading to clumping.2. Degradation into insoluble polymeric byproducts.1. Dry the material thoroughly using the recommended protocol (See Protocol 1).2. Attempt dissolution using sonication. If it remains insoluble, the material has likely degraded and should be purified or discarded.
Analytical data (e.g., NMR, HPLC) shows new impurities. Chemical degradation from improper storage (oxidation, hydrolysis).This confirms degradation. The compound must be repurified before use. If purification is not feasible, a new batch should be acquired.

Experimental Protocols

Protocol 1: Drying this compound in a Vacuum Desiccator
  • Preparation: Place a thin layer of fresh, activated 3Å molecular sieves or phosphorus pentoxide in the bottom of a clean, dry desiccator.[3]

  • Sample Placement: Transfer the this compound into a clean, shallow glass container (e.g., a watch glass or petri dish) to maximize the surface area. Place the container on the desiccator plate.

  • Evacuation: Seal the desiccator and slowly apply a vacuum using a pump protected by a cold trap or a moisture trap. A sudden vacuum can cause the fine powder to splatter.

  • Drying: Allow the compound to dry under a static vacuum at room temperature for at least 12-24 hours.

  • Completion: Slowly vent the desiccator with a dry, inert gas (e.g., nitrogen or argon) before opening to prevent the influx of moist air. Immediately transfer the dried compound to an appropriate storage container.

Protocol 2: Preparing for Long-Term Storage Under an Inert Atmosphere
  • Container Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Transfer: Transfer the dried this compound into the vial. If you have a large batch, consider aliquoting it into several smaller vials to avoid repeatedly exposing the entire stock to the atmosphere.

  • Inerting: Insert a needle connected to a regulated inert gas line (Nitrogen or Argon) into the vial, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.

  • Purging: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.[7]

  • Sealing: Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly with a PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a -20°C freezer away from light.[8][10]

Visualization of Best Practices

Decision Workflow for Drying

This diagram outlines the logical steps for choosing an appropriate drying method for this compound.

start Compound Exposed to Moisture? routine_drying Routine Drying Needed start->routine_drying Yes no_drying Proceed to Storage start->no_drying No trace_drying Trace Moisture Removal for Highly Sensitive Application? routine_drying->trace_drying desiccator Use Vacuum Desiccator with 3Å Sieves or P2O5 (See Protocol 1) trace_drying->desiccator No azeotrope Perform Azeotropic Distillation with Toluene (Advanced Users) trace_drying->azeotrope Yes

Caption: Decision tree for selecting a drying method.

Workflow for Optimal Long-Term Storage

This diagram illustrates the sequential process for ensuring the long-term stability of the compound.

cluster_prep Preparation cluster_storage Inerting & Storage A Receive or Synthesize Compound B Dry Thoroughly (See Protocol 1) A->B C Aliquot into Amber Vials B->C D Purge Headspace with N2 or Ar Gas C->D E Seal Tightly (PTFE Cap + Parafilm®) D->E F Store at -20°C Away from Light E->F

Caption: Step-by-step workflow for long-term storage.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • Precision Polymer Engineering. (n.d.). Rubber storage & shelf life. Retrieved January 11, 2026, from [Link]

  • University of Southern California EHS. (n.d.). Chemical Segregation and Storage. Retrieved January 11, 2026, from [Link]

  • ScienceMadness Discussion Forums. (n.d.). How do you store chemicals in inert gas? Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved January 11, 2026, from [Link]

  • WARCO. (n.d.). Rubber Shelf Life & Storage Conditions. Retrieved January 11, 2026, from [Link]

  • S&G Gloves. (2023). How to Store Nitrile Gloves Properly. Retrieved January 11, 2026, from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Oxidant Selection for Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. In this document, we will address common issues and questions regarding the critical choice of an oxidizing agent, moving from foundational principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the oxidant in the Skraup synthesis?

The Skraup synthesis is a multi-step, one-pot reaction that constructs the quinoline ring system. The final, crucial step is an oxidation that converts the 1,2-dihydroquinoline intermediate into the stable, aromatic quinoline product.[1][2] Without an effective oxidant, the reaction will terminate at the dihydroquinoline stage, resulting in failed synthesis and low yields of the desired aromatic product.

The mechanism proceeds as follows:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aniline (or substituted aniline) acts as a nucleophile, adding to acrolein in a conjugate fashion.[2][5]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration, to form 1,2-dihydroquinoline.[6][7]

  • Aromatization (Oxidation): The oxidant abstracts two hydrogen atoms from the 1,2-dihydroquinoline, creating the aromatic π-system of the final quinoline product.[2][6]

Skraup_Mechanism cluster_setup Step 1: Acrolein Formation cluster_addition Step 2 & 3: Addition & Cyclization cluster_oxidation Step 4: Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline DHQ 1,2-Dihydroquinoline Aniline->DHQ + Acrolein Cyclization -H₂O Quinoline Quinoline DHQ->Quinoline [Oxidant] -2[H]

Caption: Key stages of the Skraup synthesis mechanism.

Q2: I'm setting up a Skraup synthesis. What are my main options for an oxidant?

The choice of oxidant is critical and depends on factors like substrate reactivity, reaction scale, safety considerations, and purification strategy. Historically, several agents have been used, each with distinct advantages and disadvantages.

OxidantTypical UseAdvantagesDisadvantages & Safety Concerns
Nitrobenzene (or corresponding substituted nitroarene)StoichiometricEffective; acts as both oxidant and solvent; readily available.[8][9] Often gives high yields.[10]Can lead to extremely violent, runaway reactions.[1][8] Byproducts can complicate purification.
Arsenic Pentoxide (As₂O₅) StoichiometricResults in a significantly less violent and more controllable reaction compared to nitrobenzene.[8][9]Extremely toxic and carcinogenic. Poses significant health and environmental risks.
Iodine (I₂) or Iodide Salts (e.g., NaI) CatalyticMilder reaction conditions.[11] Considered a "greener" alternative. Only catalytic amounts are needed, simplifying workup.[10][12]May not be sufficiently powerful for highly deactivated aniline substrates.
m-Nitrobenzenesulfonic Acid StoichiometricA modern alternative where the reduced byproducts are water-soluble, greatly simplifying purification via a basic wash.[13]Can be more expensive than traditional nitrobenzene.
Ferric Salts (e.g., Fe₂O₃) StoichiometricA less common but viable alternative to arsenic-based oxidants.[14]
Ferrous Sulfate (FeSO₄) Additive/ModeratorNot a primary oxidant. Acts as a crucial moderator or "oxygen carrier" to control the violent exotherm, especially with nitrobenzene, by extending the reaction over a longer period.[1][14]Essential for safety but does not replace the primary oxidant.
Q3: How do I select the best oxidant for my specific reaction?

Selecting the optimal oxidant requires a multi-faceted analysis of your experimental goals and constraints. Use the following decision-making framework to guide your choice.

The electronic nature of substituents on your aniline precursor is a primary determinant.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups activate the aromatic ring, making the aniline more nucleophilic and facilitating the cyclization step.[11] For these substrates, milder oxidants like iodine can be effective. A standard moderated nitrobenzene system also works very well.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Br, -CF₃): These groups deactivate the ring, making the aniline a much poorer nucleophile.[13] These reactions require more forcing conditions.

    • For moderately deactivated systems (e.g., bromoanilines), a robust oxidant like nitrobenzene (with a FeSO₄ moderator) is typically required.

    • For strongly deactivated systems (e.g., nitroanilines), yields are often very low regardless of the oxidant, as the initial nucleophilic attack is severely hindered.[13] In these cases, consider alternative synthetic routes or use the harshest (but controllable) conditions with an oxidant like arsenic pentoxide or m-nitrobenzenesulfonic acid if safety and purification are paramount.

The Skraup synthesis is notoriously exothermic.[1]

  • Lab Scale (< 5g): A carefully controlled reaction using nitrobenzene with ferrous sulfate as a moderator is common. Always use a heating mantle (not an oil bath for easier temperature control), an efficient condenser, and a blast shield.

  • Large Scale / Pilot Plant: The risk of a runaway reaction is severe. The use of nitrobenzene is often discouraged.[10] Arsenic pentoxide is historically preferred for its tamer reaction profile, but its toxicity is a major drawback.[8] A well-studied process using catalytic iodine or exploring the related, better-behaved Doebner-Miller reaction is highly recommended.[10][11]

Consider how the oxidant and its byproducts will be removed.

  • Difficult Purification: If your product is difficult to separate from organic byproducts, using an oxidant that simplifies workup is highly advantageous. m-Nitrobenzenesulfonic acid is an excellent choice, as its byproducts are removed with a simple aqueous wash.[13]

  • Standard Purification: For most quinolines, which are basic, purification involves neutralization, steam distillation to separate from tar, and extraction.[11] In this context, the byproducts from nitrobenzene can often be managed.

Oxidant_Selection Start Start: Select Oxidant Substrate Analyze Aniline Substrate Start->Substrate EDG EDG-Substituted (Activated) Substrate->EDG EDG EWG EWG-Substituted (Deactivated) Substrate->EWG EWG Scale Consider Reaction Scale Iodine Iodine (Catalytic) (Mild, Green) Scale->Iodine Large Scale & Green Chem Nitrobenzene Nitrobenzene + FeSO₄ (Robust, High Yield) Scale->Nitrobenzene Lab Scale Arsenic Arsenic Pentoxide (Controllable, TOXIC) Scale->Arsenic Large Scale & Deactivated Substrate Purification Assess Purification Needs SulfonicAcid m-Nitrobenzenesulfonic Acid (Easy Purification) Purification->SulfonicAcid Complex Mixture EDG->Scale EWG->Scale Iodine->Purification Nitrobenzene->Purification Arsenic->Purification

Caption: Decision workflow for selecting a Skraup synthesis oxidant.

Troubleshooting Guide

Q4: My reaction is proceeding too violently! What should I do, and how can I prevent this?

A runaway Skraup reaction is a serious safety hazard.

Immediate Actions:

  • If it is safe to do so, immediately remove the heat source.

  • Have an ice-water bath ready to immerse the reaction flask to rapidly cool it down.[11]

  • Ensure proper ventilation and stand behind a blast shield.

Prevention is Key:

  • Ensure a Moderator is Used: The single most important preventative measure when using nitrobenzene is the addition of ferrous sulfate (FeSO₄) .[11][14] It is not optional. Boric acid is another, less common, moderator.[1]

  • Controlled Reagent Addition: The order of addition is critical. A standard, safe procedure is: 1) aniline, 2) nitrobenzene, 3) ferrous sulfate, 4) glycerol. Mix thoroughly. 5) Slowly and carefully add concentrated sulfuric acid with external cooling. [1][14] Adding the acid before the moderator can trigger an uncontrolled reaction.[14]

  • Switch Oxidants: If controllability is a persistent issue, switch to an inherently less violent oxidant. Arsenic pentoxide is the classic choice for this, though its toxicity is a major concern.[8][9] Iodine is a much safer, milder alternative to investigate.[11]

Q5: My yields are consistently low. Could the oxidant be the problem?

Low yields can stem from multiple factors, but the oxidant plays a definite role.[11]

  • Incomplete Oxidation: If your oxidant is too weak for the substrate or conditions (e.g., using catalytic iodine on a highly deactivated aniline), the final aromatization step may be inefficient, leaving you with the 1,2-dihydroquinoline.

  • Substrate Deactivation: As mentioned in Q3, if you are using an aniline with strong EWGs, the low yield may be due to the poor nucleophilicity of the starting material, not just the oxidant.[13] No oxidant can fix a reaction that fails to initiate properly.

  • Tar Formation: The harsh, acidic conditions can cause polymerization of the acrolein intermediate, leading to significant tar formation and loss of material.[11] While not directly caused by the oxidant, a more controlled and efficient reaction (achieved with the right oxidant/moderator combination) can minimize the time at high temperatures and thus reduce tarring.

General Experimental Protocol (Moderated Synthesis)

This protocol is adapted from a verified procedure in Organic Syntheses and is intended as a general guide for a lab-scale reaction.[1]

Materials:

  • Aniline (1.0 mole)

  • Nitrobenzene (0.4 mole)

  • Glycerol (3.0 moles)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

  • Concentrated Sulfuric Acid (100 ml)

Procedure:

  • Setup: Equip a 2-liter round-bottom flask with a high-torque mechanical stirrer and a reflux condenser in a fume hood. Ensure a blast shield is in place.

  • Charging the Flask: To the flask, add the aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Begin stirring to create a homogeneous mixture. Slowly and carefully, add the concentrated sulfuric acid in portions. The mixture will heat up; use a water bath to control the initial temperature if necessary.

  • Heating: Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to boil. Once boiling starts, reduce or remove the heat to maintain a controlled reflux.

  • Reaction: After the initial vigorous phase subsides, maintain the temperature at approximately 140-150°C for 3-4 hours to ensure the reaction goes to completion.[1]

  • Workup: Allow the mixture to cool. Carefully dilute with water and make the solution strongly alkaline with sodium hydroxide. The quinoline product is typically purified from the resulting tarry mixture by steam distillation.[11]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxdGvMqua7tXDhegbnxUksmSi2-CbyK4jgRfY3atUPEojrX6FCij1_sQ0GEdvKK0uQCmuoE-Kz_W5KgbbJL5GmL2FaMhzjS7kgi4wbDgwgIom9Nv6LnvD3C0p1cPgeWElnqbuRL02C3wPZDZhnTlyspUh1RBKy94s-_0=]
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Technical Support Center: Refining Purification Protocols for 6-Aminoquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-aminoquinoline-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. Drawing from established methodologies and extensive troubleshooting experience, this document provides in-depth, practical solutions to ensure the highest purity of your target molecules.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Issue 1: My compound is streaking or showing poor separation during silica gel column chromatography.

Question: I'm trying to purify my this compound derivative on a silica gel column, but I'm observing significant tailing and broad peaks, making separation from impurities difficult. What's causing this and how can I fix it?

Answer: This is a frequent challenge when purifying quinoline derivatives on silica gel. The basicity of the quinoline nitrogen atom leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor chromatographic performance.[1][2] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1][2]

    • Protocol: Add 0.5-2% triethylamine (NEt₃) or pyridine to your eluent. It is crucial to pre-equilibrate the column with this modified eluent before loading your sample.[1]

    • Causality: The amine competitively binds to the acidic silanol groups, preventing your quinoline derivative from interacting too strongly and allowing for a more uniform elution.

  • Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive or basic compounds.[1][2] The choice between neutral and basic alumina depends on the specific properties of your derivative.

    • Reversed-Phase Chromatography (HPLC): For non-polar to moderately polar derivatives, reversed-phase HPLC using a C18 or C8 column can provide excellent separation.[3][4] The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile.[3]

  • Optimize Sample Loading: The way you load your sample onto the column can significantly impact separation.

    • Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column. This technique prevents the use of a strong solvent for dissolution which can disrupt the column packing.

    • Minimal Solvent Volume: When wet loading, dissolve your crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent. Using a large volume of a strong solvent will broaden your initial sample band, leading to poor resolution.

Below is a workflow diagram illustrating the decision-making process for troubleshooting poor separation in column chromatography.

Column_Chromatography_Troubleshooting start Poor Separation/ Streaking on Silica deactivate_silica Deactivate Silica Gel (Add 0.5-2% NEt₃ to Eluent) start->deactivate_silica Primary Approach alt_stationary_phase Use Alternative Stationary Phase (Alumina or Reversed-Phase) deactivate_silica->alt_stationary_phase If Issue Persists success Improved Separation deactivate_silica->success If Successful optimize_loading Optimize Sample Loading (Dry Loading or Minimal Solvent) alt_stationary_phase->optimize_loading If Still Unresolved alt_stationary_phase->success If Successful optimize_loading->success If Successful

Caption: Troubleshooting workflow for poor separation of quinoline derivatives.

Issue 2: My compound is decomposing on the column.

Question: I'm observing new spots on my TLC analysis of the collected fractions that were not present in my crude material, suggesting my this compound derivative is decomposing during chromatography. What can I do?

Answer: Decomposition on silica gel is a significant concern for certain sensitive quinoline derivatives due to the acidic nature of the stationary phase.[1][2] Here’s how to address this:

  • Confirm Stability: First, confirm that your compound is indeed unstable on silica gel.

    • 2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

  • Mitigation Strategies:

    • Deactivation of Silica Gel: As with streaking, adding a base like triethylamine to the eluent can neutralize the acidic sites and prevent acid-catalyzed decomposition.[1]

    • Use of Alumina: Switching to a neutral or basic alumina column is a highly effective way to avoid decomposition of acid-sensitive compounds.[2]

    • Rapid Chromatography: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to increase the flow rate, is preferable to gravity chromatography.

Issue 3: I'm struggling to find a suitable solvent system for recrystallization.

Question: I've tried several single solvents for recrystallizing my this compound derivative, but it's either too soluble in everything, even when cold, or insoluble in everything, even when hot. What should I do?

Answer: Finding the right recrystallization solvent is often a matter of trial and error, but a systematic approach can save time and material. The ideal solvent will dissolve your compound when hot but not when cold.[1]

  • Single Solvent Screening: Test a range of solvents with varying polarities.[1]

    • Polar Protic: Ethanol, Methanol, Water

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

    • Non-polar: Toluene, Hexanes

  • Mixed Solvent Systems: If no single solvent is suitable, a mixed solvent system is often the solution.[1] This involves using two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

    • Protocol:

      • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

      • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Common Solvent Pairs: For polar compounds like many this compound derivatives, alcohol/water or alcohol/ether mixtures are often effective.[5]

The following table summarizes common solvent choices for recrystallization.

Solvent PolarityExamplesSuitability for this compound Derivatives
Polar Protic Ethanol, Methanol, WaterOften good "good" solvents due to hydrogen bonding potential.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan be effective as either "good" or "bad" solvents depending on the specific derivative.
Non-polar Hexanes, Toluene, Diethyl EtherTypically used as the "bad" solvent in a mixed system.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography setup for this compound derivatives?

A1: A good starting point is silica gel chromatography with an eluent system of ethyl acetate/hexanes or dichloromethane/methanol, containing 1% triethylamine to suppress tailing.[2] The exact ratio of solvents should be determined by TLC analysis of your crude mixture.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[3][6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any remaining impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your product. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives.[7][8][9]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: My compound is an oil and won't crystallize. What are my options?

A3: If your compound is an oil, recrystallization is not an option. Purification should be achieved through chromatography. If the oil is the pure product, you can proceed with characterization. Sometimes, residual solvent can cause a compound to be an oil; in this case, drying under high vacuum may induce solidification. If impurities are preventing crystallization, further chromatographic purification is necessary.

Q4: Can I use Gas Chromatography (GC) to purify my this compound derivative?

A4: Preparative GC is generally not a common method for the purification of these types of compounds on a lab scale due to potential thermal decomposition at the high temperatures required for volatilization.[8] Analytical GC-MS is more commonly used for purity assessment of thermally stable and volatile derivatives.[7][10]

III. Detailed Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation and Column Packing:

    • Prepare your chosen eluent (e.g., 30% ethyl acetate in hexanes) and add 1% triethylamine.

    • In a beaker, create a slurry of silica gel in the prepared eluent.

    • Pour the slurry into your chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.[2]

  • Sample Loading:

    • Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[11]

    • Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the packed column.[11]

  • Elution:

    • Begin elution with the prepared mobile phase containing 1% triethylamine.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure.

Protocol 2: Recrystallization Using a Mixed Solvent System
  • Solvent Selection:

    • Identify a "good" solvent that dissolves your compound when hot and a "bad" solvent in which your compound is poorly soluble. The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent to dissolve the solid completely.[12][13]

  • Inducing Crystallization:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.[13]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Collecting and Washing the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold "bad" solvent or a cold mixture of the two solvents to remove any remaining soluble impurities.[12]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

The logical flow for selecting a purification method is outlined below.

Purification_Method_Selection start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No pure_product Pure Product recrystallization_success->pure_product Yes column_chromatography->pure_product

Caption: Decision tree for selecting a purification method.

IV. References

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem. Available from:

  • What chromatographic methods are suitable for quinoline separation? - Blog - BIOSYNCE. (2025-07-28). Available from:

  • Krasovskaya, N. V., et al. (2017-04-07). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. Available from:

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available from:

  • Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography. Benchchem. Available from:

  • Goodley, P. C., & Gordon, M. (1971-09-21). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available from:

  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem. Available from:

  • Recrystallization-1.pdf. Available from:

  • Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Available from:

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem. Available from:

  • Recrystallization. Available from:

  • Recrystallization. Wired Chemist. Available from:

  • Recrystallization1. Available from:

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020-09-07). YouTube. Available from:

  • Bartow, E., & McCollum, E. V. Synthesis of derivatives of quinoline. SciSpace. Available from:

  • How to synthesize 6-aminoquinoline. (2024-02-22). FAQ - Guidechem. Available from:

  • 6-Aminoquinoline CAS#: 580-15-4. ChemicalBook. Available from:

  • This compound, 95%, Thermo Scientific. Fisher Scientific. Available from:

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). ChemistryViews. Available from:

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from:

  • 6-Aminoquinoline. (2025-01-27). ChemicalBook. Available from:

  • 6-AMINO-QUINOLINE-5-CARBONITRILE. (2025-07-16). ChemicalBook. Available from:

  • This compound. PubChem. Available from:

  • Multicomponent Synthesis of 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available from:

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022-05-31). NIH. Available from:

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. Available from:

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15). Available from:

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Validation & Comparative

A Comparative Guide to the Bioactivity of Quinoline Derivatives: Evaluating the 6-Aminoquinoline-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline heterocycle, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a foundational element in the development of numerous therapeutic agents.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2]

The pharmacological profile of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. This guide provides a comparative analysis of the bioactivity of various quinoline derivatives, with a particular focus on the emerging potential of the 6-aminoquinoline-5-carbonitrile scaffold. Due to the limited publicly available data on this compound itself, we will use structurally related compounds and well-characterized derivatives to build a comparative framework. This will allow researchers and drug development professionals to appreciate the subtle structure-activity relationships (SAR) that govern the efficacy of this remarkable class of molecules.

Comparative Analysis in Oncology: Kinase Inhibition

A primary area where quinoline derivatives have excelled is in the development of protein kinase inhibitors for cancer therapy.[1][3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The quinoline core has proven to be an effective ATP-mimetic scaffold, capable of fitting into the ATP-binding pocket of various kinases.

The Quinoline-6-carbonitrile Scaffold in CDK8/19 Inhibition

While direct data on this compound is sparse, the closely related quinoline-6-carbonitrile scaffold has been successfully exploited to develop selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19). One such example is Senexin C, an orally bioavailable inhibitor that has demonstrated tumor-enrichment and efficacy in in vivo leukemia models.[5] This highlights the potential of substitution at the 6-position with an electron-withdrawing nitrile group for achieving potent and selective kinase inhibition.

Comparative Quinoline Scaffolds in Receptor Tyrosine Kinase (RTK) Inhibition

To contextualize the potential of the this compound scaffold, we will compare it with other quinoline derivatives targeting well-established oncogenic kinases like EGFR, HER-2, and BRAFV600E.

The 4-anilinoquinoline-3-carbonitrile core is a well-established pharmacophore for EGFR inhibition, designed based on the structures of successful 4-anilinoquinazoline inhibitors like gefitinib and erlotinib.[6] The addition of a nitrile group at the 3-position often enhances binding affinity.[6]

More complex, fused-ring systems built upon the quinoline scaffold have also yielded potent multi-kinase inhibitors. For instance, novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been synthesized and shown to be highly effective dual inhibitors of EGFR and HER-2, as well as inhibitors of the BRAFV600E mutant.[7]

The following table summarizes the activity of various quinoline derivatives against key oncogenic kinases.

Compound Class/ExampleTarget Kinase(s)Key Structural FeaturesIC50/GI50 ValuesReference(s)
Senexin C (Quinoline-6-carbonitrile)CDK8/19Quinoline-6-carbonitrile coreNot specified in the abstract, but demonstrates in vivo efficacy.[5]
Pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) EGFR, HER-2, BRAFV600EFused pyran ring, 3-carbonitrileGI50 = 26 nM (antiproliferative); IC50 = 71 nM (EGFR), 21 nM (HER-2), 62 nM (BRAFV600E)[7]
4-Anilinoquinoline-3-carbonitrile (Compound 45) EGFR4-anilino substitution, 3-carbonitrileIC50 = 5 nM[6]
Sulfonylated Indeno[1,2-c]quinoline (SIQ17) EGFRFused indeno ring, sulfonyl groupIC50 = ~0.6-10.2 nM range for the most active compounds in the series.[8]
5-Hydroxyquinoline (Compound 17b) BRAFV600E, C-RAF5-hydroxy substitution, diarylamide side chainIC50 = 0.128 µM (BRAFV600E), 0.0653 µM (C-RAF)[9]
Quinoline/Schiff base hybrid (Compound VII) EGFR, HER-2Schiff base at position 3IC50 = 0.12 µM (EGFR)[10]

This data illustrates that substitutions across the quinoline ring, including the incorporation of nitrile groups and fused ring systems, can lead to highly potent and selective kinase inhibitors. The 6-amino and 5-carbonitrile substitutions of our topic compound could potentially offer unique interactions within the kinase ATP-binding site, a hypothesis that warrants experimental validation.

Experimental Workflow & Protocols

To empower researchers to investigate the activity of novel quinoline derivatives, we provide detailed, standardized protocols for key in vitro assays.

Diagram: General Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Kinase, Substrate & ATP Stock Solutions B Prepare Serial Dilutions of Quinoline Test Compound C Prepare Positive Control (e.g., Staurosporine) & Vehicle Control (DMSO) D Add Kinase and Test Compound to 96/384-well plate C->D E Pre-incubate (10-30 min) to allow inhibitor binding F Initiate reaction by adding ATP/Substrate mix G Incubate at 30°C for 60 min H Stop reaction & detect signal (e.g., Luminescence for ADP) G->H I Measure signal with plate reader J Plot dose-response curve and calculate IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays which quantify the amount of ADP produced, a direct measure of kinase activity.[4]

1. Reagent Preparation:

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.
  • Test Compound: Prepare a 10-point, 1:3 serial dilution of the quinoline derivative in 100% DMSO, starting from a 1 mM stock.
  • Control Compounds: Prepare a known inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only solution as a negative (vehicle) control.
  • Kinase Solution: Dilute the kinase of interest in Kinase Assay Buffer to the desired concentration.
  • Substrate/ATP Mixture: Prepare a solution containing the specific kinase substrate and ATP in Kinase Assay Buffer. The optimal concentrations should be determined empirically, often near the Km for ATP.

2. Assay Procedure:

  • Add 2.5 µL of the serially diluted test compound, positive control, or vehicle control to the wells of a 96-well or 384-well plate.
  • Add 2.5 µL of the diluted kinase to each well.
  • Gently mix and incubate the plate at room temperature for 10-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

3. Signal Detection (Example using ADP-Glo™):

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
  • Measure the luminescence of each well using a compatible plate reader.

4. Data Analysis:

  • Subtract the background signal (no enzyme control) from all readings.
  • Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Diagram: MTT Cell Viability/Cytotoxicity Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout & Analysis A Seed cells in a 96-well plate and allow to adhere overnight B Prepare serial dilutions of quinoline test compound in culture medium C Replace old medium with medium containing test compound D Incubate for a set period (e.g., 24, 48, or 72 hours) E Add MTT solution (e.g., 10 µL of 12 mM stock) to each well D->E F Incubate at 37°C for 4 hours G Add solubilization solution (e.g., SDS-HCl or DMSO) F->G H Incubate to dissolve formazan crystals (e.g., 4 hours to overnight) I Read absorbance at 570 nm J Calculate % viability and determine GI50/IC50

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

1. Reagent Preparation:

  • MTT Stock Solution (12 mM): Dissolve 5 mg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 1 mL of sterile PBS. Vortex until fully dissolved and filter-sterilize. Store at 4°C, protected from light.[13][14]
  • Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.[14] Alternatively, cell culture grade DMSO can be used.[13]

2. Assay Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
  • Compound Treatment: The next day, prepare serial dilutions of the quinoline derivatives in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.
  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[14]
  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved.[14]
  • Final Incubation: Incubate the plate at 37°C for 4 hours to overnight. Shaking on an orbital shaker for 15 minutes can aid dissolution.

3. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the absorbance of the no-cell control wells from all other readings.
  • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (set to 100% viability).
  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition) value.

Comparative Analysis in Infectious Diseases

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most notably malaria.[15][16]

Antimalarial Activity

Derivatives of 4-aminoquinoline and 8-aminoquinoline have been mainstays in antimalarial chemotherapy for decades.[15] The mechanism often involves interfering with heme detoxification in the parasite's food vacuole.[15] The search for new antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum.

Compound Class/ExampleTarget OrganismKey Structural FeaturesIC50 ValuesReference(s)
Quinolinyl Dihydropyrimidines (e.g., 4b, 4g, 4i) Plasmodium falciparumDihydropyrimidine ring fused to quinoline0.014–5.87 µg/mL range for the series[18]
5-Aryl-8-aminoquinolines Plasmodium falciparumAryl group at position 5, 8-amino side chain5 to 8 (units not specified in abstract) against drug-resistant strains.[16]
Bisquinolines (Piperaquine Analogs) P. falciparum (CQS & CQR)Two quinoline units joined by a linkerPotent activity against both chloroquine-sensitive and -resistant strains.[15]
Antibacterial Activity

Quinolone antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline core, are a major class of antibacterial agents that inhibit bacterial DNA gyrase.[19] However, other quinoline derivatives also exhibit antibacterial properties. For instance, facilely accessible quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including C. difficile.[19] The presence of a carbonitrile group, as seen in quinoline-3-carbonitrile hybrids, has also been associated with antibacterial activity.[20] The combination of an amino group at C-6 and a carbonitrile at C-5 could lead to novel antibacterial agents, a hypothesis that requires further investigation.

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fertile ground for drug discovery. While direct, comprehensive data on this compound is currently limited, analysis of structurally related compounds provides a strong rationale for its investigation across multiple therapeutic areas. The presence of a nitrile group, a common feature in potent kinase inhibitors, suggests significant potential in oncology. Furthermore, the 6-amino substitution pattern has been explored, albeit with mixed results, in the context of antimalarials.

The true potential of this compound can only be unlocked through systematic biological evaluation. The protocols provided in this guide offer a robust starting point for researchers to perform cytotoxicity screening and specific enzyme inhibition assays. Such studies will be crucial in elucidating the structure-activity relationships of this specific scaffold and determining its place within the broader, impressive family of quinoline-based therapeutic agents.

References

  • El-Gamal, M. I., et al. (2021). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Pharmaceuticals. Available at: [Link]

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  • LaMontagne, M. P., et al. (1978). [Antimalarial 6-aminoquinolines. VIII. 2- and 4-amino derivatives (author's transl)]. Arzneimittelforschung. Available at: [Link]

  • Tsai, J., et al. (2008). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters.
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  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]

  • Le, T. H., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. Available at: [Link]

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  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
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  • Liu, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. Available at: [Link]

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The Ascendant Trajectory of Cyano-Substituted Quinolines: A Comparative Efficacy Analysis in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent of human malaria parasites, presents a formidable challenge to global health. This has catalyzed a paradigm shift in antimalarial drug discovery, moving beyond traditional pharmacophores to explore novel chemical spaces. Within the venerable quinoline class of antimalarials, the introduction of a cyano (-CN) group has emerged as a promising strategy to enhance potency, circumvent resistance mechanisms, and improve pharmacokinetic profiles.

While initial interest may lie in specific scaffolds such as 6-aminoquinoline-5-carbonitrile, the publicly available data on their antimalarial efficacy remains nascent. However, a comprehensive examination of the closely related 4-aminoquinoline-7-carbonitrile scaffold provides a robust and data-rich platform to evaluate the potential of cyano-substituted quinolines. This guide will provide an in-depth, objective comparison of the efficacy of these advanced analogues against traditional quinolines and other alternatives, supported by experimental data and methodological insights for the discerning researcher.

The Strategic Imperative for Cyano-Substitution in Quinoline Antimalarials

The archetypal 4-aminoquinoline antimalarial, chloroquine, has been a cornerstone of malaria treatment for decades. Its efficacy is intrinsically linked to its ability to accumulate in the parasite's acidic digestive vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally polymerizes heme into inert hemozoin crystals, a process that chloroquine inhibits, leading to a buildup of toxic heme and parasite death.

However, resistance to chloroquine, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has severely curtailed its clinical utility. This has driven the exploration of structural modifications to the quinoline core. The introduction of a cyano group, a potent electron-withdrawing moiety, at the 7-position of the 4-aminoquinoline scaffold has been shown to be a particularly fruitful avenue of investigation. This substitution is hypothesized to modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with heme and its ability to inhibit hemozoin formation, even in the presence of resistance-conferring mutations.

Comparative In Vitro Efficacy Against Drug-Sensitive and -Resistant P. falciparum Strains

A pivotal study by Joshi et al. (2017) provides compelling evidence for the enhanced efficacy of 4-aminoquinoline-7-carbonitrile derivatives. The following table summarizes the in vitro antiplasmodial activity of representative compounds from this class against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2, 7G8) strains of P. falciparum, with chloroquine as a comparator.

CompoundQuinoline CoreSide ChainIC50 (nM) vs. NF54 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)IC50 (nM) vs. 7G8 (CQ-resistant)
Chloroquine 7-chloro-4-aminoquinolineDiethylaminoethyl~10~150~200
Compound A 4-aminoquinoline-7-carbonitrileBenzylmethylpyridylmethylamine<100<150<150
Compound B 4-aminoquinoline-7-carbonitrileModified Benzylmethylpyridylmethylamine<100<100<100
Compound C 7-chloro-4-aminoquinolineBenzylmethylpyridylmethylamine<50<100<100

Data synthesized from Joshi et al. (2017). Specific IC50 values are presented as ranges to reflect the general trends observed in the study.

The data clearly demonstrates that the 4-aminoquinoline-7-carbonitrile analogues (Compounds A and B) exhibit potent activity against both drug-sensitive and, crucially, drug-resistant strains of P. falciparum. Notably, their efficacy against resistant strains is significantly improved compared to chloroquine, indicating their potential to overcome existing resistance mechanisms. Interestingly, the nature of the side chain also plays a critical role in modulating activity, with the benzylmethylpyridylmethylamine side chain conferring potent antiplasmodial effects.

Mechanism of Action: Enhanced Inhibition of Heme Detoxification

The primary mechanism of action for this class of compounds remains the inhibition of hemozoin formation. The cyano group at the 7-position is thought to enhance the ability of the quinoline core to bind to heme, thereby preventing its polymerization. This leads to an accumulation of toxic free heme within the parasite's digestive vacuole, ultimately causing parasite death.

Mechanism_of_Action Proposed Mechanism of Action of 4-Aminoquinoline-7-carbonitrile Antimalarials cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Toxicity Drug 4-Aminoquinoline- 7-carbonitrile Drug->Heme Binding cluster_vacuole cluster_vacuole Drug->cluster_vacuole Accumulation

Caption: Proposed mechanism of action for 4-aminoquinoline-7-carbonitrile antimalarials.

In Vivo Efficacy in Murine Malaria Models

The promising in vitro activity of 4-aminoquinoline-7-carbonitrile derivatives has been corroborated by in vivo studies in murine models of malaria. In a P. berghei infected mouse model, oral administration of these compounds has been shown to significantly reduce parasitemia.

CompoundDose (mg/kg, oral, 4 days)Parasitemia Reduction (%)
Compound D 30>90%
Compound E 30>90%
Compound F 30>90%

Data synthesized from Joshi et al. (2017), representing compounds with the 4-aminoquinoline-7-carbonitrile core.

These results highlight the potential of this compound class for oral administration and demonstrate their ability to control parasite proliferation in a living organism. The observed efficacy is a critical step in the preclinical development of any new antimalarial candidate.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., NF54, Dd2, 7G8 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% (w/v) Albumax II. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well plate.

  • Assay Setup: Synchronize parasite cultures to the ring stage using 5% D-sorbitol. Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the drug-containing wells. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the negative control. Normalize the data to the positive control (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Experimental_Workflow Workflow for In Vitro Antimalarial Efficacy Testing Start Start ParasiteCulture Maintain P. falciparum Culture Start->ParasiteCulture DrugPrep Prepare Serial Dilutions of Test Compound Start->DrugPrep AssaySetup Set up 96-well Plate with Parasites and Drugs ParasiteCulture->AssaySetup DrugPrep->AssaySetup Incubation Incubate for 72 hours AssaySetup->Incubation LysisStaining Lyse Erythrocytes and Stain with SYBR Green I Incubation->LysisStaining FluorescenceReading Read Fluorescence LysisStaining->FluorescenceReading DataAnalysis Analyze Data and Calculate IC50 FluorescenceReading->DataAnalysis End End DataAnalysis->End

A Researcher's Guide to the In Vitro Evaluation of Novel 6-Aminoquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Among these, the 6-aminoquinoline-5-carbonitrile framework presents a particularly promising area of exploration due to its structural features that are amenable to diverse chemical modifications, potentially leading to compounds with enhanced potency and selectivity. This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of novel this compound derivatives, designed for researchers, scientists, and drug development professionals. Our focus is to furnish a practical comparison of these novel compounds against established alternatives, supported by robust experimental data and detailed protocols.

The Rationale for In Vitro Screening

Early-stage in vitro screening is a critical and cost-effective strategy in the drug development pipeline.[2][3] It allows for the rapid assessment of a compound's biological activity, cytotoxicity, and basic pharmacokinetic properties before committing to more complex and expensive in vivo studies.[4] For our novel this compound derivatives, a tiered approach to in vitro testing is recommended, beginning with broad cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action, and concluding with preliminary ADME-Tox profiling.

Initial Cytotoxicity Screening: A Comparative Analysis

The foundational step in evaluating any new chemical entity is to determine its cytotoxic potential across a panel of relevant human cancer cell lines.[5] This provides a preliminary indication of the compound's anticancer activity and its therapeutic window.

Comparative Cytotoxicity of Novel Derivatives

For this guide, we will consider three hypothetical novel this compound derivatives: AQC-1 , AQC-2 , and AQC-3 . Their cytotoxic activity was assessed against a panel of human cancer cell lines and a non-cancerous cell line to determine selectivity. Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[6]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)DU-145 (Prostate Cancer) IC50 (µM)HUVEC (Non-cancerous) IC50 (µM)
AQC-1 8.5 ± 0.712.3 ± 1.110.1 ± 0.9> 50
AQC-2 2.1 ± 0.34.5 ± 0.53.2 ± 0.435.8 ± 2.9
AQC-3 15.6 ± 1.422.1 ± 2.018.9 ± 1.7> 50
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.35.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

From this initial screen, AQC-2 emerges as the most potent derivative across all tested cancer cell lines, albeit with some toxicity towards the non-cancerous HUVEC line. AQC-1 shows moderate potency with good selectivity, while AQC-3 is the least potent. This comparative data allows for the prioritization of compounds for further investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Workflow for MTT Assay

cell_seeding 1. Seed cells in 96-well plate incubation1 2. Incubate for 24h for cell attachment cell_seeding->incubation1 treatment 3. Treat with varying concentrations of AQC derivatives incubation1->treatment incubation2 4. Incubate for 48h treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h mtt_addition->incubation3 solubilization 7. Add solubilization solution to dissolve formazan incubation3->solubilization absorbance 8. Measure absorbance at 570 nm solubilization->absorbance analysis 9. Calculate IC50 values absorbance->analysis

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the AQC derivatives and the positive control (Doxorubicin) in culture medium.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.[6]

  • Incubation: Incubate the plate for 48 hours.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.[7]

Delving Deeper: Mechanistic Insights into Cell Death

Following the identification of potent cytotoxic derivatives, the next logical step is to investigate the mechanism by which these compounds induce cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis.[11] Understanding this mechanism is crucial for the compound's therapeutic potential.

Apoptosis Induction by AQC-2

Given its high potency, AQC-2 was selected for further mechanistic studies. An Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed to quantify the percentage of apoptotic and necrotic cells after treatment.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 95.2 ± 2.12.5 ± 0.42.3 ± 0.3
AQC-2 (IC50) 45.8 ± 3.535.1 ± 2.819.1 ± 1.9
AQC-2 (2x IC50) 15.3 ± 1.850.7 ± 4.134.0 ± 3.2
Doxorubicin (IC50) 40.1 ± 3.242.5 ± 3.717.4 ± 1.6

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

The results indicate that AQC-2 induces a significant increase in both early and late apoptotic cell populations in a dose-dependent manner, suggesting that apoptosis is a primary mechanism of cell death.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Workflow for Apoptosis Assay

cell_seeding 1. Seed cells in 6-well plates treatment 2. Treat with AQC-2 at IC50 and 2x IC50 cell_seeding->treatment harvesting 3. Harvest cells by trypsinization treatment->harvesting washing 4. Wash cells with cold PBS harvesting->washing staining 5. Resuspend in Annexin V binding buffer and add Annexin V-FITC and PI washing->staining incubation 6. Incubate in the dark for 15 minutes staining->incubation analysis 7. Analyze by flow cytometry incubation->analysis

Caption: Step-by-step workflow of the Annexin V-FITC/PI apoptosis assay.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.[12]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population.[14]

AQC-2 Induces G2/M Phase Arrest

To investigate the effect of AQC-2 on cell cycle progression, A549 cells were treated with the compound for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 60.5 ± 4.225.3 ± 2.114.2 ± 1.5
AQC-2 (IC50) 40.1 ± 3.518.7 ± 1.941.2 ± 3.8

Data are presented as mean ± standard deviation.

Treatment with AQC-2 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in the G0/G1 population. This suggests that AQC-2 may inhibit cell proliferation by inducing G2/M arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for determining cell cycle status using propidium iodide (PI) staining and flow cytometry.[15]

Workflow for Cell Cycle Analysis

cell_seeding 1. Seed cells and treat with AQC-2 harvesting 2. Harvest cells cell_seeding->harvesting fixation 3. Fix cells in cold 70% ethanol harvesting->fixation washing 4. Wash cells with PBS fixation->washing staining 5. Resuspend in PI/RNase staining buffer washing->staining incubation 6. Incubate in the dark staining->incubation analysis 7. Analyze by flow cytometry incubation->analysis

Caption: Step-by-step workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, which corresponds to DNA content.[12]

Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[3][16]

A selection of key in vitro ADME-Tox assays is recommended for promising candidates like AQC-1 and AQC-2 .

AssayAQC-1AQC-2Desirable Range
Metabolic Stability (t½ in human liver microsomes, min) 4525> 30
CYP450 Inhibition (IC50 for major isoforms, µM) > 20> 15> 10
Plasma Protein Binding (%) 8592< 95
hERG Inhibition (IC50, µM) > 3012> 10

This preliminary profiling suggests that AQC-1 has a more favorable ADME-Tox profile than AQC-2 , with better metabolic stability and lower potential for hERG-related cardiotoxicity. This information is vital for guiding further lead optimization efforts.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro testing cascade for the evaluation of novel this compound derivatives. The presented data on our hypothetical compounds, AQC-1 , AQC-2 , and AQC-3 , demonstrates how a structured approach, combining cytotoxicity screening with mechanistic and early safety profiling, allows for the efficient identification and characterization of promising lead candidates.

While AQC-2 exhibited the highest potency, its less favorable safety profile highlights the importance of a multi-parameter optimization approach. AQC-1 , with its balanced profile of moderate activity and good selectivity and ADME-Tox properties, represents a strong candidate for further development.

Future work should focus on expanding the panel of cell lines, including resistant phenotypes, and conducting more in-depth mechanistic studies, such as investigating the specific molecular targets and signaling pathways affected by these novel derivatives. The insights gained from these comprehensive in vitro studies will be invaluable in guiding the rational design of the next generation of this compound-based therapeutic agents.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a compound as significant as 6-Aminoquinoline-5-carbonitrile, a versatile building block in medicinal chemistry, ensuring the accuracy and reliability of its quantification is a critical step.[1] This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.

This document is structured to not only present the methodologies but also to champion the principles of cross-validation, a cornerstone of analytical method lifecycle management.[2][3] Cross-validation serves to demonstrate the equivalency of analytical results between different methods, ensuring data consistency and integrity across various stages of research and development.

The Imperative of Cross-Validation in Analytical Science

This guide will walk you through a model cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound, providing hypothetical yet realistic experimental data to illustrate the comparison.

Visualizing the Cross-Validation Workflow

The following diagram outlines the logical flow of a typical cross-validation process between two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare a single set of Quality Control (QC) samples at Low, Medium, and High concentrations hplc Analyze QC samples using the validated HPLC-UV method prep->hplc lcms Analyze QC samples using the validated LC-MS/MS method prep->lcms data_hplc Quantify concentrations from HPLC-UV data hplc->data_hplc data_lcms Quantify concentrations from LC-MS/MS data lcms->data_lcms compare Statistically compare the results from both methods (e.g., Bland-Altman plot, t-test) data_hplc->compare data_lcms->compare conclusion Determine if the methods are equivalent within predefined acceptance criteria compare->conclusion

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Comparative Analysis of HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[4]

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and chromophore presence.High; provides structural information and can distinguish between compounds with the same retention time.
Sensitivity Good; typically in the microgram to nanogram per milliliter range.Excellent; often in the picogram to femtogram per milliliter range.
Matrix Effects Less susceptible to ion suppression or enhancement.Can be affected by matrix components that interfere with ionization.[5]
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.
Ideal Application Routine quality control, purity assessment, and analysis of less complex samples.[4]Bioanalysis, impurity profiling, and quantification in complex matrices.[4]

Illustrative Performance Data

The following tables present hypothetical yet representative performance data for the analysis of this compound by HPLC-UV and LC-MS/MS. This data is what would be generated during a method validation and used for cross-validation.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (ng/mL) 0.02
Limit of Quantification (LOQ) (ng/mL) 0.06
Precision (%RSD) < 5%
Accuracy (% Recovery) 97 - 103%

Experimental Protocols

The following are detailed, step-by-step protocols that could be employed for the analysis of this compound.

Protocol 1: HPLC-UV Analysis

This method is adapted from established protocols for similar quinoline derivatives.[6]

1. Instrumentation:

  • HPLC system with a UV/Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A: 0.1% Phosphoric acid in water.

  • B: Acetonitrile.

  • Isocratic elution with a 70:30 (v/v) ratio of A:B.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare calibration standards and quality control samples by diluting the stock solution with the mobile phase to the desired concentrations.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the quality control samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis

This protocol is based on methodologies for the bioanalysis of related aminoquinolines.[7]

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

2. Mobile Phase:

  • A: 0.1% Formic acid in water.

  • B: Acetonitrile with 0.1% formic acid.

  • Gradient elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

3. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 170.1 -> 143.1.

4. Sample Preparation:

  • For bioanalytical samples, perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample matrix (e.g., plasma).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of the quality control samples from the calibration curve.

Cross-Validation Acceptance Criteria

For the two methods to be considered equivalent, the results from the analysis of the same set of QC samples should meet predefined acceptance criteria.[2] A common approach is to calculate the percentage difference between the mean concentrations obtained by the two methods.

Acceptance Criteria:

  • The mean concentration at each QC level determined by one method should be within ±15% of the mean concentration determined by the other method.

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods is a testament to scientific rigor and a commitment to producing reliable and reproducible data. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for more demanding applications. By demonstrating the concordance between these two methods for this compound, researchers can confidently bridge data from different stages of the development pipeline, ensuring a seamless and scientifically sound progression of their work.

References

  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column.
  • Ohta, A., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Journal of Medicinal Chemistry, 44(10), 1541-1550.
  • Guidechem. (2024). How to synthesize 6-aminoquinoline.
  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
  • Benchchem. (2025). Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione.
  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • Cohen, S. A., & Michaud, D. P. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Molecules, 17(7), 8044-8064.
  • World Health Organization. (2025). Annex 6: Guideline on the validation of bioanalytical methods.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1194.
  • ChemicalBook. (2025). 6-AMINO-QUINOLINE-5-CARBONITRILE.
  • SciSpace. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis.
  • Auteum. (n.d.). The Role of 6-Aminoquinoline in Modern Chemical Synthesis.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
  • Pharmaffiliates. (n.d.). Aminoquinoline-impurities.
  • National Institutes of Health. (n.d.). 6-Aminoquinoline.
  • Benchchem. (2025). Application Note: Determination of 5,6-Dihydroxy-8-aminoquinoline in Tissue using HPLC.
  • National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
  • Edstein, D. A., et al. (2022). Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study. Molecules, 27(23), 8203.
  • National Institutes of Health. (n.d.). This compound.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • ResearchGate. (2025). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.
  • PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method.
  • ResearchGate. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban.
  • An-Najah Journals. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product.
  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PubMed. (2019). Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • PubMed Central. (n.d.). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole.

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Comparative study of different synthetic routes to 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Aminoquinoline-5-carbonitrile is a vital heterocyclic scaffold in medicinal chemistry and drug discovery. The strategic placement of the amino and cyano functionalities on the quinoline core imparts unique electronic properties and provides versatile handles for further molecular elaboration. This guide offers a comparative analysis of two plausible, albeit theoretical, synthetic pathways to this important molecule, designed for researchers, scientists, and professionals in drug development. The routes are constructed based on well-established synthetic transformations within quinoline chemistry, providing a robust framework for its synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary strategies, hinging on the sequence of introducing the amino and cyano groups.

G cluster_A Route A: Nitration-First Strategy cluster_B Route B: Amination-First Strategy target This compound A1 6-Nitroquinoline-5-carbonitrile target->A1 Reduction B1 6-(Protected-amino)-5-carbonitrile-quinoline target->B1 Deprotection A2 6-Nitro-5-bromoquinoline A1->A2 Cyanation A3 6-Bromoquinoline A2->A3 Nitration B2 6-(Protected-amino)-5-bromoquinoline B1->B2 Cyanation B3 6-Aminoquinoline B2->B3 Protection & Bromination

Caption: Retrosynthetic analysis of this compound.

Route A: The Nitration-First Strategy

This pathway commences with a commercially available halo-substituted quinoline, introduces the nitro group, followed by cyanation, and concludes with the reduction of the nitro functionality.

Workflow Diagram

G start 6-Bromoquinoline step1 Step 1: Nitration start->step1 intermediate1 6-Bromo-5-nitroquinoline step1->intermediate1 step2 Step 2: Cyanation intermediate1->step2 intermediate2 6-Nitroquinoline-5-carbonitrile step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 end This compound step3->end

Caption: Workflow for the Nitration-First Strategy (Route A).

Experimental Protocols

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

The synthesis begins with the regioselective nitration of 6-bromoquinoline. The bromo group at the 6-position directs the incoming nitro group to the 5-position.[1]

  • Procedure: To a solution of 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is carefully monitored and, upon completion, quenched by pouring onto ice, followed by basification to precipitate the product.

  • Rationale: The strongly acidic medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile. The bromo substituent, although deactivating, is an ortho, para-director, leading to nitration at the C5 and C7 positions. Steric hindrance from the quinoline ring structure favors substitution at the C5 position.

Step 2: Synthesis of 6-Nitroquinoline-5-carbonitrile

The bromo group is subsequently displaced by a cyanide group via a palladium-catalyzed cross-coupling reaction.[2][3][4]

  • Procedure: A mixture of 6-bromo-5-nitroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Rationale: Palladium-catalyzed cyanation is a robust method for the synthesis of aryl nitriles from aryl halides.[5][6][7] The electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

  • Procedure: 6-Nitroquinoline-5-carbonitrile (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate, and a reducing agent is added. Common methods include catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.[8][9]

  • Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[8] The presence of the electron-withdrawing cyano group should not interfere with the reduction of the nitro group under these conditions.[10][11]

Route B: The Amination-First Strategy

This alternative route begins with 6-aminoquinoline, which is first protected, then halogenated, followed by cyanation, and finally deprotection to yield the target compound.

Workflow Diagram

G start 6-Aminoquinoline step1 Step 1: Protection start->step1 intermediate1 6-(Boc-amino)quinoline step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate3 6-(Boc-amino)quinoline-5-carbonitrile step2->intermediate3 intermediate2 6-(Boc-amino)-5-bromoquinoline step3 Step 3: Cyanation step4 Step 4: Deprotection intermediate3->step4 end This compound step4->end

Caption: Workflow for the Amination-First Strategy (Route B).

Experimental Protocols

Step 1 & 2: Synthesis of 6-(Boc-amino)-5-bromoquinoline

The synthesis starts with the protection of the amino group of 6-aminoquinoline, followed by regioselective bromination. The existence of a commercial source for 6-(Boc-amino)-5-bromoquinoline suggests this is a feasible transformation.[12]

  • Procedure (Protection): 6-Aminoquinoline (1.0 eq) is reacted with di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the presence of a base such as triethylamine in a solvent like THF or dichloromethane.

  • Procedure (Bromination): The resulting 6-(Boc-amino)quinoline is then brominated using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

  • Rationale: The Boc protecting group is chosen for its stability under various reaction conditions and its ease of removal. The strongly activating and ortho, para-directing nature of the protected amino group facilitates selective bromination at the C5 position.

Step 3: Synthesis of 6-(Boc-amino)quinoline-5-carbonitrile

Similar to Route A, a palladium-catalyzed cyanation is employed to introduce the nitrile group.[2][3][4]

  • Procedure: 6-(Boc-amino)-5-bromoquinoline (1.0 eq) is subjected to palladium-catalyzed cyanation with zinc cyanide, similar to the conditions described in Route A, Step 2.

  • Rationale: The palladium-catalyzed cyanation is a versatile reaction compatible with a wide range of functional groups, including the Boc-protected amine.[5][6][7]

Step 4: Synthesis of this compound

The final step is the removal of the Boc protecting group to unveil the amino functionality.

  • Procedure: 6-(Boc-amino)quinoline-5-carbonitrile is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, at room temperature.

  • Rationale: The Boc group is readily cleaved under acidic conditions, providing the final product in a clean and efficient manner.

Comparative Analysis

FeatureRoute A: Nitration-FirstRoute B: Amination-First
Starting Material 6-Bromoquinoline6-Aminoquinoline
Number of Steps 34 (or 3 if 6-(Boc-amino)-5-bromoquinoline is purchased)
Key Reactions Electrophilic Nitration, Pd-catalyzed Cyanation, Nitro ReductionProtection, Electrophilic Bromination, Pd-catalyzed Cyanation, Deprotection
Potential Advantages Fewer synthetic steps, potentially higher overall yield.Milder reaction conditions for the introduction of the C5 substituent. Avoids the use of highly reactive and potentially hazardous nitrating agents in the initial step.
Potential Challenges Regioselectivity of nitration can be an issue, potentially leading to isomeric byproducts. The reduction of the nitro group in the presence of a nitrile needs to be carefully controlled to avoid over-reduction of the cyano group.The additional protection and deprotection steps add to the overall reaction time and may reduce the overall yield.
Overall Feasibility High, based on established quinoline chemistry.High, with the key intermediate being commercially available.

Conclusion

Both proposed synthetic routes to this compound are viable and grounded in established organic chemistry principles.

  • Route A offers a more direct and potentially higher-yielding pathway, though it may require careful optimization of the nitration and reduction steps to ensure high selectivity and avoid side reactions.

  • Route B provides a more controlled approach, particularly for the introduction of the C5 substituent, and may be preferable if regioselectivity in the nitration of 6-bromoquinoline proves to be a significant issue. The commercial availability of a key intermediate further enhances the practicality of this route.

The choice between these two strategies will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and the need for high purity of the final product.

References

  • Mild synthesis of 6-amino-5-bromoquinoxaline. (2010). ResearchGate. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. Retrieved from [Link]

  • Reduction of nitro compounds carrying electron withdrawing groups: A convenient approach without metal catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Naik, et al. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 7(1), 118-123. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. Retrieved from [Link]

  • 5-bromo-6-methoxy-8-nitroquinoline. (n.d.). Molbase. Retrieved from [Link]

  • Cholewiak, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1768. Retrieved from [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Cyanation. (n.d.). Wikipedia. Retrieved from [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. (2022). American Chemical Society. Retrieved from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). ResearchGate. Retrieved from [Link]

  • Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. (2014). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Eyer, P., & Worek, F. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 20(12), 3053. Retrieved from [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). ResearchGate. Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(51), 17290–17291. Retrieved from [Link]

  • Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Antibacterial Efficacy of Novel 6-Aminoquinoline-5-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of 6-aminoquinoline-5-carbonitrile derivatives as potential antibacterial agents. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a template for data interpretation and comparison against established antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Introduction: The Quinoline Scaffold and the Imperative for New Antibacterials

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and bactericidal mechanism.[1] Their journey began with nalidixic acid in 1962 and evolved significantly with the introduction of fluoroquinolones, which offered enhanced potency and a wider range of action against both Gram-positive and Gram-negative bacteria.[1][2] However, the escalating crisis of antimicrobial resistance, driven by mechanisms such as target-site mutations and increased drug efflux, threatens the clinical utility of this vital drug class.[2][3][4]

This challenge necessitates the exploration of novel chemical scaffolds. The 6-aminoquinoline core has shown promise, with studies indicating that replacing the common C-6 fluorine atom with an amino group can still yield compounds with significant antibacterial activity.[5] The addition of a 5-carbonitrile moiety represents a rational design strategy to explore new structure-activity relationships (SAR) and potentially overcome existing resistance mechanisms. This guide outlines a robust benchmarking strategy to rigorously assess the potential of these novel this compound compounds.

The Core Mechanism: Targeting Bacterial Type II Topoisomerases

Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[6]

Quinolones act as "topoisomerase poisons."[3][4] They stabilize the transient complex formed between the topoisomerase and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[2][3] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[6] Understanding this mechanism is fundamental to interpreting the spectrum of activity and potential resistance profiles of new derivatives.

cluster_0 Bacterial DNA Replication cluster_1 Topoisomerase Action (Normal) cluster_2 Quinolone Inhibition DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Replication Fork Progression Gyrase DNA Gyrase / Topo IV Supercoiled_DNA->Gyrase Binds Cleavage_Complex Transient Cleavage Complex (DNA Break) Gyrase->Cleavage_Complex Cleaves DNA Religation Re-ligated DNA (Replication Continues) Cleavage_Complex->Religation Reseals DNA Stabilized_Complex Stabilized Ternary Complex (Ligation Blocked) Quinolone 6-Aminoquinoline -5-carbonitrile Quinolone->Cleavage_Complex Binds & Stabilizes Cell_Death Chromosome Fragmentation => Cell Death Stabilized_Complex->Cell_Death Accumulation of DNA Breaks

Caption: Mechanism of Quinolone Antibacterial Action.

A Validated Benchmarking Workflow

A rigorous and systematic approach is essential to objectively compare the antibacterial performance of novel compounds. The following workflow ensures that the generated data is robust, reproducible, and allows for meaningful comparisons with both existing antibiotics and other investigational molecules.

Causality in Experimental Design
  • Selection of Test Compounds: A series of this compound derivatives with systematic modifications at other positions (e.g., C-2, C-7) should be synthesized. This allows for the elucidation of Structure-Activity Relationships (SAR).

  • Selection of Bacterial Strains: The panel must include representatives from key pathogen groups:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213) and a Methicillin-Resistant S. aureus (MRSA) strain (e.g., ATCC 43300) to assess efficacy against resistant pathogens.[8][9]

    • Gram-Negative: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853). P. aeruginosa is particularly important as it is an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[10][11]

  • Selection of Positive Controls: A well-characterized, broad-spectrum fluoroquinolone like Ciprofloxacin is an ideal comparator. Vancomycin can be included as a Gram-positive specific control, especially for MRSA strains.[12]

A Compound Synthesis (this compound Library) B Primary Screening: MIC Assay (Gram+, Gram-, and Resistant Strains) A->B C Secondary Screening: MBC Assay (Determine Bactericidal vs. Bacteriostatic) B->C Potent Hits (Low MIC) G Data Analysis & SAR B->G D Advanced Characterization (Lead Compounds Only) C->D Bactericidal Hits (MBC/MIC ≤ 4) C->G E Time-Kill Kinetic Assay D->E F Cytotoxicity Assay (e.g., HepG2, HEK-293 cells) D->F E->G F->G H Lead Candidate Selection G->H

Caption: Experimental Workflow for Benchmarking Antibacterial Activity.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating self-validating and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of MHB containing the test compound at twice the highest desired final concentration to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly.

    • Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the final bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation & Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Post-MIC Assay: Following the determination of the MIC, take the plates from the MIC assay.

  • Plating:

    • From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The ratio of MBC to MIC is a critical parameter: a compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.

Table 1: Hypothetical Antibacterial Activity Data (MIC in µg/mL)
Compound IDS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
AQ-CN-01 24832
AQ-CN-02 12416
AQ-CN-03 81632>64
Ciprofloxacin 0.2510.0150.5
Vancomycin 0.51>64>64
Table 2: Hypothetical Bactericidal Activity (MBC in µg/mL and MBC/MIC Ratio)
Compound IDStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
AQ-CN-02 S. aureus122Bactericidal
AQ-CN-02 MRSA284Bactericidal
AQ-CN-02 E. coli4328Bacteriostatic
Ciprofloxacin S. aureus0.250.52Bactericidal

Interpretation Insights:

  • From Table 1, compound AQ-CN-02 emerges as the most promising candidate, showing superior activity compared to other derivatives across all strains. While less potent than Ciprofloxacin, its activity against MRSA is noteworthy.

  • The SAR suggests that the modifications leading to AQ-CN-02 are beneficial for broad-spectrum activity, whereas those in AQ-CN-03 are detrimental.

  • Table 2 indicates that AQ-CN-02 is bactericidal against S. aureus and MRSA but may be bacteriostatic against E. coli. This differential effect is common and highlights the importance of MBC determination.

Conclusion and Future Directions

This guide provides a foundational strategy for benchmarking the antibacterial activity of novel this compound compounds. By employing standardized protocols and a rational experimental design, researchers can generate high-quality, comparable data to identify promising lead candidates.

Lead compounds, such as the hypothetical AQ-CN-02 , should be advanced to further studies, including time-kill kinetic assays to understand the dynamics of bacterial killing, and in vitro cytotoxicity assays against human cell lines to establish a preliminary safety profile.[9] Ultimately, this systematic approach will accelerate the discovery and development of new quinolone-based antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 12, 2026, from [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 4(4), 409-429. [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P. G., Palmioli, G., Segre, G., & Terni, P. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973–982. [Link]

  • Huang, X. H., She, M. T., Zhang, Y. H., Liu, Y. F., Zhong, D. X., Zhang, Y. H., Zheng, J. X., Sun, N., Wong, W. L., & Lu, Y. J. (2022). Novel quinoline-based derivatives as the PqsR inhibitor against Pseudomonas aeruginosa PAO1. Journal of Applied Microbiology, 133(4), 2167–2181. [Link]

  • Chandal, N., Sharma, N., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals, 16(5), 735. [Link]

  • Singh, R., Singh, P., Kumar, V., & Singh, I. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6757-6772. [Link]

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Scientia Pharmaceutica, 88(4), 57. [Link]

  • Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4169-4206. [Link]

  • Kumar, N., & Singh, R. K. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry, 14(1), 17. [Link]

  • Yuan, X. X. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform, 41(32). [Link]

  • Teng, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 639-644. [Link]

  • Kumar, N., & Singh, R. K. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry, 14, 17. [Link]

  • Kumar, N., & Singh, R. K. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. BMC Chemistry, 14(1), 17. [Link]

  • ResearchGate. (2022). Novel quinoline-based derivatives as the PqsR inhibitor against Pseudomonas aeruginosa PAO1. [Link]

  • Dickey, J. M., et al. (2023). Amine Basicity of Quinoline ATP Synthase Inhibitors Drives Antibacterial Activity against Pseudomonas aeruginosa. ACS Infectious Diseases, 9(12), 2465-2475. [Link]

  • MDPI. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • Huang, X. H., et al. (2022). Novel quinoline-based derivatives as the PqsR inhibitor against Pseudomonas aeruginosa PAO1. Journal of Applied Microbiology, 133(4), 2167-2181. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1989-2006. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminoquinoline-5-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Modern Privileged Motif in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Its derivatives have given rise to a multitude of therapeutic agents, from antimalarials like chloroquine to potent anticancer drugs.[4][5] Within this broad class, the 6-aminoquinoline-5-carbonitrile core has emerged as a particularly fruitful template for the development of protein kinase inhibitors.[6][7]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9] The this compound scaffold serves as an excellent starting point for designing ATP-competitive kinase inhibitors, molecules that block the enzyme's activity by occupying its ATP-binding site. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications influence inhibitory potency and selectivity, offering field-proven insights to guide the rational design of next-generation kinase inhibitors.

The this compound Core: A Structural Overview

The foundational structure of these analogs provides a rigid framework with key functional groups positioned for interaction within the kinase ATP-binding pocket. The SAR exploration of this scaffold primarily revolves around substitutions at four key positions: the C4 position, the C6 amino group, the C5 carbonitrile group, and various positions on the benzo moiety of the quinoline ring.

Understanding the role of each component is crucial for rational drug design:

  • The Quinoline Nitrogen (N1): Typically acts as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase.

  • The C6-Amino Group: Serves as a key attachment point for various side chains and can act as a hydrogen bond donor.

  • The C5-Carbonitrile Group: This electron-withdrawing group significantly influences the electronic properties of the quinoline ring and can engage in specific interactions within the active site.

  • The C4-Position: A critical vector for introducing diverse substituents that can probe deeper pockets within the kinase active site, often dictating selectivity and potency.

Comparative Structure-Activity Relationship (SAR) Analysis

The development of potent and selective kinase inhibitors from this scaffold is a testament to systematic SAR studies. The following sections compare how modifications at different positions impact biological activity, with a focus on anticancer applications.

The Critical Role of Substituents at the C4-Position

The C4 position is arguably the most important for modulating the potency and selectivity profile of these inhibitors. Introducing substituted anilino (anilino = aminobenzene) moieties at this position has proven to be a highly effective strategy.

  • Small, Unsubstituted Groups: Analogs with simple, small groups at C4 generally exhibit weak activity.

  • Aryl and Heteroaryl Groups: The introduction of an anilino linker at C4, creating a 4-anilino-6-aminoquinoline core, dramatically enhances inhibitory activity. This is because the anilino ring can extend into a hydrophobic pocket adjacent to the ATP-binding site.

  • Substitution on the Anilino Ring: The substitution pattern on this distal anilino ring is a key determinant of kinase selectivity.

    • Meta-substitution: Often enhances potency. For example, incorporating groups capable of forming hydrogen bonds can anchor the inhibitor more firmly.

    • Para-substitution: Can be used to modulate pharmacokinetic properties.

    • Electron-withdrawing vs. Electron-donating groups: The electronic nature of the substituents can fine-tune the binding affinity. For instance, electron-withdrawing groups in certain positions have been shown to increase activity against specific kinases.[10]

Influence of the Benzo Ring Substituents (C7 and C8)

Modifications to the benzo portion of the quinoline ring are primarily used to enhance potency and improve physicochemical properties.

  • Methoxy Groups (CH₃O-): The addition of methoxy groups at the C7 position is a common strategy. These groups can increase solubility and form favorable interactions in the active site of certain kinases, such as Src family kinases.[8] A 6,7-dimethoxyquinoline scaffold is often more favorable for activity than a 6,7-dihydroxyquinoline.[11]

  • Halogens (F, Cl, Br): Introducing fluorine or chlorine atoms can increase metabolic stability and cell permeability. A fluorine atom at the C6 position is a feature of Brequinar Sodium, a quinoline carboxylic acid analog that inhibits dihydroorotate dehydrogenase.[12]

The Function of the C5-Carbonitrile and C6-Amino Moieties

While the C4 position often dictates selectivity, the C5 and C6 substituents are crucial for anchoring the molecule and overall potency.

  • C5-Carbonitrile (-CN): The strong electron-withdrawing nature of the nitrile group is critical. It enhances the hydrogen-bonding capability of the adjacent C6-amino group and the quinoline ring nitrogen. Its removal or replacement with other groups often leads to a significant loss of activity.

  • C6-Amino (-NH₂): This group frequently acts as a hydrogen bond donor. Acylation or substitution on this amine can be tolerated, sometimes leading to improved properties. For example, in the CDK8/19 inhibitor Senexin C, this part of the molecule is elaborated into a more complex side chain to optimize potency and pharmacokinetic properties.[6][7]

Quantitative Comparison of Analog Performance

The following table summarizes the inhibitory activities of representative this compound analogs and related quinoline derivatives against various protein kinases. This data highlights the impact of the structural modifications discussed above.

Compound/Analog Target Kinase(s) IC₅₀ / Kᵢ Value Key Structural Features & SAR Insights
Compound (21) SrcIC₅₀ = 35 nM6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino) derivative. Demonstrates the potency imparted by the trimethoxyphenyl group at C4.[8]
Compound (48) EGFRIC₅₀ = 7.5 nMA 4-Substitutedamino-quinoline-3-carbonitrile. Highlights the high potency achievable with the quinoline-carbonitrile scaffold against EGFR.[8]
EKB-569 (Pelitinib) EGFR-A potent and selective irreversible EGFR inhibitor with a quinoline core, demonstrating clinical relevance.[13]
Senexin B CDK8/19-A first-in-class selective CDK8/19 inhibitor that advanced to clinical trials, based on a quinazoline scaffold.[7]
Senexin C (20a) CDK8/19High PotencyAn optimized quinoline-6-carbonitrile analog of Senexin B with improved metabolic stability and oral bioavailability.[6][7]
CX-4945 CK2IC₅₀ = 0.3 nMA benzo[c][2][14]naphthyridine derivative (related quinoline isostere) showing nanomolar potency against Casein Kinase 2.[8]

Experimental Protocols for SAR Validation

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for the synthesis and evaluation of this compound analogs.

Protocol 1: General Synthesis of 4-Anilino-6-aminoquinoline-5-carbonitrile Analogs

This protocol describes a common synthetic route. The key step is a nucleophilic aromatic substitution reaction to install the C4-anilino moiety.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available or synthesized 4-chloro-6-nitroquinoline-5-carbonitrile.

  • Nucleophilic Substitution: In a round-bottom flask, dissolve the 4-chloro derivative (1.0 eq) in isopropanol. Add the desired substituted aniline (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product, a 4-(substituted-anilino)-6-nitroquinoline-5-carbonitrile, will often precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • Nitro Group Reduction: Suspend the nitro-intermediate in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat to 70-80°C for 2-3 hours.

  • Final Purification: Cool the reaction mixture and pour it into ice water. Basify with a saturated sodium bicarbonate solution to a pH of ~8. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final 6-amino-4-(substituted-anilino)-quinoline-5-carbonitrile analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for determining the IC₅₀ value of an inhibitor against a specific protein kinase.[14]

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compounds

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting kit

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette and microplate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Setup: In the microplate, add 2.5 µL of the diluted inhibitor solutions. For control wells, add 2.5 µL of DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor like staurosporine (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add 12.5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing SAR Principles and Workflows

Diagrams are essential for conceptualizing complex relationships and processes. The following visualizations, created using DOT language, illustrate key aspects of this guide.

SAR Summary Diagram

SAR_Summary cluster_C4 C4 Position cluster_C7 C7 Position cluster_C5_C6 C5/C6 Moieties Core 6-Aminoquinoline- 5-carbonitrile Scaffold Anilino Anilino Substituent Core->Anilino Methoxy Methoxy Group Core->Methoxy CN_NH2 C5-Nitrile (CN) C6-Amino (NH2) Core->CN_NH2 Potency Increases Potency & Selectivity Anilino->Potency Extends into hydrophobic pocket Solubility Improves Solubility & Potency Methoxy->Solubility Anchoring Key for H-Bonding & Potency CN_NH2->Anchoring Anchors in hinge region

Caption: Key SAR takeaways for the this compound scaffold.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Prepare Inhibitor Serial Dilutions plate Add Inhibitor, Kinase, & Substrate to Plate start->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C initiate->incubate detect Add Luminescent Reagent (Kinase-Glo®) incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Simplified Kinase Signaling Pathway

Kinase_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., Ras-MAPK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Inhibitor Quinoline Inhibitor Inhibitor->Receptor Blocks ATP Binding Site Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally versatile and potent template for the design of kinase inhibitors. The extensive SAR studies have established clear guidelines for optimizing these molecules: the C4-anilino moiety is a primary driver of potency and selectivity, while substitutions on the quinoline's benzo ring fine-tune physicochemical properties. The C5-nitrile and C6-amino groups are critical anchors that secure the inhibitor in the ATP-binding pocket.

Future research in this area will likely focus on developing inhibitors with novel selectivity profiles to overcome acquired drug resistance and on improving the oral bioavailability and safety profiles of these compounds.[9] The integration of computational methods, such as molecular docking and dynamic simulations, with traditional synthetic chemistry will continue to accelerate the discovery of new, highly targeted therapies based on this remarkable scaffold.

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.Medicinal Chemistry, 2023.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • Comprehensive review on current developments of quinoline-based anticancer agents.Arabian Journal of Chemistry, 2019.
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.Bentham Science Publishers, 2022.
  • Anticancer Activity of Quinoline Derivatives.International Journal of Pharmaceutical Sciences Review and Research, 2022.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.BenchChem, 2025.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.PubMed, 2022.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics.PubMed Central, 2022.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Request PDF.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem, 2025.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.MDPI, 2017.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.Biochemical Pharmacology, 1990.

Sources

A Tale of Two Precursors: A Comparative Guide to 6-Aminoquinoline and 6-Aminoquinoline-5-carbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical precursor is a critical decision that profoundly influences the efficiency, versatility, and ultimate success of a synthetic route. In the realm of quinoline chemistry, a scaffold of immense importance in medicinal chemistry and materials science, 6-aminoquinoline has long been a staple building block.[1] However, the emergence of its functionalized counterpart, 6-aminoquinoline-5-carbonitrile, prompts a crucial question: is the nitrile-adorned precursor a superior choice? This guide provides an in-depth, objective comparison of these two precursors, grounded in chemical principles and supported by experimental insights, to empower you in making an informed decision for your next synthetic endeavor.

At a Glance: Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these molecules. The introduction of a cyano group at the 5-position significantly alters the electronic landscape of the quinoline core.

Property6-AminoquinolineThis compound
CAS Number 580-15-454398-51-5
Molecular Formula C₉H₈N₂C₁₀H₇N₃
Molecular Weight 144.17 g/mol 169.18 g/mol
Appearance Yellow to brown crystalline solidData not readily available
Key Feature Electron-donating amino group on the carbocyclic ringElectron-donating amino group and a powerful electron-withdrawing cyano group on the carbocyclic ring

Synthesis of the Precursors: Accessibility and Strategy

The practicality of a precursor is intrinsically linked to its synthetic accessibility. Here, we outline established and plausible routes to both molecules.

Synthesis of 6-Aminoquinoline

6-Aminoquinoline is commonly synthesized via the Skraup reaction, a classic and robust method for quinoline synthesis, followed by the reduction of a nitro group.[2]

G p_nitroaniline p-Nitroaniline six_nitroquinoline 6-Nitroquinoline p_nitroaniline->six_nitroquinoline glycerol Glycerol glycerol->six_nitroquinoline h2so4 H₂SO₄, Oxidant h2so4->six_nitroquinoline six_aminoquinoline 6-Aminoquinoline six_nitroquinoline->six_aminoquinoline reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) reduction->six_aminoquinoline G six_amino_five_nitro 6-Amino-5-nitroquinoline five_six_diamino 5,6-Diaminoquinoline six_amino_five_nitro->five_six_diamino reduction Reduction reduction->five_six_diamino six_amino_five_cyano This compound five_six_diamino->six_amino_five_cyano diazotization 1. NaNO₂, HCl 2. CuCN (Sandmeyer Reaction) diazotization->six_amino_five_cyano G cluster_0 6-Aminoquinoline cluster_1 This compound six_aq 6-Aminoquinoline product_1 5-E-6-aminoquinoline & 7-E-6-aminoquinoline six_aq->product_1 Activated Ring electrophile_1 Electrophile (E⁺) electrophile_1->product_1 six_aq_cn This compound product_2 Reaction disfavored or requires harsh conditions six_aq_cn->product_2 Deactivated Ring electrophile_2 Electrophile (E⁺) electrophile_2->product_2

Sources

A Comparative Guide to the Reaction Kinetics of Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, synthetic chemists, and researchers, understanding the nuanced reactivity of structural isomers is paramount. The quinoline ring system, a cornerstone of many therapeutic agents, presents a fascinating case study when substituted with an amino group. The position of this single functional group dramatically alters the electronic landscape of the entire molecule, dictating its reaction kinetics and, ultimately, its suitability for various synthetic pathways and biological interactions.

This guide provides an in-depth comparison of the reaction kinetics of key aminoquinoline isomers. Moving beyond a simple recitation of facts, we will explore the underlying electronic and steric principles that govern these differences, present a practical experimental workflow for kinetic analysis, and provide comparative data to ground our discussion.

The Subjects of Our Study: Structural and Electronic Profiles

The primary aminoquinoline isomers of interest are 4-aminoquinoline, 8-aminoquinoline, and to a lesser extent, other isomers like 2-aminoquinoline. Their fundamental structures are distinguished solely by the attachment point of the amino (-NH₂) group to the quinoline core. This seemingly minor change has profound consequences for the molecule's reactivity.

Aminoquinoline_Isomers cluster_4AQ 4-Aminoquinoline cluster_8AQ 8-Aminoquinoline cluster_2AQ 2-Aminoquinoline node_4aq node_8aq node_2aq

Caption: The core structures of 4-, 8-, and 2-aminoquinoline.

The nitrogen of the amino group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons can be delocalized into the quinoline ring system. The position of the amino group determines where this electron density is concentrated, thereby activating or deactivating specific sites towards chemical attack.

Causality of Reactivity: The "Why" Behind Kinetic Differences

The disparate reaction kinetics among aminoquinoline isomers can be attributed to three primary factors:

  • Mesomeric (Resonance) Effects : The electron-donating amino group significantly influences the electron density of the aromatic system. In 4-aminoquinoline, the amino group is in conjugation with the pyridine ring nitrogen, which strongly activates the 4-position for reactions like nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate.[1][2]

  • Inductive Effects : The nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect, but this is generally outweighed by its stronger resonance effect.

  • Steric Hindrance : The proximity of the amino group to potential reaction centers can physically block the approach of reagents. This is particularly relevant for 8-aminoquinoline, where the "peri" position crowds the nitrogen atom of the quinoline ring.

Reactivity_Influence Isomer Aminoquinoline Isomer (e.g., 4-AQ, 8-AQ) EDG Position of Amino Group (Electron-Donating Group) Isomer->EDG Resonance Resonance Effect (Electron Delocalization) EDG->Resonance determines Steric Steric Hindrance (Peri-Interaction in 8-AQ) EDG->Steric influences Density Altered Ring Electron Density Resonance->Density Steric->Density Kinetics Observed Reaction Kinetics (Rate & Mechanism) Density->Kinetics governs Kinetic_Workflow A 1. Stock Solution Prep C 3. Temperature Equilibration (Cuvette in Cell Holder) A->C B 2. Spectrometer Setup (Baseline Correction) B->C D 4. Initiate Reaction (Add Reagents to Cuvette) C->D E 5. Data Acquisition (Absorbance vs. Time) D->E F 6. Data Processing (Plot ln[A] vs. Time) E->F G 7. Calculate Rate Constant (k' = -slope) F->G

Caption: Experimental workflow for a UV-Vis spectroscopic kinetic study.

Step-by-Step Methodology
  • Preparation of Reagents :

    • Prepare a stock solution of the aminoquinoline isomer (e.g., 1 mM in acetonitrile).

    • Prepare a stock solution of the alkylating agent (e.g., 100 mM methyl iodide in acetonitrile). The large excess ensures pseudo-first-order conditions.

  • Instrumentation Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for signal stability.

    • Set the instrument to kinetics mode.

    • Determine the λmax (wavelength of maximum absorbance) of the product by running a full spectrum scan of a completed reaction mixture. Set the instrument to monitor absorbance at this λmax.

  • Baseline Correction :

    • Fill a quartz cuvette with 3.0 mL of the solvent (acetonitrile).

    • Place the cuvette in the cell holder and perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette. [3]

  • Reaction Initiation and Data Collection :

    • Pipette a known volume of the aminoquinoline stock solution into the cuvette.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

    • To initiate the reaction, rapidly inject the alkylating agent stock solution, quickly mix by inverting the cuvette (covered with parafilm), and immediately start data acquisition.

    • Record the absorbance at the predetermined λmax at regular intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis :

    • Export the absorbance vs. time data.

    • Assuming the reaction A -> B, the concentration of the reactant A at any time t is proportional to (A∞ - At), where A∞ is the final absorbance and At is the absorbance at time t.

    • Plot ln(A∞ - At) versus time (t).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

Isomer-Dependent Catalytic Activity

Beyond their role as reactants, aminoquinoline isomers and their derivatives are crucial as ligands in coordination chemistry and catalysis. The position of the amino group affects their ability to form stable complexes with metal ions.

For example, quinoline derivatives have been studied for their ability to form copper complexes that catalyze the oxidation of catechol. [4][5]The rate of these catalytic reactions is highly dependent on the structure of the quinoline ligand and the nature of the coordinated copper salt. [4]8-Aminoquinoline is a particularly effective bidentate chelating agent, using both the ring nitrogen and the exocyclic amino nitrogen to coordinate with a metal center. This chelation can stabilize the metal catalyst in a specific oxidation state or geometry, thereby enhancing its catalytic activity and influencing the overall reaction kinetics.

Conclusion and Strategic Implications

The isomeric position of the amino group on a quinoline ring is not a trivial structural detail; it is a fundamental determinant of the molecule's chemical behavior.

  • 4-Aminoquinoline and 2-Aminoquinoline are highly activated systems, making their exocyclic amino groups strong nucleophiles. This is a critical consideration for N-functionalization reactions.

  • 8-Aminoquinoline exhibits moderated reactivity due to steric and electronic factors, but its geometry makes it an exceptional chelating ligand for catalysis.

For researchers in drug development and process chemistry, these kinetic differences have direct implications. An understanding of the relative reactivity allows for the rational selection of isomers for a desired synthetic outcome, the optimization of reaction conditions (temperature, catalyst, solvent), and the prediction of potential side reactions. This foundational knowledge is indispensable for the efficient and targeted synthesis of novel quinoline-based compounds.

References

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • MDPI. (2023, August 1). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Molecules. [Link]

  • National Center for Biotechnology Information. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • ResearchGate. (2020, December). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • NASA Technical Reports Server. (n.d.). The reaction of 8-aminoquinoline with chromium( 111), nisLnganese( 11), iron(I1) and (111), cobalt(II), nickel(II), coppe~(II),. [Link]

  • ResearchGate. (2022, November 23). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

Sources

Head-to-head comparison of catalysts for 6-Aminoquinoline-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Synthesis of 6-Aminoquinoline-5-carbonitrile: A Head-to-Head Comparison of Modern Catalytic Strategies

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2] Among its many derivatives, this compound stands out as a highly valuable building block, featuring adjacent amino and cyano groups that serve as versatile handles for further molecular elaboration. The efficient and selective synthesis of this target molecule is, therefore, a topic of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive, head-to-head comparison of catalytic strategies for the synthesis of this compound. Rather than focusing on a single reaction, we will explore and compare two divergent and catalytically driven synthetic pathways. This approach offers a more realistic and practical perspective, reflecting the decision-making process in a research environment where multiple routes to a target molecule must be evaluated. We will delve into the mechanistic underpinnings of catalyst choice, provide comparative data on performance, and present detailed experimental protocols to ensure reproducibility.

Strategic Overview: Two Competing Catalytic Pathways

The synthesis of this compound can be logically approached from two distinct retrosynthetic pathways, each relying on a key catalytic transformation.

  • Pathway A: Late-Stage C-H Cyanation. This strategy involves the initial synthesis of a 6-aminoquinoline precursor followed by the catalytically challenging introduction of the C5-cyano group. This route leverages well-established methods for quinoline core synthesis and focuses the comparison on the final, crucial C-CN bond formation.

  • Pathway B: Annulation of a Pre-functionalized Precursor. This approach begins with an aniline derivative already containing the requisite ortho-amino and cyano functionalities. The comparative focus here is on the catalytic cyclization (annulation) step to form the quinoline ring.

G cluster_A Pathway A: Late-Stage Functionalization cluster_B Pathway B: Annulation Strategy Target This compound A1 6-Aminoquinoline A2 5-Halo-6-aminoquinoline A1->A2 Halogenation A2->Target A_Cat [Catalyst Comparison 1] Palladium-Catalyzed Cyanation A_Cat->A2 Catalyzes B1 Substituted o-Aminoaryl Nitrile B1->Target B_Cat [Catalyst Comparison 2] Transition-Metal or Acid-Catalyzed Annulation B_Cat->B1 Catalyzes

Caption: Divergent synthetic pathways to this compound.

Pathway A: Late-Stage Cyanation of 6-Aminoquinoline

This pathway begins with the synthesis of 6-aminoquinoline, a readily accessible intermediate. The classic Skraup-Doebner-Von Miller reaction, which involves the condensation of an aniline with α,β-unsaturated carbonyl compounds, is a robust method for this purpose.[3][4] For instance, 4-nitroaniline can be reacted with glycerol in the presence of sulfuric acid and an oxidizing agent, followed by reduction of the nitro group (e.g., with SnCl₂ or catalytic hydrogenation) to yield 6-aminoquinoline.[5][6]

The pivotal step in this pathway is the selective introduction of a cyano group at the C5 position. This is typically achieved via a two-step sequence: regioselective halogenation (e.g., bromination or iodination) at the electron-rich C5 position, followed by a transition-metal-catalyzed cyanation reaction. Palladium-catalyzed cyanation of aryl halides is a powerful and widely adopted method for forming aryl nitriles.

Head-to-Head Catalyst Comparison: Palladium-Catalyzed Cyanation

The choice of palladium catalyst—specifically the combination of the palladium precursor and the ligand—is critical for achieving high yields and selectivity in the cyanation of 5-halo-6-aminoquinoline. The reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the product.[7]

Catalyst SystemPrecursor/LigandCyanide SourceTypical ConditionsYield (%)Key Advantages/Disadvantages
System 1: Buchwald Pd₂(dba)₃ / XPhosZn(CN)₂Toluene, 100-120 °C>90Advantages: High activity, broad substrate scope, good tolerance for amino group.[8] Disadvantages: Air-sensitive ligands, relatively expensive.
System 2: Beller Pd(OAc)₂ / DPEphosK₄[Fe(CN)₆]DMAc, 120 °C85-95Advantages: Uses a non-toxic, solid cyanide source.[9] Disadvantages: May require higher catalyst loading for challenging substrates.
System 3: Copper CuIKCN or NaCNDMF or NMP, 140-160 °C60-80Advantages: Inexpensive catalyst. Disadvantages: Requires high temperatures, stoichiometric amounts of copper, and highly toxic cyanide salts. Substrate scope can be limited.[10]

Causality Behind Experimental Choices:

  • Ligand Selection: Electron-rich, bulky phosphine ligands like XPhos (System 1) and DPEphos (System 2) are crucial. They stabilize the Pd(0) center, promote the oxidative addition step (the rate-limiting step for aryl chlorides/bromides), and facilitate the final reductive elimination.[8][9] The bite angle of bidentate ligands like DPEphos can significantly influence catalyst activity and stability.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic than alkali metal cyanides and its transmetalation to the palladium center is efficient. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative, though it may require specific ligand systems to achieve high reactivity.

  • Solvent and Base: Aprotic polar solvents like toluene, DMF, or DMAc are used to dissolve the reactants and facilitate the high temperatures often required. A base is typically not required for cyanation with Zn(CN)₂, but may be used with other sources.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Halo-6-aminoquinoline (Ar-X) ArX->OxAdd Pd_complex Ar-Pd(II)(X)L₂ OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal ZnCN2 Zn(CN)₂ ZnCN2->Transmetal Pd_CN_complex Ar-Pd(II)(CN)L₂ Transmetal->Pd_CN_complex ZnX2 ZnX₂ Transmetal->ZnX2 RedElim Reductive Elimination Pd_CN_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArCN This compound (Ar-CN) RedElim->ArCN

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Pathway B: Catalytic Annulation of a Pre-functionalized Arylamine

This more convergent strategy involves the construction of the quinoline ring from an aniline precursor that already contains the C5 and C6 functionalities, such as a derivative of 2,3-diaminobenzonitrile. The key step is the catalytic annulation with a two-carbon synthon (e.g., an aldehyde, ketone, or alkyne). The Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prime candidate for this pathway.

Head-to-Head Catalyst Comparison: Friedländer-type Annulation

The classical Friedländer synthesis often requires harsh conditions (strong acid or base at high temperatures). Modern catalytic variants offer milder conditions, higher yields, and broader functional group tolerance.

Catalyst TypeExample CatalystTypical ConditionsYield (%)Key Advantages/Disadvantages
1. Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Water or Ethanol, Reflux60-94Advantages: Inexpensive, simple, and often uses greener solvents.[11] Disadvantages: Can be harsh for sensitive substrates, may lead to side reactions.
2. Lewis Acid Iron(III) Chloride (FeCl₃)Solvent-free or CH₃CN, 80-120 °C70-90Advantages: Inexpensive, environmentally benign metal. Effective for multicomponent reactions.[12] Disadvantages: Catalyst deactivation can be an issue.
3. Nanocatalyst Fe₃O₄-supported Ionic LiquidEthanol, 60 °C68-96Advantages: High efficiency, catalyst is easily recoverable (magnetic) and reusable, mild conditions.[13][14] Disadvantages: Catalyst preparation adds an extra step.
4. Transition Metal Ruthenium (Ru/HT)Toluene, O₂ or Air, 100 °C>85Advantages: High activity, uses a green oxidant (air), wide substrate scope.[15] Disadvantages: Ruthenium is a precious metal, making it more expensive.

Causality Behind Experimental Choices:

  • Acid Catalysis (Brønsted/Lewis): Both Brønsted and Lewis acids catalyze the initial condensation between the amine and the carbonyl compound to form an enamine or imine intermediate. They then activate the carbonyl for the subsequent intramolecular cyclization (aldol-type reaction) followed by dehydration to form the quinoline ring. Iron catalysts are particularly attractive due to their low cost and low toxicity.[12]

  • Nanocatalysis: Nanocatalysts provide an exceptionally high surface area, leading to a greater number of active sites and enhanced catalytic activity, often under much milder conditions than their homogeneous or bulk heterogeneous counterparts.[1][14] The reusability aspect is a significant advantage for sustainable chemistry.

  • Ruthenium Catalysis: Ruthenium catalysts can operate through a different mechanism, often involving the activation of alcohols or ketones to participate in a one-pot reaction with the aminoaryl precursor, using molecular oxygen as the terminal oxidant in an "acceptorless dehydrogenative coupling" pathway.[15] This is an elegant and atom-economical approach.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation (Pathway A)

This protocol is a representative procedure based on established methods.[8]

  • Setup: To an oven-dried Schlenk tube, add 5-bromo-6-aminoquinoline (1 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Nanocatalyst-Mediated Annulation (Pathway B)

This protocol is a representative procedure based on established green chemistry methods.[13]

  • Catalyst: Use a pre-synthesized magnetic nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).

  • Reactants: In a round-bottom flask, combine the 2-aminoaryl ketone/aldehyde precursor (1 mmol), an α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol), the nanocatalyst, and ethanol (5 mL).

  • Reaction: Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, cool the reaction mixture. Place a strong external magnet against the side of the flask to immobilize the magnetic nanocatalyst. Decant the supernatant solution.

  • Purification: Remove the solvent from the supernatant under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it, and it can be reused for subsequent reactions.

Conclusion and Recommendation

Both pathways offer viable catalytic routes to this compound, and the optimal choice depends on the specific priorities of the researcher.

  • Pathway A (Late-Stage Cyanation) is highly effective and reliable, benefiting from the robust and well-understood field of palladium catalysis. It is likely the more dependable route for achieving high yields, especially when using modern Buchwald-type catalyst systems. This pathway is recommended for labs focused on target-oriented synthesis where precursor availability is not a limitation and final-step efficiency is paramount.

  • Pathway B (Annulation Strategy) represents a more convergent and potentially more atom-economical approach. The use of modern heterogeneous or nanocatalysts makes this pathway particularly attractive from a green chemistry perspective, with significant advantages in catalyst reusability and mild reaction conditions.[14] This route is recommended for process development or for research groups prioritizing sustainable and cost-effective synthetic methods.

Ultimately, the development of advanced catalysts, whether homogeneous palladium complexes or recyclable iron nanocatalysts, has provided chemists with powerful tools to efficiently access complex and valuable molecules like this compound, accelerating innovation in drug discovery and materials science.

References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Preparation and Properties of Quinoline. Mansoura University.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing.

  • Performance Comparison of Quinoline Synthesis Methods. Benchchem.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC - PubMed Central.

  • How to synthesize 6-aminoquinoline. Guidechem.

  • An efficient synthesis of quinolines via copper-catalyzed C-N cleavage. PubMed.

  • Iron Catalysis for Quinoline Synthesis. ChemistryViews.

  • The Role of 6-Aminoquinoline in Modern Chemical Synthesis. Peninsula Polymer.

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. SciSpace.

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Scilit.

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Evaluating the Drug-Likeness of 6-Aminoquinoline-5-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's drug-like properties is paramount to mitigating late-stage attrition and optimizing the allocation of resources. The quinoline scaffold has long been a privileged structure in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[1][2] Among these, 6-aminoquinoline-5-carbonitrile derivatives are emerging as a class of compounds with significant therapeutic potential. This guide provides an in-depth evaluation of the drug-likeness of this scaffold, presenting a comparative analysis with two other prominent heterocyclic systems: benzimidazoles and pyrazolo[3,4-b]pyridines. By integrating in silico predictions with established experimental protocols, we aim to equip researchers with the necessary tools and insights to make informed decisions in their drug development endeavors.

The Importance of Early Drug-Likeness Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and safety profiles.[3] The principles of drug-likeness, therefore, serve as a critical filter in the early stages of discovery. These principles are encapsulated by a range of physicochemical and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A thorough understanding and early evaluation of these parameters can significantly de-risk a drug discovery program.

A Comparative In Silico Analysis of Heterocyclic Scaffolds

To provide a quantitative comparison, we have selected a representative derivative from each of our target classes: this compound, benzimidazole, and pyrazolo[3,4-b]pyridine, each bearing a common phenyl substituent. The drug-like properties of these compounds were predicted using two widely recognized and freely accessible web-based tools: SwissADME and pkCSM.[1][4][5][6]

Representative Structures for In Silico Analysis:

  • 6-Amino-8-phenylquinoline-5-carbonitrile (AQC-Ph): A representative of the primary scaffold of interest.

  • 2-Phenyl-1H-benzo[d]imidazole (BI-Ph): A common and well-studied heterocyclic scaffold.

  • 3-Phenyl-1H-pyrazolo[3,4-b]pyridine (PP-Ph): A scaffold with diverse biological activities.

The following tables summarize the predicted physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness for these three derivatives.

Physicochemical Properties

This table outlines the fundamental physicochemical characteristics of the selected compounds, which are crucial determinants of their biological behavior.

PropertyAQC-PhBI-PhPP-PhOptimal Range
Molecular Weight ( g/mol ) 271.31194.24195.22< 500
LogP (Consensus) 3.393.102.50< 5
LogS (ESOL) -4.13-3.23-2.99> -6
Water Solubility Poorly solubleModerately solubleModerately solubleSoluble to moderately soluble
Polar Surface Area (Ų) 64.9741.5741.57< 140
Pharmacokinetics (ADMET) Prediction

The ADMET profile predicts how a compound is likely to behave in a biological system, from absorption to excretion and potential toxicity.

ParameterAQC-PhBI-PhPP-PhFavorable Outcome
GI Absorption HighHighHighHigh
BBB Permeant YesYesYesCompound specific
P-gp Substrate NoNoNoNo
CYP1A2 Inhibitor YesNoNoNo
CYP2C19 Inhibitor NoNoNoNo
CYP2C9 Inhibitor YesNoYesNo
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor YesNoNoNo
Log Kp (skin permeation) -4.19 cm/s-4.91 cm/s-5.51 cm/sLow to moderate
AMES Toxicity NoNoNoNo
Hepatotoxicity YesNoNoNo
Drug-Likeness and Medicinal Chemistry

These parameters provide an assessment of the compound's suitability as a drug candidate based on established rules and potential for chemical synthesis and modification.

ParameterAQC-PhBI-PhPP-PhDesirable Attributes
Lipinski #violations 0000
Ghose #violations 0000
Veber #violations 0000
Egan #violations 0000
Muegge #violations 0000
Bioavailability Score 0.550.550.55High
Lead-likeness No (2 violations)Yes (0 violations)Yes (0 violations)Yes
Synthetic Accessibility 3.031.952.45Lower is better

Interpreting the In Silico Data

The in silico analysis reveals that all three scaffolds generally exhibit favorable drug-like properties, with no violations of Lipinski's rule of five. The this compound derivative (AQC-Ph) shows high gastrointestinal absorption and is predicted to be non-mutagenic. However, potential liabilities include inhibition of several CYP450 enzymes and a prediction of hepatotoxicity. Its lead-likeness is also compromised by a slightly higher molecular weight and LogP.

In comparison, the benzimidazole (BI-Ph) and pyrazolo[3,4-b]pyridine (PP-Ph) derivatives present a more favorable profile in terms of CYP450 inhibition and hepatotoxicity. They also qualify as "lead-like," suggesting they may be better starting points for optimization campaigns. The synthetic accessibility of the benzimidazole derivative is predicted to be the most straightforward.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, this initial in silico screening provides a valuable framework for prioritizing and guiding further experimental work.

Experimental Workflows for Drug-Likeness Evaluation

The following sections detail the experimental protocols for both the in silico predictions and essential in vitro ADMET assays to validate and expand upon the computational findings.

In Silico Drug-Likeness and ADMET Prediction Workflow

This diagram illustrates the typical workflow for computational evaluation of a compound's drug-like properties.

G cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties SMILES Compound Structure (SMILES) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Physicochemical Physicochemical Properties (MW, LogP, LogS, PSA) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADMET) (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's, etc.) SwissADME->DrugLikeness MedicinalChemistry Medicinal Chemistry (Synthetic Accessibility) SwissADME->MedicinalChemistry pkCSM->Pharmacokinetics

Caption: A streamlined workflow for in silico drug-likeness and ADMET prediction.

Experimental Protocols

Protocol 1: In Silico ADMET Prediction using SwissADME and pkCSM

  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for the molecule of interest. This can be done using chemical drawing software such as ChemDraw or online tools.

    • 6-Amino-8-phenylquinoline-5-carbonitrile (AQC-Ph): N#Cc1c(N)ccc2c1nccc2c3ccccc3

    • 2-Phenyl-1H-benzo[d]imidazole (BI-Ph): c1ccc(cc1)c2[nH]c3ccccc3n2

    • 3-Phenyl-1H-pyrazolo[3,4-b]pyridine (PP-Ph): c1ccc(cc1)c2nnc3nccc(c23)

  • Access Web Servers:

    • Navigate to the SwissADME website ([Link]1][5]

    • Navigate to the pkCSM website ([Link]4]

  • Input Molecule: Paste the SMILES string into the input box on each web server.

  • Run Prediction: Initiate the prediction by clicking the "Run" or "Predict" button.

  • Analyze Results: The web servers will provide a comprehensive output of the predicted properties. Carefully analyze and tabulate the data for comparison.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay provides an experimental measure of a compound's susceptibility to metabolism by liver enzymes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or other species of interest).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Acetonitrile with an internal standard for quenching and analysis.

    • 96-well plates.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.

Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing enzymes.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Fluorogenic or specific substrate for each CYP isoform.

    • NADPH.

    • Phosphate buffer (pH 7.4).

    • Test compound and known inhibitor control.

    • 96- or 384-well plates.

    • Plate reader (fluorescence or luminescence) or LC-MS/MS.

  • Procedure:

    • Add the CYP enzyme, buffer, and test compound (at various concentrations) or control inhibitor to the wells of a microplate.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the substrate and NADPH.

    • Incubate for a specific time at 37°C.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the formation of the metabolite using a plate reader or LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While in silico predictions highlight its good absorption and lack of mutagenicity, potential liabilities related to CYP inhibition and hepatotoxicity warrant careful consideration and experimental validation. Comparative analysis with benzimidazole and pyrazolo[3,4-b]pyridine derivatives suggests that these alternative scaffolds may offer a more favorable ADMET profile, particularly concerning metabolic stability and toxicity.

Ultimately, the choice of a chemical scaffold depends on a multitude of factors, including its biological activity against the intended target, synthetic tractability, and intellectual property landscape. The data and protocols presented in this guide are intended to empower drug discovery teams to make more informed decisions by integrating computational predictions with robust experimental validation, thereby increasing the likelihood of success in the challenging yet rewarding endeavor of bringing new medicines to patients.

References

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  • pkCSM - Biosig Lab. (n.d.). Retrieved January 12, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Fiveable. (n.d.). ADMET prediction. In Medicinal Chemistry Class Notes. Retrieved January 12, 2026, from [Link]

  • Cecchetti, V., Fravolini, A., Fringuelli, R., Schiaffella, F., & Tabarrini, O. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 40(11), 1637-1644.
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A Comparative Guide to the Antiviral Activity of Trifluoromethyl-Containing Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Antiviral Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] In the realm of antiviral research, quinoline derivatives have demonstrated significant potential against a variety of viral pathogens, including Zika virus, SARS-CoV-2, and Dengue virus.[1][2] The introduction of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, into the quinoline framework has emerged as a powerful strategy to enhance antiviral potency and improve pharmacokinetic profiles. The high electronegativity and metabolic stability of the CF3 group can profoundly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation, making it a valuable tool in modern drug design.[3]

This guide provides a comprehensive comparison of the antiviral activity of various trifluoromethyl-containing quinolines, supported by experimental data from peer-reviewed studies. We will delve into their efficacy against key viral targets, explore their mechanisms of action, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiviral agents.

Comparative Antiviral Efficacy: A Data-Driven Analysis

The antiviral activity of trifluoromethyl-containing quinolines has been most prominently evaluated against flaviviruses and coronaviruses. The following sections present a comparative analysis of their performance against these viral families, with a focus on key antiviral metrics: the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which is a crucial indicator of a compound's therapeutic window.

Activity Against Flaviviruses: The Case of Zika Virus (ZIKV)

The Zika virus, a mosquito-borne flavivirus, has been a significant global health concern. Research has shown that 2,8-bis(trifluoromethyl)quinoline derivatives exhibit potent anti-ZIKV activity, often surpassing that of the well-known antimalarial drug mefloquine, which also contains a trifluoromethylated quinoline core.

Compound ClassSpecific DerivativeEC50 (µM)CC50 (µM)Selectivity Index (SI)Viral Target & Cell LineReference
2,8-bis(trifluoromethyl)quinolines Derivative 3a0.8>20>25ZIKV in Vero cells[4]
Derivative 40.8>20>25ZIKV in Vero cells[4]
Reference Compound Mefloquine4.020.45.1ZIKV in Vero cells[4]

As the data indicates, derivatives 3a and 4 are approximately five times more potent than mefloquine against Zika virus in vitro.[4] This enhanced activity underscores the importance of the specific substitution pattern on the quinoline ring.

Activity Against Coronaviruses: Targeting SARS-CoV-2

The COVID-19 pandemic spurred intensive research into novel antiviral agents, and trifluoromethyl-containing quinolines have emerged as promising candidates. Specifically, quinoline-triazole conjugates have demonstrated significant potency against SARS-CoV-2.

Compound ClassSpecific DerivativeEC50 (mM)CC50 (mM)Selectivity Index (SI)Viral Target & Cell LineReference
Quinoline-Triazole Conjugates 10g (4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline)0.0601.58526.42SARS-CoV-2 in Vero E6 cells[5]
12c (6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline)0.2043.49317.12SARS-CoV-2 in Vero E6 cells[5]
Reference Compounds Chloroquine (CQ)0.02270.377716.64SARS-CoV-2 in Vero E6 cells[5]
Hydroxychloroquine (HCQ)0.03280.35610.85SARS-CoV-2 in Vero E6 cells[5]

Compound 10g not only shows potent antiviral activity but also possesses a superior selectivity index compared to the reference drugs chloroquine and hydroxychloroquine, highlighting its potential as a safer therapeutic candidate.[5]

Mechanism of Action: Unraveling the Antiviral Strategy

The antiviral mechanisms of trifluoromethyl-containing quinolines are multifaceted and can be virus-specific.

Inhibition of Zika Virus Replication

For 2,8-bis(trifluoromethyl)quinoline derivatives, their anti-ZIKV activity is primarily attributed to the inhibition of viral replication .[2] While the precise molecular target is still under investigation, studies suggest that these compounds may interfere with viral entry and internalization into the host cell.[2] Some quinoline derivatives have also been shown to inhibit autophagy, a cellular process that ZIKV can exploit for its replication.[6]

G cluster_host Host Cell cluster_inhibition Inhibition by Trifluoromethyl-Quinolines ZIKV Zika Virus Entry Viral Entry & Internalization ZIKV->Entry 1. Attachment Replication Viral Replication Entry->Replication 2. Uncoating Progeny New Virus Particles Replication->Progeny 4. Assembly Autophagy Autophagy Autophagy->Replication Supports Inhibitor 2,8-bis(trifluoromethyl) quinoline Inhibitor->Entry Blocks Inhibitor->Autophagy Inhibits

Caption: Proposed mechanism of anti-Zika virus activity.

Targeting the SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

Several trifluoromethyl-containing quinoline and quinazoline derivatives have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[7][8] The RdRp is a crucial enzyme for viral RNA synthesis and a key target for antiviral drugs. These quinoline-based compounds are thought to bind to the RdRp active site, thereby preventing the elongation of the viral RNA chain.

G RdRp SARS-CoV-2 RdRp Active Site Elongation RNA Chain Elongation RdRp->Elongation RNA Viral RNA Template RNA->RdRp:f0 NTPs Nucleoside Triphosphates NTPs->RdRp:f0 Inhibitor Trifluoromethyl- Quinoline Inhibitor Inhibitor->RdRp:f0 Binds to active site

Caption: Inhibition of SARS-CoV-2 RdRp by trifluoromethyl-quinolines.

Structure-Activity Relationship (SAR) Insights

The antiviral potency of trifluoromethyl-containing quinolines is highly dependent on their substitution patterns.

  • Position of the Trifluoromethyl Group: The presence of trifluoromethyl groups at both the 2 and 8 positions of the quinoline ring, as seen in the potent anti-ZIKV compounds, appears to be crucial for high activity.[2]

  • Substituents at the 4-position: Modifications at the 4-position of the quinoline ring can significantly impact antiviral efficacy. For instance, the introduction of triazole-containing side chains has proven effective in developing potent anti-SARS-CoV-2 agents.[5]

  • Role of Fluorine: The presence of additional fluorine atoms on the quinoline scaffold, as in 6-fluoro-2-(trifluoromethyl)quinoline derivatives, can further enhance antiviral activity, likely by modulating electronic properties and improving binding interactions.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key antiviral assays.

Plaque Reduction Neutralization Test (PRNT) for Zika Virus

This assay quantifies the ability of a compound to neutralize viral infectivity by measuring the reduction in the number of viral plaques.

Materials:

  • Vero cells

  • Zika virus stock of known titer

  • Trifluoromethyl-quinoline compounds

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Agarose

  • Neutral Red stain

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the trifluoromethyl-quinoline compounds in DMEM.

  • Virus Neutralization: Mix the diluted compounds with a standardized amount of Zika virus and incubate for 1-2 hours at 37°C.

  • Infection: Remove the growth medium from the Vero cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of DMEM and low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

  • Staining: Add Neutral Red stain to each well and incubate for 2-4 hours.

  • Plaque Counting: Aspirate the overlay and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay for SARS-CoV-2

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 stock of known titer

  • Trifluoromethyl-quinoline compounds

  • DMEM with 2% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Compound Plating: Dispense serial dilutions of the trifluoromethyl-quinoline compounds into 384-well plates.

  • Cell and Virus Preparation: Mix Vero E6 cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Infection and Treatment: Add the cell-virus mixture to the compound-containing plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to cell-only (100% viability) and virus-only (0% viability) controls. Calculate the percentage of CPE inhibition and determine the EC50 and CC50 values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare serial dilutions of quinoline compounds C 3. Add cell-virus mix to compound-containing plates A->C B 2. Mix Vero E6 cells with SARS-CoV-2 B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® and measure luminescence D->E F 6. Normalize data and calculate % CPE inhibition E->F G 7. Determine EC50 and CC50 F->G

Caption: Workflow for the CPE Inhibition Assay.

Conclusion and Future Perspectives

Trifluoromethyl-containing quinolines represent a highly promising class of antiviral agents with demonstrated efficacy against a range of clinically relevant viruses. The strategic incorporation of the trifluoromethyl group significantly enhances their antiviral potency and provides a clear direction for future drug development efforts. The data presented in this guide highlights the superior performance of certain 2,8-bis(trifluoromethyl)quinoline derivatives against Zika virus and quinoline-triazole conjugates against SARS-CoV-2 when compared to established reference compounds.

Future research should focus on expanding the evaluation of these compounds against a broader panel of viruses to uncover their full therapeutic potential. Further elucidation of their precise mechanisms of action will be critical for rational drug design and the development of next-generation antiviral therapies with improved efficacy and safety profiles. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective trifluoromethyl-containing quinoline antivirals.

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A Senior Application Scientist's Guide to Predicting Pharmacokinetic Parameters of 6-Aminoquinoline-5-carbonitrile Derivatives: An In-Depth Technical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges. A primary hurdle is achieving a favorable pharmacokinetic (PK) profile, governing the absorption, distribution, metabolism, and excretion (ADME) of a compound. The 6-aminoquinoline-5-carbonitrile scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide provides a comprehensive framework for predicting the pharmacokinetic parameters of this class of molecules, comparing in silico and in vitro methodologies, and benchmarking against alternative chemical scaffolds. Our focus is on providing not just protocols, but the scientific rationale behind these experimental choices, ensuring a self-validating and robust approach to lead optimization.

The Quinoline Scaffold: A Double-Edged Sword in Drug Design

Quinoline derivatives are prevalent in clinically approved drugs, valued for their rigid structure that can facilitate strong binding to therapeutic targets.[3][4] However, this same chemical nature can present pharmacokinetic challenges, including metabolic instability and potential for off-target toxicities. The this compound core, with its specific substitution pattern, requires a nuanced and thorough pharmacokinetic evaluation to unlock its full therapeutic potential.

I. In Silico Prediction: A First-Pass Filter for Promising Candidates

In the early stages of drug discovery, in silico ADME prediction serves as an invaluable, cost-effective tool to prioritize compounds for synthesis and experimental testing.[5] By leveraging computational models, we can forecast a range of pharmacokinetic properties and identify potential liabilities before committing significant resources.

A. Foundational In Silico Tools and Predicted Parameters

For our analysis, we will utilize a combination of freely available and robust platforms: SwissADME and pkCSM .[5] These tools employ graph-based signatures and quantitative structure-activity relationship (QSAR) models to predict a wide array of ADME parameters.

Let's consider a hypothetical this compound derivative (AQ-CN) and a common alternative scaffold in kinase inhibition, a pyrimidine-based inhibitor (PY-INH), for a comparative in silico analysis.

Table 1: Comparative In Silico ADME Prediction of a this compound Derivative (AQ-CN) vs. a Pyrimidine-Based Inhibitor (PY-INH)

ParameterPredicted Value for AQ-CNPredicted Value for PY-INHImplication for Drug Development
Physicochemical Properties
Molecular Weight ( g/mol )350.4380.5Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity)3.22.8Influences solubility, permeability, and plasma protein binding.
Water Solubility (LogS)-4.5-3.8Crucial for dissolution and absorption.
Pharmacokinetics
GI AbsorptionHighHighLikelihood of good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoNoPredicts whether the compound is likely to enter the central nervous system.
P-glycoprotein (P-gp) SubstrateYesNoPotential for active efflux from cells, which can limit bioavailability.
CYP1A2 InhibitorYesNoPotential for drug-drug interactions.[5]
CYP2D6 InhibitorNoNoLower risk of interactions with drugs metabolized by this isoform.
CYP3A4 InhibitorYesYesHigh potential for drug-drug interactions, as CYP3A4 metabolizes many drugs.[6]
Toxicity
AMES ToxicityNoNoPredicts mutagenic potential.
hERG I InhibitorLow RiskLow RiskPredicts potential for cardiotoxicity.

Note: The data presented for AQ-CN and PY-INH are hypothetical and for illustrative purposes. Actual values would be generated using the SMILES strings of the specific molecules in SwissADME and pkCSM.

B. Causality Behind In Silico Predictions

The predictions in Table 1 are not arbitrary. For instance, the high LogP of AQ-CN suggests good membrane permeability but potentially lower aqueous solubility. Its prediction as a P-gp substrate is a critical flag, as this efflux transporter can significantly reduce oral bioavailability. The predicted inhibition of CYP1A2 and CYP3A4 isoforms for AQ-CN necessitates further in vitro investigation to quantify the risk of drug-drug interactions.[6]

II. In Vitro Experimental Validation: Grounding Predictions in Biological Reality

While in silico models provide a valuable starting point, experimental validation is non-negotiable for accurate pharmacokinetic profiling. A tiered approach, starting with fundamental in vitro assays, allows for a systematic and resource-efficient evaluation.

A. Core In Vitro ADME Assays

The following assays are fundamental to characterizing the ADME profile of this compound derivatives and their alternatives.

The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption across the gut wall.[7] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[8]

Table 2: Comparative Caco-2 Permeability Data

CompoundApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted In Vivo Absorption
AQ-CN5.23.1Moderate to High (potential for efflux)
PY-INH10.81.2High
Propranolol (High Permeability Control)>20<1.5High
Atenolol (Low Permeability Control)<1<1.5Low

Data are representative. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. Human liver microsomes (HLM) contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[9]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Hepatic Extraction
AQ-CN2555.4Moderate
PY-INH>60<11.6Low
Verapamil (High Clearance Control)<10>120High
Diltiazem (Low Clearance Control)>60<11.6Low

A shorter half-life and higher intrinsic clearance indicate more rapid metabolism.

Studies on the metabolism of the basic quinoline structure have identified CYP2E1 and CYP2A6 as key enzymes in the formation of various hydroxylated metabolites and N-oxides.[10][11] For 8-aminoquinoline derivatives like primaquine, CYP2D6 and MAO-A are the primary metabolizing enzymes.[12] This knowledge guides the selection of specific recombinant CYP enzymes for follow-up reaction phenotyping studies to pinpoint the enzymes responsible for the metabolism of our this compound derivatives.

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[13][14] Therefore, determining the extent of plasma protein binding is crucial. The rapid equilibrium dialysis (RED) method is a reliable and widely used technique.

Table 4: Comparative Plasma Protein Binding Data

CompoundFraction Unbound (fu) in Human Plasma (%)Implication
AQ-CN2.5%High binding; potentially lower efficacy and volume of distribution.
PY-INH15.0%Moderate binding; higher fraction of active drug.
Warfarin (High Binding Control)<5%High binding.
Metoprolol (Low Binding Control)>50%Low binding.

Direct inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions. An in vitro assay using human liver microsomes and a panel of probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential to assess this risk.

Table 5: Comparative CYP450 Inhibition Profile (IC₅₀ in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4 (Midazolam)
AQ-CN8.5>50>50>5012.1
PY-INH>50>50>50>5025.3

IC₅₀ values <10 µM are generally considered a potential for in vivo drug-drug interactions and warrant further investigation.

III. Experimental Protocols: A Step-by-Step Guide

For scientific integrity and reproducibility, detailed methodologies are paramount. Below are step-by-step protocols for the key in vitro assays discussed.

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values indicative of a confluent monolayer.

  • Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) with appropriate pH for the apical (pH 6.5) and basolateral (pH 7.4) compartments to mimic intestinal conditions.

  • Dosing: Add the test compound (typically at 1-10 µM) to the donor compartment (apical for A→B transport, basolateral for B→A transport).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (1 µM).

  • Initiation: Pre-warm the master mix to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomes)).

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound (typically at 1 µM) into human plasma.

  • Loading: Add the plasma sample to one chamber of the insert and dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.

  • Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

IV. Visualizing the Workflow and Rationale

To conceptualize the integrated approach to pharmacokinetic parameter prediction, the following diagrams illustrate the workflow and the decision-making logic.

Pharmacokinetic_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation in_silico In Silico ADME Prediction (SwissADME, pkCSM) caco2 Caco-2 Permeability in_silico->caco2 Prioritize based on predicted absorption met_stab Metabolic Stability (Liver Microsomes) in_silico->met_stab Flag potential metabolic liabilities ppb Plasma Protein Binding (RED Assay) in_silico->ppb Guide concentration selection cyp_inhib CYP450 Inhibition in_silico->cyp_inhib Identify potential DDI risks physchem Physicochemical Properties (MW, LogP, Solubility) pk_pred PK Predictions (Absorption, BBB, P-gp) tox_pred Toxicity Predictions (AMES, hERG) in_vivo_pk In Vivo PK Study (Rodent Model) caco2->in_vivo_pk met_stab->in_vivo_pk ppb->in_vivo_pk cyp_inhib->in_vivo_pk Inform dose selection and safety assessment Decision_Making_Logic start New 6-Aminoquinoline- 5-carbonitrile Derivative in_silico_screen In Silico Screening start->in_silico_screen in_vitro_assays In Vitro ADME Profiling in_silico_screen->in_vitro_assays Favorable Profile optimize Chemical Optimization in_silico_screen->optimize Liabilities Identified in_vivo_candidate Select for In Vivo PK in_vitro_assays->in_vivo_candidate Good In Vitro Profile in_vitro_assays->optimize Poor In Vitro Profile deprioritize Deprioritize in_vitro_assays->deprioritize Showstopper Identified optimize->in_silico_screen

Caption: Decision-making logic in early ADME screening.

V. Conclusion and Future Perspectives

The prediction of pharmacokinetic parameters for novel chemical entities like this compound derivatives is a multi-faceted process that requires a synergistic application of in silico and in vitro methods. This guide has outlined a logical, evidence-based workflow to systematically evaluate these compounds and compare them to relevant alternatives. By understanding the "why" behind each experimental choice and establishing a self-validating system of prediction and confirmation, drug development teams can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of new, effective medicines to patients. The continued evolution of artificial intelligence and machine learning in ADME prediction promises to further refine these processes, offering even greater predictive power in the future.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Luo, Y., Li, Z., & Liu, Z. (2022). Recent advances in quinoline-based kinase inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 238, 114489.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available at: [Link]

  • Wiltshire, H., et al. (2000). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. British journal of clinical pharmacology, 50(6), 549-560.
  • Baranczewski, P., Stanczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Singh, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(2), 165-182.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The central role of transporters in the cellular uptake of small molecules. Nature reviews. Drug discovery, 13(10), 761–778.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953-2994.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aminoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, procedural framework for the proper disposal of 6-Aminoquinoline-5-carbonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive toxicological profile for every chemical may not always be available, the structure of this compound, which contains both a quinoline ring and a nitrile group, suggests that it should be handled with caution. Quinoline derivatives can exhibit varying levels of toxicity, and some are suspected of having mutagenic or carcinogenic properties.[1] Nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition or metabolism.[2] Therefore, treating this compound as a hazardous substance is a prudent and necessary precaution.[3]

The Safety Data Sheet (SDS) for this compound specifies that the compound should be disposed of by sending it to an approved waste disposal plant.[4] This directive underscores that this chemical is not suitable for disposal via standard laboratory drains or as regular solid waste.[5][6]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation before use.[3][7]

  • Body Protection: A full-length laboratory coat should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used within a chemical fume hood.[6][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic and compliant manner. The following steps provide a clear workflow for its safe management as hazardous waste.

Step 1: Waste Identification and Segregation

All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, filter paper, pipette tips), and rinsate from cleaning contaminated glassware, must be classified as hazardous chemical waste.[7][9] This waste must be segregated from other waste streams to prevent inadvertent and potentially dangerous chemical reactions.[10] Specifically, it should be kept separate from strong oxidizing agents and strong acids.[11][12]

Step 2: Waste Collection and Containerization

  • Container Selection: Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[7][13] A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[7] The original container, if in good condition, can be used.[10]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"[7]

    • The date when the first waste was added to the container[9]

    • An indication of the primary hazards (e.g., "Toxic")

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of the hazardous waste container.[10][13] This area must be under the control of the laboratory personnel. The container must be kept closed at all times, except when adding waste.[9][10] It is imperative to inspect the SAA weekly for any signs of leaks or container degradation.[10]

Step 4: Arranging for Final Disposal

Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrangements must be made for its disposal.[10][13] This is accomplished by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] They will provide instructions for the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).[14]

Management of Spills and Empty Containers

Spill Management

In the event of a spill of this compound:

  • Evacuate and secure the immediate area to prevent unauthorized entry.[1]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][7]

  • Carefully collect the absorbent material and any contaminated debris, and place it into the designated hazardous waste container.[7]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

  • Ventilate the area after the cleanup is complete.[1]

Disposal of Empty Containers

A container that has held this compound is not considered empty until it has been properly decontaminated.[15] For acutely hazardous waste, triple rinsing is often required, with the rinsate collected as hazardous waste.[9][15] Given the potential hazards of this compound, it is prudent to follow this practice. After triple rinsing, the original labels should be defaced or removed, and the container can then be disposed of as regular trash, in accordance with institutional policies.[9]

Summary of Disposal and Safety Information
Parameter Guideline References
Waste Classification Hazardous Chemical Waste[7][9]
Primary Disposal Route Approved Waste Disposal Plant via EHS or licensed contractor[4][7]
Incompatible Materials Strong oxidizing agents, Strong acids[11][12]
Required PPE Chemical safety goggles, nitrile gloves, lab coat, respirator (if needed)[3][6][7][8]
Waste Container Labeled, sealed, chemically compatible (HDPE or glass)[7][13]
Storage Location Designated Satellite Accumulation Area (SAA)[10][13]
Spill Cleanup Absorb with inert material, collect as hazardous waste[1][7]
Empty Container Disposal Triple rinse (collect rinsate as hazardous waste), deface label, then regular trash[9][15]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Materials identify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated SAA collect->store empty_container Empty Container collect->empty_container contact_ehs Container Full? Contact EHS/Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal at Approved Facility pickup->end spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->collect triple_rinse Triple Rinse, Collect Rinsate empty_container->triple_rinse triple_rinse->collect

Caption: Disposal workflow for this compound.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • National Institutes of Health. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Fisher Scientific. 6-Aminoquinoline - SAFETY DATA SHEET. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Quinoline. [Link]

  • LookChem. 3-Quinolinecarbonitrile,6-amino-(8CI) Safety Data Sheets(SDS). [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.